Product packaging for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde(Cat. No.:CAS No. 16681-69-9)

1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B181473
CAS No.: 16681-69-9
M. Wt: 111.1 g/mol
InChI Key: FRJSHBUKQSGJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-methyl-1H-1,2,3-triazole-4-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B181473 1-methyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 16681-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-2-4(3-8)5-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJSHBUKQSGJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264437
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-69-9
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16681-69-9[1]

This technical guide provides an in-depth overview of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. The document outlines its chemical properties, detailed experimental protocols for its synthesis, and relevant spectral data.

Physicochemical and Spectral Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄H₅N₃O[2]
Molecular Weight 111.103 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 112–114 °C[3]
¹H NMR (300 MHz, CDCl₃) δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H)[3]
¹³C NMR (75 MHz, CDCl₃) δ 185.1, 148.1, 126.3, 37.2[3]
¹H NMR (300 MHz, DMSO-d₆) δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H)[3]
¹³C NMR (151 MHz, DMSO) δ 185.0, 147.0, 128.8, 36.7[3]

Experimental Protocols

The synthesis of this compound can be achieved via the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with methylamine, involving a Cornforth rearrangement and subsequent hydrolysis.[3]

Synthesis of this compound (7b) [3]

  • Materials:

    • 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (2.5 mmol, 545 mg)

    • Methylamine solution in isopropanol (2 M, 1.5 mL)

    • Isopropanol (iPrOH) (3.5 mL)

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

    • Silica gel for column chromatography

  • Procedure:

    • To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (2.5 mmol, 545 mg), a 2 M solution of methylamine in iPrOH (1.5 mL), and an additional 3.5 mL of iPrOH.

    • Stir the reaction mixture at 80 °C for 15 hours.

    • After the reaction is complete, concentrate the crude product.

    • Adsorb the crude product onto silica gel.

    • Purify the product by column chromatography.

      • Initially, elute with DCM to remove the 4-nitroaniline byproduct.

      • Subsequently, use a DCM/MTBE gradient (from 1:0 to 1:1) to elute the desired product.

    • Further purification can be performed by Kugelrohr sublimation if necessary.

  • Yield:

    • The reaction yields a white crystalline solid (229 mg, 82%).[3]

Synthesis Workflow

The diagram below illustrates the synthetic pathway for 1-alkyl-4-formyl-1,2,3-triazoles, including the specific synthesis of this compound.

SynthesisWorkflow FNPT 4-Formyl-1-(4-nitrophenyl)- 1,2,3-triazole (FNPT) Conditions 80 °C, 15 h FNPT->Conditions Methylamine Methylamine in iPrOH Methylamine->Conditions Crude Crude Product Conditions->Crude Reaction Purification Column Chromatography (DCM, DCM/MTBE) Crude->Purification Purification Product 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde Purification->Product Isolation

References

An In-depth Technical Guide to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered triazole ring substituted with a methyl group at the N1 position and a formyl (aldehyde) group at the C4 position. This molecule serves as a crucial and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The unique structural properties of the 1,2,3-triazole core, such as its high stability, dipole character, and capacity for hydrogen bonding, make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature.[3] Its core structure is a stable aromatic heterocycle. Detailed physicochemical data are summarized in Table 1, with spectroscopic data useful for characterization in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅N₃O[4]
Molecular Weight 111.10 g/mol [5]
CAS Number 16681-69-9[6]
Appearance White crystalline solid[3]
Melting Point 112-114 °C[3]
IUPAC Name This compoundN/A
SMILES C[N]1C=C(C=O)N=N1[4]
InChIKey FRJSHBUKQSGJNG-UHFFFAOYAQ[4]

Table 2: Spectroscopic Data for this compound

SpectroscopySolventChemical Shift (δ) / Wavenumber (cm⁻¹)Assignment
¹H NMR CDCl₃10.14 (s, 1H)Aldehyde proton (-CHO)
8.15 (s, 1H)Triazole ring proton (C5-H)
4.21 (s, 3H)Methyl protons (-CH₃)
¹³C NMR CDCl₃185.1Aldehyde carbonyl carbon (C=O)
148.1Triazole ring carbon (C4)
126.3Triazole ring carbon (C5)
37.2Methyl carbon (-CH₃)
IR N/A~1690-1710C=O stretch (aldehyde)
~3100-3150C-H stretch (aromatic/triazole)
~2900-3000C-H stretch (aliphatic/methyl)
NMR data is based on reported values for this compound.[3] IR data is typical for this class of compounds.

Synthesis and Experimental Protocols

The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles can be achieved through several routes. A prominent method involves the modification of a pre-formed triazole ring system, which offers high yields and avoids the handling of potentially explosive low-boiling point alkyl azides.[3] Another common strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the triazole ring, followed by oxidation of a precursor alcohol.[7][8]

A versatile method for synthesizing 1-alkyl-4-formyl-1,2,3-triazoles, including the methyl derivative, involves the reaction of a primary amine with 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT). This reaction proceeds through imine formation, a ring-degenerate Cornforth rearrangement, and subsequent hydrolysis.[3][9]

Experimental Protocol: General Procedure for 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes [3]

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol).

  • Add the primary amine (e.g., a solution of methylamine in isopropanol for the title compound) (0.55 mmol).

  • Add water (45 µL) and isopropanol (or 1,4-dioxane) (1 mL).

  • Seal the tube and stir the reaction mixture at 80 °C for 15 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. For the methyl derivative, further purification can be achieved via sublimation in a Kugelrohr apparatus to yield a white crystalline solid (82% yield).[3]

Synthesis_Workflow FNPT 4-Formyl-1-(4-nitrophenyl) -1,2,3-triazole Intermediate Imine Formation & Cornforth Rearrangement FNPT->Intermediate Methylamine Methylamine Solution Methylamine->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis 80°C, 15h Product 1-methyl-1H-1,2,3-triazole -4-carbaldehyde Hydrolysis->Product Purification Reactivity_Diagram cluster_reactions Key Transformations cluster_products Resulting Scaffolds Core 1-methyl-1H-1,2,3-triazole -4-carbaldehyde Reduction Reduction (e.g., NaBH₄) Core->Reduction Nucleophilic Addition Oxidation Oxidation (e.g., KMnO₄) Core->Oxidation Wittig Wittig Reaction (ylides) Core->Wittig Condensation ReductiveAmination Reductive Amination (R₂NH, NaBH₃CN) Core->ReductiveAmination Alcohol Primary Alcohol Reduction->Alcohol CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alkene Substituted Alkene Wittig->Alkene Amine Substituted Amine ReductiveAmination->Amine Drug_Discovery_Pathway cluster_derivatives Combinatorial Synthesis cluster_targets Biological Modulation Scaffold 1-methyl-1H-1,2,3-triazole -4-carbaldehyde Core Deriv1 Chalcone Hybrids Scaffold->Deriv1 Knoevenagel Deriv2 Podophyllotoxin Conjugates Scaffold->Deriv2 Reductive Amination Deriv3 Steroid Hybrids Scaffold->Deriv3 Wittig Deriv4 Peptidomimetics Scaffold->Deriv4 Peptide Coupling Target1 Induce Apoptosis Deriv1->Target1 Target4 Inhibit Wnt Signaling Pathway Deriv1->Target4 Target2 Inhibit Tubulin Polymerization Deriv2->Target2 Target3 Arrest Cell Cycle (G2/M) Deriv3->Target3

References

1-methyl-1H-1,2,3-triazole-4-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows for the characterization of this compound.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in research and development.

PropertyValueReference
CAS Number 16681-69-9[2]
Molecular Formula C₄H₅N₃O[3]
Molecular Weight 111.103 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 112–114 °C[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables detail its Nuclear Magnetic Resonance (NMR) data in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

¹H and ¹³C NMR in CDCl₃

The following data was recorded on a 300 MHz spectrometer for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.[1]

Table 2.1: ¹H NMR Data (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.14 Singlet 1H Aldehyde (-CHO)
8.15 Singlet 1H Triazole C5-H

| 4.21 | Singlet | 3H | N-Methyl (-CH₃) |

Table 2.2: ¹³C NMR Data (CDCl₃)

Chemical Shift (δ) ppm Assignment
185.1 Aldehyde Carbonyl (C=O)
148.1 Triazole C4
126.3 Triazole C5

| 37.2 | N-Methyl Carbon (-CH₃) |

¹H and ¹³C NMR in DMSO-d₆

The following data was recorded on a 300 MHz spectrometer for ¹H NMR and a 151 MHz spectrometer for ¹³C NMR.[1]

Table 2.3: ¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.01 Singlet 1H Aldehyde (-CHO)
8.81 Singlet 1H Triazole C5-H

| 4.13 | Singlet | 3H | N-Methyl (-CH₃) |

Table 2.4: ¹³C NMR Data (DMSO-d₆)

Chemical Shift (δ) ppm Assignment
185.0 Aldehyde Carbonyl (C=O)
147.0 Triazole C4
128.8 Triazole C5

| 36.7 | N-Methyl Carbon (-CH₃) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) and methylamine.[1] This procedure provides a reliable method for obtaining the target compound in good yield.

Materials:

  • 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

  • Commercial solution of methylamine in isopropanol (iPrOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol), a commercial solution of methylamine in isopropanol (0.55 mmol), water (45 µL), and isopropanol (1 mL).[1]

  • The reaction mixture is stirred for 15 hours at 80 °C.[1]

  • After completion, the reaction mixture is concentrated under reduced pressure.[1]

  • The crude product is purified directly via column chromatography. The column is first eluted with DCM to remove the 4-nitroaniline byproduct, followed by a DCM/EtOAc gradient to isolate the product.[1]

  • The resulting product is a white crystalline solid with a yield of approximately 82%.[1]

  • Further purification can be performed by sublimation in a Kugelrohr apparatus, which is effective due to the compound's volatility under vacuum at elevated temperatures.[1]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (FNPT, Methylamine) reaction Reaction (80 °C, 15h) start->reaction iPrOH, H₂O workup Concentration reaction->workup purification Column Chromatography (DCM/EtOAc) workup->purification sublimation Sublimation (Kugelrohr) purification->sublimation Optional product Final Product: This compound purification->product sublimation->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr mp Melting Point Analysis product->mp ms Mass Spectrometry (Confirmation of M.W.) product->ms confirmation Structure Confirmed nmr->confirmation mp->confirmation ms->confirmation

Caption: Workflow for synthesis and characterization of the target compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, spectroscopic data, and potential biological relevance, presenting a complete profile for research and development purposes.

Chemical Identity and Properties

This compound is a substituted triazole with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g/mol . Its structure is characterized by a five-membered triazole ring with a methyl group at the N1 position and a carbaldehyde (formyl) group at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
CAS Number 16681-69-9
Appearance White crystalline solid[1]
Melting Point 112–114 °C[1]

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of a versatile precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), with methylamine.

Experimental Protocol: Synthesis

Materials:

  • 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

  • Methylamine solution (2 M in isopropanol)

  • Isopropanol (iPrOH)

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (2.5 mmol, 545 mg).

  • Add a 2 M solution of methylamine in isopropanol (1.5 mL) and an additional 3.5 mL of isopropanol.

  • Stir the reaction mixture at 80 °C for 15 hours.

  • After cooling, concentrate the crude product and adsorb it onto silica gel.

  • Purify the product by column chromatography on silica gel. Elute with dichloromethane (DCM) to remove the 4-nitroaniline byproduct, followed by a DCM/MTBE gradient (from 1:0 to 1:1).

  • Further purification can be achieved by sublimation using a Kugelrohr apparatus.

This procedure yields this compound as a white crystalline solid with a yield of 82%.[1]

Synthesis_Workflow FNPT 4-Formyl-1-(4-nitrophenyl)- 1H-1,2,3-triazole (FNPT) Reaction Reaction (80 °C, 15 h) FNPT->Reaction MeNH2 Methylamine in iPrOH MeNH2->Reaction Purification Column Chromatography (DCM/MTBE) Reaction->Purification Crude Product Sublimation Sublimation (Kugelrohr) Purification->Sublimation Purified Product Product 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde Sublimation->Product Final Product (82% yield)

Caption: Synthetic workflow for this compound.

Spectroscopic Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to confirming the connectivity and chemical environment of the atoms within the molecule.

Table 2: ¹H NMR Spectroscopic Data (300 MHz)

SolventChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
CDCl₃ 10.14s1H-CHO
8.15s1HH-5 (triazole)
4.21s3H-CH₃
DMSO-d₆ 10.01s1H-CHO
8.81s1HH-5 (triazole)
4.13s3H-CH₃

Table 3: ¹³C NMR Spectroscopic Data (75 MHz for CDCl₃, 151 MHz for DMSO-d₆)

SolventChemical Shift (δ, ppm)Assignment
CDCl₃ 185.1C=O (aldehyde)
148.1C-4 (triazole)
126.3C-5 (triazole)
37.2-CH₃
DMSO-d₆ 185.0C=O (aldehyde)
147.0C-4 (triazole)
128.8C-5 (triazole)
36.7-CH₃

The NMR data is consistent with the proposed structure. The downfield singlet in the ¹H NMR spectrum around 10 ppm is characteristic of an aldehyde proton. The singlet around 8-9 ppm corresponds to the proton on the triazole ring, and the singlet around 4 ppm is assigned to the methyl group protons. The ¹³C NMR spectrum shows the characteristic carbonyl carbon of the aldehyde at approximately 185 ppm, along with the two carbons of the triazole ring and the methyl carbon.

Structure_Elucidation_Logic cluster_nmr NMR Data cluster_ir Predicted IR Data cluster_ms Predicted MS Data H_NMR ¹H NMR - CHO (δ ~10.1 ppm, s) - H-5 (δ ~8.1 ppm, s) - CH₃ (δ ~4.2 ppm, s) C_NMR ¹³C NMR - C=O (δ ~185 ppm) - C-4 (δ ~148 ppm) - C-5 (δ ~126 ppm) - CH₃ (δ ~37 ppm) IR_carbonyl C=O stretch (1710-1685 cm⁻¹) IR_CH_aldehyde C-H stretch (aldehyde) (2830-2695 cm⁻¹) IR_CH_aromatic =C-H stretch (~3100 cm⁻¹) IR_ring C=N, C=C stretches (1600-1400 cm⁻¹) MS_M_plus Molecular Ion (M⁺) m/z = 111 MS_fragments Fragments - Loss of CO (m/z = 83) - Loss of N₂ (m/z = 83) - Loss of HCN (m/z = 84) Structure 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde Structure->H_NMR Correlates with Structure->C_NMR Correlates with Structure->IR_carbonyl Predicts Structure->IR_CH_aldehyde Predicts Structure->IR_CH_aromatic Predicts Structure->IR_ring Predicts Structure->MS_M_plus Predicts Structure->MS_fragments Predicts

Caption: Logical flow of spectroscopic data for structure confirmation.
Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted FT-IR Characteristic Peaks

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100=C-H stretchAromatic C-H (triazole ring)
2830-2695C-H stretchAldehyde C-H
1710-1685C=O stretchAldehyde carbonyl
1600-1400C=N, C=C stretchTriazole ring

The presence of a strong absorption band in the region of 1710-1685 cm⁻¹ would be indicative of the aldehyde carbonyl group. The characteristic C-H stretching of the aldehyde would appear in the 2830-2695 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
111[M]⁺, Molecular ion
83[M - CO]⁺ or [M - N₂]⁺
84[M - HCN]⁺

The fragmentation pattern of 1,2,3-triazoles can be complex, but key fragments would likely involve the loss of carbon monoxide (CO) from the aldehyde group, dinitrogen (N₂) from the triazole ring, or hydrogen cyanide (HCN).

Potential Biological Relevance: Nrf2 Signaling Pathway

Recent studies have highlighted the role of triazole derivatives as potential activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Activation of the Nrf2 pathway is a promising therapeutic strategy for diseases associated with oxidative stress, such as liver and kidney diseases.[2] It is proposed that triazole derivatives can activate Nrf2 by interacting with Keap1, a repressor protein that targets Nrf2 for degradation. This interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of its target genes, including Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3]

While direct studies on this compound are limited, its structural motif suggests it could serve as a scaffold for the development of novel Nrf2 activators.

Nrf2_Pathway Triazole 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Triazole->Keap1_Nrf2 Inhibits interaction Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription of Response Cellular Protection & Antioxidant Response Genes->Response Leads to

Caption: Proposed role in the Nrf2 signaling pathway.

Conclusion

The structure of this compound has been unequivocally established through a combination of a well-defined synthetic protocol and comprehensive spectroscopic analysis, particularly NMR data. While experimental IR and MS data would further solidify this elucidation, the predicted spectra are in strong agreement with the assigned structure. The potential for this compound and its derivatives to modulate the Nrf2 signaling pathway opens promising avenues for its application in the development of novel therapeutics for oxidative stress-related diseases. This guide provides the foundational knowledge for researchers to further explore the chemistry and biological activity of this intriguing heterocyclic molecule.

References

Spectral Data and Experimental Protocols for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The structural elucidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is supported by NMR spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR spectral data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.14s1HCHO
8.15s1HC5-H
4.21s3HN-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
185.1CHO
148.1C4
126.3C5
37.2N-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not detailed in the available literature. However, based on its functional groups, the IR spectrum is expected to exhibit characteristic absorption bands. A prominent and strong peak for the C=O stretching vibration of the aldehyde group is anticipated in the region of 1680-1710 cm⁻¹. Other expected signals include C-H stretching vibrations for the aldehyde and methyl groups, and C=N and N=N stretching vibrations characteristic of the triazole ring.

Mass Spectrometry (MS)

Detailed experimental mass spectra for this compound have not been identified in the surveyed literature. For this compound (molecular formula C₄H₅N₃O), the expected molecular weight is approximately 111.10 g/mol .[1] In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 111. Subsequent fragmentation patterns would likely involve the loss of the formyl group (CHO) or other characteristic fragments of the methyl-triazole ring.

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with methylamine.

Synthesis of this compound (7b)

To a screw-capped reaction tube equipped with a magnetic stirring bar, 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT 1a) (2.5 mmol, 545 mg), a 2 M solution of methylamine in isopropanol (1.5 mL), and an additional 3.5 mL of isopropanol were added. The reaction mixture was stirred for 15 hours at 80 °C. Following the reaction, the crude product was adsorbed onto silica and purified directly by column chromatography. The chromatography was performed using dichloromethane (DCM) as the eluent to remove the 4-nitroaniline byproduct, followed by a DCM/methyl tert-butyl ether (MTBE) gradient (from 1:0 to 1:1). Further purification can be achieved by sublimation in a Kugelrohr apparatus. This procedure yielded the product as a white crystalline solid.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow reagents FNPT + Methylamine in Isopropanol reaction Stir at 80°C for 15h reagents->reaction workup Adsorb on Silica reaction->workup purification Column Chromatography (DCM/MTBE) workup->purification product 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde purification->product

Synthesis Workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy (Expected) MS Mass Spectrometry (Expected) product Purified Product product->NMR product->IR product->MS

Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde from Methyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, methyl azide. The core of this synthesis lies in the robust and versatile azide-alkyne cycloaddition reaction.

Introduction

The 1,2,3-triazole moiety is a key structural motif in a wide array of pharmacologically active compounds, valued for its metabolic stability and ability to engage in hydrogen bonding.[1] The 4-carbaldehyde functional group on the 1-methyl-1H-1,2,3-triazole scaffold serves as a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs. The most prevalent and efficient method for constructing the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.[2][3]

Synthetic Strategy Overview

The synthesis of this compound from methyl azide is typically achieved through a two-step process. The initial and crucial step is the CuAAC reaction between methyl azide and a suitable three-carbon alkyne synthon bearing a masked or latent aldehyde functionality at the terminal position. Following the formation of the triazole ring, the masked functionality is then converted to the desired carbaldehyde.

Two primary strategies for the alkyne component are commonly employed:

  • Reaction with Propargyl Alcohol followed by Oxidation: This is a widely used and reliable method where methyl azide reacts with propargyl alcohol. The resulting (1-methyl-1H-1,2,3-triazol-4-yl)methanol is then oxidized to the target aldehyde.[1][4]

  • Reaction with a Protected Propargyl Aldehyde followed by Deprotection: This approach involves the cycloaddition of methyl azide with a propargyl aldehyde derivative where the aldehyde group is protected, for instance, as a dimethyl acetal. The final step is the hydrolytic deprotection to unveil the carbaldehyde.[4]

The following sections will provide detailed experimental protocols and data for the more common and often higher-yielding oxidation route.

Experimental Protocols

Step 1: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

This step involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of methyl azide and propargyl alcohol.

Materials:

  • Methyl azide (CH₃N₃)

  • Propargyl alcohol (HC≡CCH₂OH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Solvent: tert-Butanol/Water mixture (e.g., 1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in a mixture of tert-butanol and water.

  • To this solution, add methyl azide (1.1 eq). Caution: Methyl azide is a volatile and potentially explosive compound. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • In a separate container, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another container, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1-methyl-1H-1,2,3-triazol-4-yl)methanol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

This step involves the oxidation of the primary alcohol synthesized in the previous step to the corresponding aldehyde.

Materials:

  • (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Manganese dioxide (MnO₂)

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

Procedure:

  • Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask.

  • Add activated manganese dioxide (5.0 - 10.0 eq) to the solution in portions.

  • Stir the resulting suspension at room temperature. The reaction is typically monitored by TLC.

  • Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide.

  • The filter cake is washed with additional solvent.

  • The combined filtrate is concentrated under reduced pressure to afford the this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes, which are analogous to the target molecule.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Cycloaddition Alkyl Azide, Propargyl AlcoholCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp.12-2485-95[4]
2. Oxidation (1-alkyl-1H-1,2,3-triazol-4-yl)methanolMnO₂DichloromethaneRoom Temp.12-2480-99[4][5]

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway methyl_azide Methyl Azide intermediate_alcohol (1-methyl-1H-1,2,3-triazol-4-yl)methanol methyl_azide->intermediate_alcohol:w CuSO4·5H2O, Sodium Ascorbate propargyl_alcohol Propargyl Alcohol propargyl_alcohol->intermediate_alcohol:w final_product This compound intermediate_alcohol->final_product:w MnO2

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Cycloaddition cluster_step2 Step 2: Oxidation s1_mix Mix Methyl Azide and Propargyl Alcohol in t-BuOH/H2O s1_add_reagents Add Sodium Ascorbate and CuSO4 solutions s1_mix->s1_add_reagents s1_react Stir at Room Temperature s1_add_reagents->s1_react s1_workup Aqueous Workup and Extraction s1_react->s1_workup s1_purify Purification (Column Chromatography) s1_workup->s1_purify s1_product Intermediate Alcohol s1_purify->s1_product s2_dissolve Dissolve Intermediate Alcohol in DCM s1_product->s2_dissolve s2_add_oxidant Add Manganese Dioxide s2_dissolve->s2_add_oxidant s2_react Stir at Room Temperature s2_add_oxidant->s2_react s2_filter Filter through Celite® s2_react->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_product Final Product s2_concentrate->s2_product

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from methyl azide is a straightforward and high-yielding process that leverages the power of click chemistry. The two-step approach involving an initial copper-catalyzed azide-alkyne cycloaddition followed by oxidation is a robust and well-documented strategy. The resulting 4-formyl-1,2,3-triazole is a valuable intermediate for the synthesis of more complex molecules, making this a critical transformation in the toolkit of medicinal and organic chemists. The methodologies presented here provide a solid foundation for the successful synthesis and further derivatization of this important heterocyclic compound.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic aldehyde of growing interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated 1,2,3-triazole ring appended to a reactive carbaldehyde group, makes it a versatile building block for the synthesis of a diverse array of more complex molecules. The inherent stability of the triazole ring, coupled with the reactivity of the aldehyde functionality, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including detailed experimental protocols for its synthesis and key transformations.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₅N₃O
Molecular Weight111.10 g/mol
Melting Point112–114 °C
AppearanceWhite crystalline solid

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, CDCl₃)δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H)
¹³C NMR (75 MHz, CDCl₃)δ 185.1, 148.1, 126.3, 37.2
¹H NMR (300 MHz, DMSO-d₆)δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H)
¹³C NMR (151 MHz, DMSO)δ 185.0, 147.0, 128.8, 36.7

Stability

The 1,2,3-triazole ring is a robust aromatic heterocycle known for its significant stability.[1][2] This stability is conferred by its aromaticity and the presence of multiple nitrogen atoms.

  • pH Stability and Hydrolytic Stability: The 1,2,3-triazole ring is resistant to hydrolysis under both acidic and basic conditions.[1] The aldehyde functional group may be susceptible to certain transformations at extreme pH values, but the overall scaffold is considered stable for typical applications in organic synthesis and drug discovery.

  • Redox Stability: The triazole nucleus is generally insensitive to both oxidizing and reducing conditions, making it a reliable linker and core structure in complex molecules.[1]

  • Enzymatic Stability: The 1,2,3-triazole ring is not readily cleaved by common metabolic enzymes, which contributes to the pharmacokinetic stability of many triazole-containing drugs.[1]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a variety of chemical transformations. The triazole ring itself is largely unreactive under common synthetic conditions.

Synthesis

A scalable and efficient synthesis of this compound has been reported via the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with methylamine. This method involves a Cornforth rearrangement and subsequent hydrolysis.

Synthesis FNPT 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) Reaction 80 °C, 15 h FNPT->Reaction Methylamine Methylamine (in iPrOH) Methylamine->Reaction Product This compound Reaction->Product

Synthesis of the target compound.

Reactions of the Aldehyde Group

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles, enabling the construction of diverse molecular architectures.

The Wittig reaction is a powerful method for the conversion of aldehydes to alkenes. This compound can react with a phosphorus ylide to yield the corresponding vinyl-substituted triazole. While a specific protocol for the target molecule is not published, a general procedure is provided below.

Wittig_Reaction Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphorus Ylide (e.g., Ph₃P=CHR) Ylide->Reaction Alkene 1-methyl-4-vinyl-1H-1,2,3-triazole derivative Byproduct Triphenylphosphine oxide Reaction->Alkene Reaction->Byproduct

Wittig olefination workflow.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.

Knoevenagel_Condensation Aldehyde This compound Reaction Base Catalyst Aldehyde->Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Reaction Product α,β-Unsaturated Product Reaction->Product

Knoevenagel condensation scheme.

Reductive amination is a two-step process that converts an aldehyde into an amine. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This is a highly valuable transformation in drug discovery for the synthesis of amine derivatives.

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Reductive amination process.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. This provides a route to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, another valuable synthetic intermediate.

Oxidation Aldehyde This compound Reaction Oxidation Aldehyde->Reaction OxidizingAgent Oxidizing Agent (e.g., NaClO) OxidizingAgent->Reaction CarboxylicAcid 1-methyl-1H-1,2,3-triazole-4-carboxylic acid Reaction->CarboxylicAcid

Oxidation of the aldehyde.

Biological Relevance and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the literature, the broader class of triazole-containing compounds is of immense importance in drug development. Notably, azole antifungals are a cornerstone in the treatment of fungal infections. These compounds act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

The following diagram illustrates the ergosterol biosynthesis pathway and the mechanism of action of azole antifungals. This is a representative pathway to demonstrate the biological context of triazole-containing drugs.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and Azole Inhibition cluster_pathway Fungal Cell cluster_inhibition Mechanism of Action cluster_outcome Cellular Effect AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Toxic_Sterols Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Azole Azole Antifungals Enzyme Lanosterol 14α-demethylase (CYP51) Azole->Enzyme Inhibits demethylation_step demethylation_step Enzyme->demethylation_step Catalyzes Membrane_Disruption Disrupted Membrane Integrity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Death Fungistatic/Fungicidal Effect Membrane_Disruption->Fungal_Death

Ergosterol biosynthesis inhibition.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent reactions.

Synthesis of this compound
  • Materials: 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT), 2 M solution of methylamine in isopropanol (iPrOH), dichloromethane (DCM), methyl tert-butyl ether (MTBE), silica gel.

  • Procedure:

    • To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (2.5 mmol, 545 mg), a 2 M solution of methylamine in iPrOH (1.5 mL), and an additional 3.5 mL of iPrOH.

    • Stir the reaction mixture for 15 hours at 80 °C.

    • After cooling to room temperature, concentrate the crude product onto silica gel.

    • Purify the product by column chromatography using DCM as the eluent to remove 4-nitroaniline, followed by a DCM/MTBE gradient (from 1:0 to 1:1).

    • Further purification can be achieved by sublimation in a Kugelrohr apparatus.

  • Expected Yield: 82% (white crystalline solid).

General Procedure for Wittig Reaction
  • Materials: this compound, a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.1 equivalents) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

    • Stir the mixture at 0 °C for 1 hour.

    • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates completion.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Procedure for Knoevenagel Condensation
  • Materials: this compound, an active methylene compound (e.g., malononitrile, diethyl malonate), a basic catalyst (e.g., piperidine, triethylamine), and a suitable solvent (e.g., ethanol, toluene).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of the basic catalyst (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, the residue can be purified by recrystallization or column chromatography.

General Procedure for Reductive Amination
  • Materials: this compound, a primary or secondary amine, a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), and a solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Procedure:

    • To a solution of this compound (1.0 equivalent) and the amine (1.2 equivalents) in the solvent, add the reducing agent (1.5 equivalents) in portions at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General Procedure for Oxidation to Carboxylic Acid
  • Materials: this compound, an oxidizing agent (e.g., sodium hypochlorite, potassium permanganate), and a suitable solvent system.

  • Procedure (using NaClO):

    • Dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water).

    • Add the sodium hypochlorite solution dropwise at room temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 3-4.

    • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Conclusion

This compound is a stable and synthetically versatile building block. The inherent stability of the 1,2,3-triazole ring makes it a reliable scaffold in multi-step syntheses and for incorporation into biologically active molecules. The reactivity of the aldehyde group allows for a wide range of chemical transformations, providing access to a rich diversity of derivatives. This combination of stability and reactivity positions this compound as a valuable tool for researchers in organic synthesis and drug discovery. The representative example of the ergosterol biosynthesis pathway highlights the potential of triazole-containing scaffolds to interact with important biological targets, underscoring the relevance of this compound class in the development of new therapeutic agents.

References

The Rising Potential of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole character, which contribute to enhanced biological activity and improved physicochemical properties.[1] Among the various substituted triazoles, derivatives of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde represent a promising, yet relatively underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these derivatives, aiming to equip researchers with the foundational knowledge to advance their exploration in drug discovery.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent derivatization are crucial steps in the exploration of their biological activities. A common and efficient route to obtaining the core scaffold involves the "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation.[2]

A scalable, one-step synthesis of a related precursor, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), has been developed, which can then be converted to 1-alkyl-4-formyltriazoles, including the 1-methyl derivative.[3]

General Experimental Protocol: Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

This protocol is adapted from the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT).[3]

Materials:

  • 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

  • Primary amine (e.g., methylamine)

  • Water

  • Isopropyl alcohol (iPrOH) or 1,4-dioxane

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (0.5 mmol), the primary amine (0.55 mmol), water (45 µL), and iPrOH or 1,4-dioxane (1 mL).

  • Stir the reaction mixture at 80 °C for 15 hours.

  • After cooling, coat the crude product onto silica gel.

  • Purify the product via column chromatography using a DCM eluent to remove 4-nitroaniline, followed by a DCM/MTBE gradient.

  • Further purification can be achieved by sublimation if necessary.

Biological Activities of 1,2,3-Triazole Derivatives

While specific data on a wide range of this compound derivatives is still emerging, the broader class of 1,2,3-triazole derivatives has demonstrated significant potential in several therapeutic areas, primarily in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Schiff Base Derivatives: A common strategy to enhance the biological activity of the triazole core is the formation of Schiff bases by reacting the carbaldehyde group with various amines. These hybrid molecules have shown promising cytotoxic activity against a range of cancer cell lines.[4][5]

Table 1: Exemplary Anticancer Activity of Substituted 1,2,3-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-dithiocarbamate-urea hybridNot SpecifiedNot Specified[6]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamideNot SpecifiedNot Specified[6]
1,2,3-Triazole linked TetrahydrocurcuminHCT-116 (Colon)1.09 ± 0.17[7]
1,2,3-Triazole linked TetrahydrocurcuminA549 (Lung)45.16 ± 0.92[7]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoleMCF-7 (Breast)0.31[8]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazoleCaco-2 (Colon)4.98[8]
Antimicrobial Activity

The 1,2,3-triazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives have shown activity against various bacterial and fungal strains.[9][10] The incorporation of the triazole moiety can enhance the antimicrobial profile of existing drugs, as seen with metronidazole derivatives.[9]

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound ClassMicroorganismActivityReference
Metronidazole 1H-1,2,3-triazole derivativesFungal and bacterial strainsPotent inhibition[9]
1,2,3-Triazole derivativesMycobacterium tuberculosis H37RaMIC values: 5.8-29.9 µg/mL[11]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Hela, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds (1,2,3-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Signaling Pathways and Molecular Targets

The biological effects of triazole derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

EGFR and B-Raf Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) and B-Raf are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[14] Several 1,2,4-triazole derivatives have been identified as potent inhibitors of EGFR and B-Raf kinases.[15][16] It is plausible that this compound derivatives could also be designed to target these critical oncogenic kinases.

EGFR_BRaf_Pathway Potential Targeting of the EGFR/B-Raf Pathway by Triazole Derivatives Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Triazole Triazole Derivative Triazole->EGFR Inhibition Triazole->BRAF Inhibition Nrf2_Pathway Potential Activation of the Nrf2 Pathway by Triazole Derivatives OxidativeStress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 releases Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Triazole Triazole Derivative Triazole->Nrf2_Keap1 Inhibits Keap1 binding

References

An In-depth Technical Guide to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated triazole ring appended with a reactive carbaldehyde group, renders it a valuable and versatile building block for the synthesis of more complex molecules. The 1,2,3-triazole core is a well-established pharmacophore, known for its metabolic stability and ability to engage in various biological interactions. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and its role as a key synthetic intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₄H₅N₃O[1]
Molecular Weight 111.103 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 112–114 °C[2]
¹H NMR (300 MHz, CDCl₃) δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H)[2]
¹³C NMR (75 MHz, CDCl₃) δ 185.1, 148.1, 126.3, 37.2[2]
¹H NMR (300 MHz, DMSO-d₆) δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H)[2]
¹³C NMR (151 MHz, DMSO-d₆) δ 185.0, 147.0, 128.8, 36.7[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A prevalent and well-documented method involves the reaction of a primary amine with an activated 4-formyl-1-aryl-1,2,3-triazole, which proceeds via a Cornforth rearrangement. Another common strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by oxidation of a precursor functional group to the aldehyde.

Method 1: Synthesis from 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT)

A robust method for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles, including the methyl derivative, utilizes 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) as a starting material. This reaction involves an imine formation, followed by a Cornforth rearrangement and subsequent hydrolysis.[2]

To a screw-capped reaction tube equipped with a magnetic stirring bar, 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) (0.5 mmol), a solution of methylamine in isopropanol (2 M, 0.75 mL, 1.5 mmol), and an additional amount of isopropanol (1.75 mL) are added. The reaction mixture is stirred for 15 hours at 80 °C. Following the reaction, the crude product is coated on silica and purified directly via column chromatography. The column is first eluted with dichloromethane (DCM) to remove the 4-nitroaniline byproduct, followed by a DCM/methyl tert-butyl ether (MTBE) gradient (from 1:0 to 1:1) to elute the desired product. Further purification can be achieved by sublimation in a Kugelrohr apparatus.[2]

  • Yield: 82% (229 mg)[2]

  • Appearance: White crystalline solid[2]

  • Melting Point: 112–114 °C[2]

The following diagram illustrates the synthesis workflow:

G reagents FNPT (0.5 mmol) Methylamine in iPrOH (2 M, 0.75 mL) iPrOH (1.75 mL) reaction Stir at 80 °C for 15 h reagents->reaction workup Coat on silica reaction->workup purification Column Chromatography (DCM then DCM/MTBE gradient) workup->purification product 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde (Yield: 82%) purification->product

Synthesis of this compound.
Alternative Synthetic Strategies

Applications in Medicinal Chemistry and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The triazole moiety is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, while the aldehyde group provides a reactive handle for various chemical transformations.

Derivatives of 1,2,3-triazole-4-carbaldehydes have been investigated for a multitude of therapeutic applications, including:

  • Anticancer agents[2]

  • Antifungal agents[2]

  • Antituberculosis agents[2]

  • Anti-inflammatory agents[2]

  • Antidiabetic agents[2]

  • Bioimaging agents[2]

The synthetic versatility of the formyl group allows for its conversion into a wide array of other functionalities, making it a cornerstone for building molecular diversity.

The following diagram illustrates the role of this compound as a versatile synthetic intermediate:

G cluster_reactions Chemical Transformations cluster_products Product Classes start 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H] reductive_amination Reductive Amination start->reductive_amination R₂NH, [H] wittig Wittig Reaction start->wittig Ph₃P=CHR condensation Condensation Reactions start->condensation e.g., Knoevenagel acid Carboxylic Acid Derivatives oxidation->acid alcohol Primary Alcohols reduction->alcohol amine Substituted Amines reductive_amination->amine alkene Alkenes wittig->alkene heterocycles Fused Heterocycles condensation->heterocycles

Synthetic utility of the target compound.

Biological Activity and Signaling Pathways

While the broader class of triazole-containing compounds is known for a wide range of biological activities, specific studies detailing the mechanism of action or the modulation of signaling pathways by this compound itself are not extensively reported in the current literature. Its primary role is that of a synthetic building block, and the biological activity of its derivatives is highly dependent on the nature of the substituents introduced via the aldehyde functionality. The triazole moiety is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and coordination with metal ions. Further research is needed to elucidate any intrinsic biological activity of the title compound and its potential effects on cellular signaling pathways.

Conclusion

This compound is a synthetically valuable compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the reactivity of the aldehyde group, makes it an attractive starting material for the creation of diverse molecular libraries. The established importance of the 1,2,3-triazole scaffold in medicinal chemistry underscores the continued relevance of this compound as a key intermediate for the generation of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and properties, intended to aid researchers in its effective utilization.

References

The Advent and Evolution of 1,2,3-Triazole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and materials science, valued for its stability, unique electronic properties, and ability to engage in hydrogen bonding.[1][2] Among its many derivatives, 1,2,3-triazole aldehydes, particularly 1,2,3-triazole-4-carbaldehydes, have emerged as versatile synthetic intermediates.[3] Their aldehyde functionality provides a reactive handle for a wide array of chemical transformations, making them crucial building blocks in the synthesis of complex molecules, including pharmacologically active compounds.[4][5] This technical guide delves into the discovery and history of 1,2,3-triazole aldehydes, tracing the evolution of their synthesis from early methods to the revolutionary impact of "click chemistry." We will provide a comprehensive overview of the key synthetic strategies, quantitative data, detailed experimental protocols, and the logical relationships governing these syntheses.

Historical Perspective and the Dawn of a New Synthetic Era

The synthesis of the 1,2,3-triazole ring system dates back to the late 19th and early 20th centuries, with pioneering work by chemists such as Pechmann, Hantzsch, and Bamberger on various heterocyclic compounds.[6][7][8] However, the specific synthesis of 1,2,3-triazole aldehydes is not prominently featured in this early literature. The initial focus was on the construction of the core triazole ring, and the introduction of functional groups like aldehydes was a subsequent development.

A significant breakthrough in 1,2,3-triazole synthesis was the Huisgen 1,3-dipolar cycloaddition, a powerful reaction between an azide and an alkyne.[9][10] Initially conducted under thermal conditions, this reaction often resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted) and required harsh conditions.[11][12] The true revolution in the accessibility of 1,2,3-triazoles, and by extension their aldehyde derivatives, came with the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" developed by Sharpless and Meldal.[13] This reaction provided a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1] This development paved the way for the now predominant two-step synthesis of 1,2,3-triazole-4-carbaldehydes.

The Evolution of Synthetic Methodologies

The synthesis of 1,2,3-triazole aldehydes has evolved from complex, multi-step historical methods to highly efficient and regioselective modern techniques.

Early and Alternative Synthetic Routes

While not widely documented, "alternative historical methods involved multi-step pathways starting from sugars, but these are more complex and less common today."[14] A more direct, albeit less common, modern approach involves a one-step synthesis utilizing 3-dimethylaminoacrolein. This method provides a metal-free route to 4-formyl-1,2,3-triazoles.[15][16]

The Dominant Two-Step Synthesis: Cycloaddition Followed by Oxidation

The most prevalent and efficient strategy for preparing 1,2,3-triazole-4-carbaldehydes involves a two-step sequence.[1] The first step is the synthesis of a 4-substituted 1,2,3-triazole precursor, typically (1,2,3-triazol-4-yl)methanol, via a Huisgen cycloaddition reaction. The second step is the oxidation of the alcohol functionality to the corresponding aldehyde.

The general workflow for this two-step synthesis is depicted below:

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Oxidation Azide Azide Precursor (1,2,3-Triazol-4-yl)methanol Azide->Precursor Huisgen Cycloaddition (e.g., CuAAC) Alkyne Propargyl Alcohol Alkyne->Precursor Final_Product 1,2,3-Triazole-4-carbaldehyde Precursor->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO2) Oxidizing_Agent->Final_Product

Figure 1: General workflow for the two-step synthesis of 1,2,3-triazole-4-carbaldehydes.

Key Synthetic Reactions and Mechanisms

The Huisgen 1,3-Dipolar Cycloaddition and its Catalyzed Variants

The Huisgen cycloaddition is the cornerstone of modern 1,2,3-triazole synthesis. The reaction can be performed under thermal conditions or, more commonly, with catalysis to improve regioselectivity and reaction rates.

G cluster_thermal Thermal Huisgen Cycloaddition cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_ruaac Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Thermal_Reactants Azide + Alkyne Thermal_Products Mixture of 1,4- and 1,5-regioisomers Thermal_Reactants->Thermal_Products Heat CuAAC_Reactants Azide + Terminal Alkyne CuAAC_Product 1,4-regioisomer CuAAC_Reactants->CuAAC_Product Cu(I) catalyst RuAAC_Reactants Azide + Alkyne RuAAC_Product 1,5-regioisomer RuAAC_Reactants->RuAAC_Product Ru catalyst

Figure 2: Comparison of Huisgen cycloaddition variants.

Quantitative Data on Synthetic Methods

The efficiency of synthesizing 1,2,3-triazole aldehydes is highly dependent on the chosen method. The following tables summarize quantitative data for key reactions.

Table 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol via CuAAC

Catalyst SystemReducing AgentSolventTemperatureTimeYield (%)
CuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂ORoom Temp.24-48 h78
CuI-DMSORoom Temp.-High

Data compiled from various sources, including[1].

Table 2: Oxidation of (1,2,3-Triazol-4-yl)methanol to 1,2,3-Triazole-4-carbaldehyde

SubstrateOxidizing AgentSolventTemperatureTimeYield (%)
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanolMnO₂Dichloromethane (DCM)Room Temp.Overnight99

Data sourced from[17].

Table 3: One-Step Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Reactant 1Reactant 2SolventTemperatureTimeYield (%)
3-Dimethylaminoacrolein4-Nitrophenyl azideDMSO-->80

Data sourced from[15].

Detailed Experimental Protocols

Protocol 1: Synthesis of (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (A CuAAC Reaction)

Materials:

  • 4-Nitrophenyl azide

  • Propargyl alcohol

  • tert-Butanol

  • Water

  • Ascorbic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a suspension of 4-nitrophenyl azide (7.32 mmol) in tert-butanol (5 mL), add a mixture of ascorbic acid (1.6 mmol), CuSO₄·5H₂O (0.58 mmol), and NaHCO₃ (1.6 mmol) in 5.5 mL of water.[1]

  • Add propargyl alcohol (9 mmol) to the reaction mixture.[1]

  • Stir the mixture for 24-48 hours at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, collect the product by filtration, wash with water, and dry.[1]

  • The resulting brownish solid can be used in the next step without further purification. Yield: 78%.[1]

Protocol 2: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (Oxidation)

Materials:

  • (1-Phenyl-1H-[14][18][19]triazol-4-yl)-methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Add MnO₂ (14.14 mmol) to a stirred solution of (1-phenyl-1H-[14][18][19]triazol-4-yl)-methanol (1.4 mmol) in DCM (15 mL).[17]

  • Stir the resulting mixture at room temperature overnight.[17]

  • Filter the mixture over a celite bed.[17]

  • Concentrate the filtrate under reduced pressure to afford 1-phenyl-1H-[14][18][19]triazole-4-carbaldehyde. Yield: 99%.[17]

Milestones in the Development of 1,2,3-Triazole Aldehyde Synthesis

The journey from the initial synthesis of the 1,2,3-triazole ring to the efficient production of its aldehyde derivatives is marked by several key discoveries.

G cluster_timeline Historical Timeline of 1,2,3-Triazole Aldehyde Synthesis 1892 1892 Bamberger Triazine Synthesis (Early Heterocycle Synthesis) 1909 1909 Dimroth Rearrangement (Understanding Triazole Reactivity) 1892->1909 1960s 1960s Huisgen 1,3-Dipolar Cycloaddition (Foundation for Triazole Synthesis) 1909->1960s 2002 2002 CuAAC 'Click Chemistry' (Revolutionized Triazole Synthesis) 1960s->2002 Present Present Refined Two-Step & One-Pot Syntheses (High Efficiency and Versatility) 2002->Present

Figure 3: Key milestones in the history of 1,2,3-triazole synthesis leading to aldehyde derivatives.

Applications in Drug Discovery and Beyond

The synthetic accessibility of 1,2,3-triazole aldehydes has made them invaluable in drug discovery and medicinal chemistry.[4][5] They serve as precursors to a wide range of bioactive molecules, including anticancer, antifungal, antituberculosis, and anti-inflammatory agents.[3] The aldehyde group can be readily transformed into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex molecular architectures.

Conclusion

The discovery and development of synthetic routes to 1,2,3-triazole aldehydes have been a journey of continuous innovation. From early, less defined methods to the highly efficient and regioselective two-step synthesis enabled by "click chemistry," the ability to produce these versatile building blocks has significantly impacted the field of organic and medicinal chemistry. The robust and adaptable nature of the current synthetic methodologies ensures that 1,2,3-triazole aldehydes will continue to be a cornerstone in the creation of novel molecules with diverse applications for the foreseeable future.

References

In-Depth Technical Guide: Safety and Hazards of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde were identified in the public domain. The following information is synthesized from data available for structurally related compounds, including the parent molecule 1H-1,2,3-triazole-4-carbaldehyde and other methylated or substituted triazoles. This guide serves as a precautionary overview and should be supplemented with internal safety assessments and handling protocols established by qualified professionals. The toxicological properties of this compound may differ from the compounds cited.

Executive Summary

This compound is a heterocyclic aldehyde whose safety profile has not been extensively characterized. Based on data from analogous structures, it is prudent to consider this compound as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment (PPE) and engineering controls. This document provides a summary of the inferred hazards, recommended handling procedures, and a framework for risk assessment.

Hazard Identification and Classification

In the absence of specific data for this compound, the hazard classification is inferred from the parent compound, 1H-1,2,3-triazole-4-carbaldehyde, and the methylated isomer, 1-methyl-1,2,4-triazole.

GHS Hazard Classification (Inferred)

Based on data for 1H-1,2,3-triazole-4-carbaldehyde and 1-methyl-1,2,4-triazole, the following GHS classifications should be considered as a precautionary measure.

Hazard ClassHazard CategoryGHS Hazard Statement (Inferred)Source (Analogous Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed1H-1,2,3-triazole-4-carbaldehyde[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation1H-1,2,3-triazole-4-carbaldehyde[1], 1-methyl-1,2,4-triazole[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation1H-1,2,3-triazole-4-carbaldehyde[1], 1-methyl-1,2,4-triazole[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction1H-1,2,3-triazole-4-carbaldehyde[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation1H-1,2,3-triazole-4-carbaldehyde[1]
Flammable LiquidsCategory 4H227: Combustible liquid1-methyl-1,2,4-triazole[2]

Note: The potential for reproductive toxicity (H361) and specific target organ toxicity through repeated exposure (H373) has been noted for other triazole derivatives, such as 3-amino-1H-1,2,4-triazole, and should be considered as a potential, albeit unconfirmed, hazard for this compound.[3]

Hazard Pictograms (Anticipated)
Exclamation Mark
Signal Word (Anticipated)

Warning

Toxicological Profile (Inferred)

No specific toxicological data such as LD50 or LC50 values for this compound are available. The primary routes of exposure are anticipated to be inhalation, ingestion, and skin/eye contact.

  • Acute Effects: Harmful if ingested.[1] Causes irritation to the skin, eyes, and respiratory tract.[1][2] May elicit an allergic skin reaction.[1]

  • Chronic Effects: The potential for chronic effects is unknown. However, some triazole derivatives have been shown to cause organ damage with prolonged or repeated exposure.[3]

Experimental Protocols

Detailed experimental protocols for the safety and hazard assessment of this compound are not available in the cited literature. Standard OECD guidelines for testing of chemicals would be appropriate for a thorough evaluation.

Signaling Pathways and Experimental Workflows

No specific signaling pathways related to the toxicology of this compound have been documented. The following diagrams represent a generalized workflow for chemical hazard assessment and a conceptual representation of irritant-induced signaling.

Hazard_Assessment_Workflow General Chemical Hazard Assessment Workflow A Literature Search (SDS, publications) E Toxicological Hazard Assessment (Acute, Chronic) A->E B In Silico Prediction (e.g., QSAR) B->E C Analog Data Analysis C->E D Physicochemical Hazards H Risk Characterization D->H E->H F Ecotoxicological Hazards F->H G Exposure Scenarios G->H I Establish Safe Handling Procedures H->I J Define PPE Requirements H->J

Caption: General Chemical Hazard Assessment Workflow.

Irritant_Signaling_Pathway Conceptual Irritant-Induced Signaling Pathway cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Physiological Effect A This compound B Cell Membrane Interaction A->B C Activation of Pro-inflammatory Pathways (e.g., NF-κB) B->C D Cytokine & Chemokine Release C->D E Inflammatory Response D->E F Symptoms of Irritation (Redness, Swelling) E->F

Caption: Conceptual Irritant-Induced Signaling Pathway.

Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[2]

Engineering Controls

Work should be conducted in a chemical fume hood to minimize inhalation exposure.[2] Eyewash stations and safety showers should be readily available.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.[3]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions. The compound is considered combustible.[2]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Conclusion

While specific safety data for this compound is lacking, a precautionary approach based on the known hazards of structurally similar compounds is essential. It should be handled as a potentially hazardous substance that is harmful if swallowed and capable of causing skin, eye, and respiratory irritation. All laboratory personnel must be trained on the potential hazards and safe handling procedures before working with this compound. Further toxicological testing is required for a definitive hazard assessment.

References

The 1,2,3-Triazole Scaffold: A Versatile Bioisostere in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic molecular modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, stands as a cornerstone of this process. Among the array of bioisosteres, the 1,2,3-triazole ring has emerged as a uniquely versatile and advantageous scaffold.[1][2] Synthetically accessible through highly efficient "click chemistry," this five-membered heterocycle offers a stable, rigid, and polar core capable of mimicking various functional groups, most notably the ubiquitous amide bond.[3][4] This guide provides a comprehensive technical overview of the role of 1,2,3-triazoles as bioisosteres in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Rise of the 1,2,3-Triazole in Drug Design

The 1,2,3-triazole ring system has garnered significant attention in medicinal chemistry due to its unique combination of properties.[5][6] Unlike many other heterocyclic systems, it is not typically found in nature, which can contribute to improved metabolic stability and reduced off-target effects.[7] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions, hallmarks of "click chemistry," has revolutionized the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively, making them readily accessible scaffolds for drug discovery programs.[8]

The utility of the 1,2,3-triazole as a bioisostere stems from its physicochemical characteristics. It possesses a significant dipole moment, is capable of forming hydrogen bonds through its nitrogen atoms, and can participate in π-stacking interactions.[9][10] These features allow it to effectively mimic the spatial and electronic properties of various functional groups, leading to retained or even enhanced biological activity.[11]

The 1,2,3-Triazole as an Amide Bond Bioisostere

The replacement of the metabolically labile amide bond is a primary application of 1,2,3-triazoles in medicinal chemistry.[12][13] The 1,4-disubstituted 1,2,3-triazole is considered a good mimic of the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide conformation.[10][14] This bioisosteric replacement can lead to several advantages, including:

  • Enhanced Metabolic Stability: The triazole ring is resistant to cleavage by proteases and other metabolic enzymes, leading to improved pharmacokinetic profiles.[1][4]

  • Improved Potency: In several instances, the triazole analogue has demonstrated superior biological activity compared to the parent amide-containing compound.[15][16]

  • Favorable Physicochemical Properties: The polarity of the triazole ring can influence solubility and other drug-like properties.[12]

Quantitative Comparison of Amide vs. 1,2,3-Triazole Bioisosteres

The following tables summarize quantitative data from various studies, directly comparing the biological activity of parent compounds with their 1,2,3-triazole-containing bioisosteres.

Table 1: Antiviral Activity - HIV-1 Vif Antagonists

CompoundStructureBioisosteric GroupIC_50_ (µM)Reference
RN-18AmideAmide6[5]
1d 1,4-disubstituted 1,2,3-triazole1,2,3-Triazole1.2[5]
1e 1,5-disubstituted 1,2,3-triazole1,2,3-Triazole15[17]

Table 2: GPCR Agonism - GPR88 Agonists

CompoundStructureBioisosteric GroupEC_50_ (nM)Reference
Amide Analogue AmideAmide~1000[11]
25 1,4-disubstituted 1,2,3-triazole1,2,3-Triazole95[11]
26 1,4-disubstituted 1,2,3-triazole1,2,3-Triazole60[11]

Table 3: Enzyme Inhibition - Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

CompoundStructureBioisosteric GroupActivityReference
VX-809 (Amide)AmideAmideActive Corrector[15]
Triazole Analogue of VX-809 1,4-disubstituted 1,2,3-triazole1,2,3-TriazoleMarkedly Reduced Efficacy[15]
VX-770 (Amide)AmideAmideActive Potentiator[15]
Triazole Analogue of VX-770 1,4-disubstituted 1,2,3-triazole1,2,3-TriazoleInactive in cellular assays[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,3-triazoles and relevant biological assays.

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction.

Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

  • Sodium ascorbate (0.05-0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO, CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the terminal alkyne and the organic azide.

  • Dissolve the starting materials in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a general procedure for the RuAAC reaction.

Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (1.0 eq)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄) (0.01-0.05 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,2-dichloroethane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • Add the ruthenium catalyst to the flask.

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the organic azide and the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted 1,2,3-triazole.[18][19]

Biological Assay Protocol: Aromatase Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibition of aromatase activity.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic substrate (e.g., a substrate that becomes fluorescent upon aromatase-mediated conversion)

  • NADPH generating system

  • Aromatase inhibitor (e.g., letrozole, as a positive control)

  • Test compounds

  • Aromatase assay buffer

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the 96-well plate, add the aromatase enzyme and the test compound or control.

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37 °C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH generating system to each well.

  • Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 60 minutes) at 37 °C, with excitation and emission wavelengths appropriate for the substrate.

  • The rate of increase in fluorescence is proportional to the aromatase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[4][6][12]

Signaling Pathways and Mechanisms of Action

Understanding the biological context in which 1,2,3-triazole-based drugs exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

HIV-1 Vif-APOBEC3G Signaling Pathway

HIV-1 Vif is a viral protein that counteracts the host's innate antiviral defense mediated by the APOBEC3G (A3G) protein. Vif recruits a cellular E3 ubiquitin ligase complex to A3G, leading to its ubiquitination and subsequent proteasomal degradation.[14][20] 1,2,3-triazole-based inhibitors can disrupt the Vif-A3G interaction, thereby rescuing A3G's antiviral activity.[21][22]

HIV_Vif_Pathway cluster_host_cell Host Cell cluster_virion New Virion A3G APOBEC3G (Antiviral Factor) Degradation A3G Degradation A3G->Degradation leads to A3G_in_Virion A3G Incorporation A3G->A3G_in_Virion incorporation (rescued) Vif HIV-1 Vif E3_Ligase E3 Ubiquitin Ligase Complex Vif->E3_Ligase recruits E3_Ligase->A3G targets Proteasome Proteasome Triazole_Inhibitor 1,2,3-Triazole Inhibitor Triazole_Inhibitor->Vif inhibits Hypermutation Viral DNA Hypermutation A3G_in_Virion->Hypermutation causes

HIV-1 Vif-APOBEC3G pathway and inhibition.
GPR88 Signaling Pathway

GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum. It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[23][24] Agonists of GPR88, including 1,2,3-triazole-containing compounds, potentiate this inhibitory signaling.

GPR88_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Triazole_Agonist 1,2,3-Triazole Agonist GPR88 GPR88 Triazole_Agonist->GPR88 binds & activates G_protein Gαi/o Protein GPR88->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

GPR88 signaling cascade upon agonist binding.
Experimental Workflow: CuAAC Synthesis and Biological Screening

The following diagram illustrates a typical workflow for the synthesis of a library of 1,2,3-triazole analogues using CuAAC, followed by biological screening to identify lead compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start_Materials Alkynes & Azides CuAAC CuAAC Reaction (Click Chemistry) Start_Materials->CuAAC Library 1,2,3-Triazole Library CuAAC->Library Purification Purification & Characterization Library->Purification Primary_Screen Primary Biological Screening Purification->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC50/EC50 Determination Hit_Compounds->Dose_Response Lead_Compound Lead Compound Dose_Response->Lead_Compound

Workflow for triazole synthesis and screening.

Conclusion

The 1,2,3-triazole has firmly established itself as a privileged scaffold in medicinal chemistry, primarily owing to its successful application as a bioisostere for the amide bond and other functional groups.[25][26] Its synthetic accessibility via click chemistry, coupled with its favorable physicochemical and pharmacokinetic properties, makes it an attractive tool for lead optimization and the development of novel drug candidates across a wide range of therapeutic areas.[3][7][8] The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the continued exploration and exploitation of the 1,2,3-triazole motif in the pursuit of innovative and effective medicines. As our understanding of the subtle structural and electronic nuances of this versatile heterocycle deepens, so too will its impact on the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions. The appended aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles such as the title compound.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound, leveraging the CuAAC reaction.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below. This data is crucial for reaction monitoring, purification, and characterization of the final product.

PropertyValueReference
Molecular FormulaC₄H₅N₃O[5]
Molecular Weight111.10 g/mol [5]
AppearanceWhite crystalline solid[6]
Melting Point112-114 °C[6]
¹H NMR (300 MHz, CDCl₃) δ 10.14 (s, 1H), 8.15 (s, 1H), 4.21 (s, 3H)[6]
¹³C NMR (75 MHz, CDCl₃) δ 185.1, 148.1, 126.3, 37.2[6]
¹H NMR (300 MHz, DMSO-d₆) δ 10.01 (s, 1H), 8.81 (s, 1H), 4.13 (s, 3H)[6]
¹³C NMR (151 MHz, DMSO-d₆) δ 185.0, 147.0, 128.8, 36.7[6]
Yield82%[6]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the copper-catalyzed cycloaddition of methyl azide with a suitable three-carbon alkyne building block, followed by a transformation to unveil the aldehyde functionality.[6][7] A common and effective strategy is the use of propargyl alcohol, followed by oxidation of the resulting alcohol to the desired aldehyde.

Protocol 1: Two-Step Synthesis via Propargyl Alcohol

This protocol is divided into two main stages: the CuAAC reaction to form the intermediate alcohol, and its subsequent oxidation.

Step 1: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

Materials and Reagents:

  • Methyl azide (CH₃N₃) - Caution: Methyl azide is explosive and should be handled with extreme care, preferably as a solution.

  • Propargyl alcohol (C₃H₄O)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a solution of methyl azide (1.1 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-methyl-1H-1,2,3-triazol-4-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

Materials and Reagents:

  • (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent (e.g., PCC, Dess-Martin periodinane)

  • Dichloromethane (DCM) or chloroform (CHCl₃)

  • Celite®

Procedure:

  • Dissolve the (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq) in dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq) in portions to the solution.

  • Stir the resulting suspension at room temperature for 12-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional dichloromethane or chloroform.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation reagents1 Methyl Azide + Propargyl Alcohol reaction1 Cycloaddition (t-BuOH/H2O, RT) reagents1->reaction1 catalyst CuSO4 / NaAsc catalyst->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate (1-methyl-1H-1,2,3-triazol-4-yl)methanol purification1->intermediate reaction2 Oxidation (DCM, RT) intermediate->reaction2 oxidant MnO2 oxidant->reaction2 workup2 Filtration reaction2->workup2 purification2 Column Chromatography workup2->purification2 product This compound purification2->product

Caption: Experimental workflow for the two-step synthesis.

signaling_pathway cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle methyl_azide Methyl Azide triazolide Copper triazolide intermediate methyl_azide->triazolide propargyl_alcohol Propargyl Alcohol cu_i_acetylide Cu(I)-acetylide complex propargyl_alcohol->cu_i_acetylide cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i Reduction na_asc Sodium Ascorbate na_asc->cu_i cu_i->cu_i_acetylide cu_i_acetylide->triazolide Cycloaddition triazolide->cu_i Regeneration of Catalyst product 1,4-disubstituted 1,2,3-triazole triazolide->product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Metal-Free Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, metal-free synthesis protocol for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The described method avoids the use of metal catalysts, which can be advantageous in pharmaceutical synthesis by eliminating potential metal contamination of the final product.

Introduction

1,2,3-Triazoles are a prominent class of heterocyclic compounds widely utilized in pharmaceutical and materials science due to their stability and versatile biological activities.[1] The this compound scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules.[2] Traditional synthesis routes often rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can lead to challenges in removing residual metal catalysts.[1][3] This protocol outlines a metal-free alternative, proceeding through a two-step sequence involving the formation of an intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT), followed by its reaction with methylamine.[4]

Overall Reaction Scheme

The synthesis is a two-step process:

  • Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) A [3+2] cycloaddition between 4-nitrophenyl azide and 3-dimethylaminoacrolein.

  • Step 2: Synthesis of this compound A reaction of FNPT with methylamine, which proceeds via an imine formation, Cornforth rearrangement, and subsequent hydrolysis.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

StepProductStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)
11-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)4-Nitrophenyl azide, 3-Dimethylaminoacrolein1,4-Dioxane507287
2This compoundFNPT, Methylamine solutionIsopropanol801582

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

Materials:

  • 4-Nitrophenyl azide

  • 3-Dimethylaminoacrolein

  • 1,4-Dioxane

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Water

  • Screw-capped reaction tube (40 mL)

  • Magnetic stirring bar

  • Separation funnel

  • Filtration apparatus

Procedure:

  • To a 40 mL screw-capped reaction tube equipped with a magnetic stirring bar, add 4-nitrophenyl azide (10.7 g, 65 mmol) and 3-dimethylaminoacrolein (5 g, 50 mmol).[4]

  • Add 1,4-dioxane (25 mL) to the reaction tube.[4]

  • Stir the mixture at 50 °C for 72 hours.[4]

  • After 72 hours, reduce the solvent volume by half under reduced pressure.[4]

  • Dilute the reaction mixture with 1 M HCl (50 mL) and Et₂O (50 mL).[4]

  • Transfer the mixture to a separation funnel and shake until a white suspension forms.[4]

  • Filter the precipitate and wash it sequentially with water (3 x 50 mL) and Et₂O (4 x 50 mL).[4]

  • The resulting solid is 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT).[4]

Step 2: Synthesis of this compound

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

  • Methylamine solution (e.g., in isopropanol)

  • Isopropanol

  • Water

  • Screw-capped reaction tube

  • Magnetic stirring bar

  • Column chromatography setup (Silica gel)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a screw-capped reaction tube equipped with a magnetic stirring bar, add FNPT (0.5 mmol).[4]

  • Add a solution of methylamine (0.55 mmol) in isopropanol.[4]

  • Add water (45 µL) and isopropanol (1 mL).[4]

  • Stir the reaction mixture at 80 °C for 15 hours.[4]

  • After cooling, concentrate the reaction mixture.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

  • Elute with dichloromethane (DCM) to remove 4-nitroaniline, followed by a DCM/EtOAc gradient to isolate the pure this compound.[4]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: FNPT Synthesis cluster_1 Step 2: Target Synthesis NPA 4-Nitrophenyl azide Reaction1 Stir at 50°C for 72h NPA->Reaction1 DMA 3-Dimethylaminoacrolein DMA->Reaction1 Dioxane 1,4-Dioxane Dioxane->Reaction1 Workup1 Workup: - Reduce solvent - Add 1M HCl & Et₂O - Filter & Wash Reaction1->Workup1 FNPT 1-(4-Nitrophenyl)-1H-1,2,3- triazole-4-carbaldehyde (FNPT) Workup1->FNPT Reaction2 Stir at 80°C for 15h FNPT->Reaction2 Methylamine Methylamine Methylamine->Reaction2 IPA Isopropanol/Water IPA->Reaction2 Workup2 Purification: Column Chromatography Reaction2->Workup2 FinalProduct 1-Methyl-1H-1,2,3- triazole-4-carbaldehyde Workup2->FinalProduct

Caption: Workflow for the metal-free synthesis of the target compound.

Logical Relationship of the Reaction

Reaction_Mechanism FNPT FNPT Imine Imine Formation FNPT->Imine Methylamine Methylamine Methylamine->Imine Rearrangement Cornforth Rearrangement Imine->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Byproduct 4-Nitroaniline Hydrolysis->Byproduct

Caption: Key transformations in the second step of the synthesis.

References

Application Note and Protocol: Oxidation of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. (1-methyl-1H-1,2,3-triazol-4-yl)methanol is a valuable building block, and its oxidation to the corresponding aldehyde, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, provides a versatile precursor for further functionalization. The triazole ring is a stable aromatic heterocycle, resistant to many oxidative conditions, allowing for the selective transformation of the primary alcohol.[1] This document outlines detailed protocols for the efficient and selective oxidation of (1-methyl-1H-1,2,3-triazol-4-yl)methanol using various mild oxidizing agents.

The primary challenge in the oxidation of primary alcohols is preventing over-oxidation to the carboxylic acid.[2] This can be achieved by employing mild and selective oxidizing agents under anhydrous conditions.[3][4] This note details protocols using manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP), which are well-established reagents for this purpose.

Key Reagents and Comparison

A variety of reagents can be employed for the selective oxidation of primary alcohols to aldehydes.[5] The choice of reagent often depends on the substrate's sensitivity, desired scale, and purification strategy.

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
**Manganese Dioxide (MnO₂) **Dichloromethane (DCM)Room Temperature2 - 2490 - 99Heterogeneous reaction, easy workup by filtration. MnO₂ is particularly effective for benzylic and allylic alcohols.[6] A near-quantitative yield has been reported for the oxidation of the analogous (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.[7]
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)Room Temperature1 - 485 - 95Homogeneous reaction.[2][8] Requires anhydrous conditions to prevent over-oxidation.[3] The chromium byproducts need to be removed, often by filtration through a pad of silica gel or Celite®.
Dess-Martin Periodinane (DMP) Dichloromethane (DCM)Room Temperature0.5 - 390 - 98Mild and highly selective reagent.[5] The reaction is typically fast and clean. The spent periodinane can be removed by filtration.

Experimental Protocols

Protocol 1: Oxidation using Manganese Dioxide (MnO₂)

This protocol is based on the high-yield oxidation of a similar triazole-containing alcohol.[7] Activated manganese dioxide is a mild and selective solid-phase oxidizing agent.[6]

Materials:

  • (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or a similar filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equivalent) in anhydrous dichloromethane, add activated manganese dioxide (5-10 equivalents by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the manganese dioxide and its byproducts.

  • Wash the filter cake thoroughly with dichloromethane.

  • Combine the filtrate and washings.

  • Dry the combined organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by silica gel chromatography.

experimental_workflow_mno2 start Start dissolve Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol in anhydrous DCM start->dissolve add_mno2 Add activated MnO₂ (5-10 equiv.) dissolve->add_mno2 stir Stir at Room Temperature add_mno2->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter wash Wash filter cake with DCM filter->wash dry Dry filtrate over MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography (if needed) concentrate->purify end End purify->end

Experimental workflow for MnO₂ oxidation.
Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a widely used mild oxidizing agent for the selective conversion of primary alcohols to aldehydes.[2][3][8]

Materials:

  • (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite®

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • To this stirred suspension, add a solution of (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equivalent) in anhydrous dichloromethane in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the suspension through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake with anhydrous diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by silica gel chromatography if required.

chemical_transformation reactant (1-methyl-1H-1,2,3-triazol-4-yl)methanol reagent [Oxidizing Agent] DCM, RT reactant->reagent product this compound reagent->product

General oxidation reaction scheme.
Protocol 3: Oxidation using Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and efficient method for oxidizing primary alcohols to aldehydes.[5]

Materials:

  • (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Separatory funnel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel chromatography if necessary.

Safety Precautions

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chromium-based reagents like PCC are toxic and should be handled with care. Dispose of chromium waste according to institutional guidelines.

  • Dess-Martin periodinane is shock-sensitive and should be handled with care.

The oxidation of (1-methyl-1H-1,2,3-triazol-4-yl)methanol to this compound can be achieved efficiently and selectively using a variety of mild oxidizing agents. The choice of reagent will depend on the specific requirements of the synthesis, including scale, purity, and available resources. The protocols provided offer reliable methods for this important transformation, enabling the synthesis of a key intermediate for further chemical exploration.

References

Application Notes and Protocols for the Use of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde as a versatile building block in click chemistry and subsequent functionalization reactions. The protocols outlined below are intended to serve as a guide for the use of this compound in the synthesis of novel chemical entities for drug discovery and bioconjugation.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] These triazole scaffolds are of significant interest in medicinal chemistry due to their metabolic stability and ability to act as pharmacophores or linkers.[2] this compound is a valuable synthon that incorporates the stable triazole ring with a reactive aldehyde functionality, allowing for a wide range of post-click modifications to generate diverse molecular libraries. The aldehyde group can be readily transformed into various functional groups through reactions such as reductive amination, Wittig reactions, and Knoevenagel condensations, making it a powerful tool for structure-activity relationship (SAR) studies.[3][4]

Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

A common and efficient method for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles involves the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) with primary amines. This reaction proceeds through a Cornforth rearrangement and subsequent hydrolysis.[3]

General Experimental Protocol: Synthesis of this compound[3]
  • Reaction Setup: In a screw-capped reaction tube equipped with a magnetic stirring bar, add 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) (2.5 mmol, 545 mg).

  • Reagent Addition: Add a 2 M solution of methylamine in isopropanol (1.5 mL) followed by an additional 3.5 mL of isopropanol.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 15 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Adsorb the crude product onto silica gel.

    • Purify the product by column chromatography using dichloromethane (DCM) as the eluent to remove the 4-nitroaniline byproduct.

    • Further elute the column with a DCM/methyl tert-butyl ether (MTBE) gradient (1:0 to 1:1) to isolate the desired product.

    • For higher purity, the product can be further purified by Kugelrohr sublimation.

Quantitative Data for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes

The following table summarizes the yields for the synthesis of various 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes from FNPT and the corresponding primary amine.[3]

R-group of Primary AmineProductYield (%)
MethylThis compound82
Benzyl1-benzyl-1H-1,2,3-triazole-4-carbaldehyde95
Hexyl1-hexyl-1H-1,2,3-triazole-4-carbaldehyde94
Allyl1-allyl-1H-1,2,3-triazole-4-carbaldehyde93
Propargyl1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde65
2,2-Dimethoxyethyl1-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehyde93
tert-Butyl glycinatetert-Butyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate45

Post-Click Functionalization of the Aldehyde Moiety

The aldehyde group of this compound serves as a versatile handle for a variety of chemical transformations to introduce molecular diversity.

Experimental Workflow for Synthesis and Functionalization

G cluster_synthesis Synthesis of Triazole Aldehyde cluster_functionalization Post-Click Functionalization FNPT 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde Reaction Cornforth Rearrangement & Hydrolysis FNPT->Reaction Amine Primary Amine (e.g., Methylamine) Amine->Reaction Purification Column Chromatography Reaction->Purification Product 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde Purification->Product Aldehyde 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde Product->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Alkene Triazole-Alkene Derivative Wittig->Alkene AmineDeriv Triazole-Amine Derivative ReductiveAmination->AmineDeriv Unsaturated Triazole-α,β-Unsaturated Derivative Knoevenagel->Unsaturated

Synthetic workflow for triazole aldehydes and their functionalization.
Protocol 1: Wittig Reaction for Alkene Synthesis[4]

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[5] This protocol describes a general procedure for the reaction of a 1-substituted-1,2,3-triazole-4-carbaldehyde with a phosphorus ylide.

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous solvent (e.g., THF or ethanol).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base (e.g., sodium ethoxide or n-butyllithium) dropwise until the characteristic color of the ylide appears.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq.) in the same anhydrous solvent in a separate flask.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the triazole-alkene derivative.

Protocol 2: Reductive Amination for Amine Synthesis[6][7]

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[6]

  • Imine Formation:

    • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane).

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.[6]

  • Reaction Progression:

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired triazole-amine derivative.

Application in Drug Discovery: Targeting the MAPK Signaling Pathway

Triazole-containing compounds have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[7] The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Novel 1,2,3-triazole hybrids of erlotinib have been shown to inhibit cervical cancer cell proliferation by inducing apoptosis via the MAPK pathway.[8]

MAPK Signaling Pathway and Inhibition by Triazole Derivatives

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse TriazoleInhibitor TriazoleInhibitor TriazoleInhibitor->MEK TriazoleInhibitor->ERK

MAPK signaling pathway with potential inhibition sites for triazole-based compounds.
Drug Discovery Workflow for Triazole-Based Kinase Inhibitors

G Start Virtual Screening of Triazole Library Synthesis Synthesis of Hit Compounds (using 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde) Start->Synthesis InVitro In Vitro Kinase Assays (e.g., against MEK, ERK) Synthesis->InVitro CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) InVitro->CellBased SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR Optimization Lead Optimization SAR->Optimization SAR->Optimization InVivo In Vivo Animal Models Optimization->InVivo End Preclinical Candidate InVivo->End

Workflow for the discovery of triazole-based kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its straightforward synthesis via click chemistry, coupled with the reactivity of the aldehyde functionality, allows for the rapid generation of novel compounds with potential applications in drug discovery and bioconjugation. The protocols and workflows provided herein offer a foundation for researchers to explore the chemical space accessible from this synthon and to develop new therapeutic agents targeting a range of biological pathways.

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde as a Versatile Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde as a key building block in the development of novel anticancer therapeutics. The protocols outlined below offer detailed methodologies for the synthesis of the intermediate and its subsequent conversion into promising anticancer candidates, along with standard assays for evaluating their biological activity.

Introduction

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds and has garnered significant attention in medicinal chemistry due to its favorable properties, including metabolic stability and capacity for hydrogen bonding. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. This compound serves as a versatile intermediate, allowing for the facile introduction of various pharmacophores through reactions at the aldehyde functional group. This enables the generation of diverse chemical libraries of potential anticancer agents, such as Schiff bases, chalcones, and hydrazones, for screening and lead optimization.

Synthesis of the Intermediate: this compound

A reliable method for the synthesis of this compound involves a multi-step process starting from commercially available reagents. A common strategy is the reaction of an azide with an appropriate alkyne, followed by functional group manipulations.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles.

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Methylamine (solution in a suitable solvent, e.g., isopropanol)

  • Isopropanol (iPrOH) or 1,4-Dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in isopropanol or 1,4-dioxane.

  • Add a solution of methylamine (1.2 eq) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product is then purified by column chromatography on silica gel. Elute with a gradient of dichloromethane and ethyl acetate to first remove 4-nitroaniline, followed by the desired product.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Anticancer Agent Precursors

The aldehyde functionality of this compound is a versatile handle for the synthesis of various derivatives with potential anticancer activity. Below are protocols for the synthesis of Schiff bases and chalcones.

Protocol 3.1: General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

  • This compound

  • Substituted primary amines (e.g., anilines, benzylamines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Add the substituted primary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

  • Characterize the synthesized Schiff bases using appropriate spectroscopic methods.

Protocol 3.2: General Procedure for the Synthesis of Chalcone Derivatives

Materials:

  • This compound

  • Substituted acetophenones

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH with constant stirring.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the synthesized chalcones by spectroscopic analysis.

In Vitro Anticancer Activity Evaluation

The synthesized derivatives can be screened for their anticancer activity against a panel of human cancer cell lines using various cell viability assays. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Protocol 4.1: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized triazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Quantitative Data Presentation

The following table summarizes the anticancer activities of various 1,2,3-triazole derivatives from the literature, demonstrating the potential of this scaffold. While these are not derivatives of this compound, they provide a strong rationale for its use as an intermediate.

Compound TypeDerivativeCancer Cell LineIC₅₀ (µM)Reference
Chalcone Hybrid1,2,3-Triazole-ChalconeA549 (Lung)4.4[1]
Schiff Base Hybrid1,2,3-Triazole-Schiff BasePC3 (Prostate)40.46 (µg/mL)[2]
Schiff Base Hybrid1,2,3-Triazole-Schiff BaseA375 (Skin)21.86 (µg/mL)[2]
Quinoline Hybrid1,2,3-Triazole-QuinolineH460 (Lung)11[3]
Coumarin Hybrid1,2,3-Triazole-CoumarinA549 (Lung)2.97[3]
Indole Hybrid1,2,3-Triazole-IndoleA549 (Lung)9.07[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Many 1,2,3-triazole derivatives have been found to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazole_Inhibitor 1,2,3-Triazole Derivative (Potential Inhibitor) Triazole_Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and potential inhibition by 1,2,3-triazole derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.

workflow start Starting Materials synthesis_intermediate Synthesis of This compound start->synthesis_intermediate synthesis_derivatives Synthesis of Derivatives (Schiff Bases, Chalcones, etc.) synthesis_intermediate->synthesis_derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis_derivatives->purification screening In Vitro Anticancer Screening (MTT Assay) purification->screening data_analysis IC50 Determination screening->data_analysis mechanism Mechanism of Action Studies (e.g., Pathway Analysis) data_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Workflow for anticancer drug discovery using the target intermediate.

Conclusion

This compound represents a valuable and versatile starting point for the synthesis of a wide array of potential anticancer agents. The straightforward derivatization of its aldehyde group allows for the creation of diverse molecular architectures. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel triazole-based compounds in the ongoing search for more effective and selective cancer therapies. The promising anticancer activities reported for analogous 1,2,3-triazole derivatives underscore the potential of this chemical space for significant discoveries in oncology drug development.

References

Application of Triazole Aldehydes in Antifungal Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole aldehydes are versatile heterocyclic compounds that serve as crucial building blocks in the synthesis of novel antifungal agents. While the triazole moiety itself is a well-established pharmacophore in many clinically used antifungal drugs, the aldehyde functionality provides a reactive handle for the construction of diverse molecular architectures, leading to compounds with improved potency, broader spectrum of activity, and the ability to overcome existing drug resistance. This document provides an overview of the application of triazole aldehydes in antifungal drug discovery, including their synthesis, mechanism of action, and protocols for their evaluation.

The primary mechanism of action for most triazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[2][3] By inhibiting CYP51, triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[2][3] A secondary mechanism of action has also been proposed, involving the negative feedback regulation of HMG-CoA reductase, another enzyme in the ergosterol biosynthesis pathway.

Triazole aldehydes are typically not the final active antifungal compounds themselves but are key intermediates in the synthesis of more complex molecules, such as Schiff bases, which have demonstrated significant antifungal activity.[4][5] The aldehyde group allows for facile reaction with various amines to generate a library of derivatives for structure-activity relationship (SAR) studies.

Signaling Pathway and Mechanism of Action

The primary target of antifungal drugs derived from triazole aldehydes is the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity.

Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation triazole_aldehyde_derivative Triazole Aldehyde-Derived Antifungal (e.g., Schiff Base) triazole_aldehyde_derivative->cyp51 Inhibition cyp51->ergosterol Demethylation

Figure 1: Inhibition of the ergosterol biosynthesis pathway by triazole aldehyde-derived antifungals.

Experimental Workflow

The discovery and development of antifungal agents derived from triazole aldehydes follow a structured workflow, from initial synthesis to biological evaluation.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization synthesis_triazole_aldehyde Synthesis of Triazole Aldehyde synthesis_derivative Synthesis of Schiff Base Derivatives synthesis_triazole_aldehyde->synthesis_derivative in_vitro In Vitro Antifungal Susceptibility Testing (MIC Determination) synthesis_derivative->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Murine Candidiasis Model) in_vitro->in_vivo moa Mechanism of Action Studies (e.g., CYP51 Inhibition Assay) in_vitro->moa sar Structure-Activity Relationship (SAR) Studies in_vivo->sar moa->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 2: General experimental workflow for the development of antifungal agents from triazole aldehydes.

Structure-Activity Relationship (SAR)

The antifungal activity of Schiff bases derived from triazole aldehydes is significantly influenced by the nature of the substituents on the aromatic ring introduced via the aldehyde.

Structure-Activity Relationship cluster_substituents Substituent Effects on Antifungal Activity triazole_core Triazole Core (Essential for CYP51 Binding) aldehyde_linker Aldehyde-derived Linker (-CH=N-) (Connects to Substituent) triazole_core->aldehyde_linker substituent Substituent (R) (Modulates Activity) aldehyde_linker->substituent electron_withdrawing Electron-withdrawing groups (e.g., -Cl, -NO2) Often enhance activity electron_donating Electron-donating groups (e.g., -OCH3) May decrease or have variable effects position Position of substituent (ortho, meta, para) Influences steric and electronic properties

Figure 3: Logical relationship in the structure-activity of triazole aldehyde-derived Schiff bases.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative Schiff bases derived from triazole aldehydes against various fungal pathogens.

Table 1: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum

Compound IDSubstituent on Benzylidene RingMIC (µg/mL)Reference
5b2,4-dichloro> Ketoconazole[4]
5c4-chloro> Ketoconazole[4]
5d3-chloro> Ketoconazole[4]
5e4-nitro> Ketoconazole[4]
5m4-fluoro> Ketoconazole[4]
5n3-nitro> Ketoconazole[4]
Ketoconazole-Standard[4]

Table 2: Antimicrobial Activity of Spiro-isoxazoline Derivatives

Compound IDSubstituentMIC (µg/mL) vs. C. albicansReference
3bp-chloro300[1]
3c-Inactive[1]
Amphotericin B-Standard[1]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of a triazole thiol, a precursor for Schiff base formation.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • A mixture of the appropriate substituted benzoic acid and thiocarbohydrazide is heated.[4]

  • The resulting intermediate is cyclized to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of Schiff Bases from Triazole Aldehydes

This protocol outlines the general synthesis of Schiff bases from a triazole derivative and various benzaldehydes.

Materials:

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Substituted benzaldehydes

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in ethanol.[4]

  • Add an equimolar amount of the desired substituted benzaldehyde.[4]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for an appropriate time (e.g., 4-6 hours).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Materials:

  • Synthesized triazole aldehyde derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Microsporum gypseum)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Standard antifungal drugs (e.g., Ketoconazole, Fluconazole) for quality control

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Drug Dilutions:

    • Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plates containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

    • Growth can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength.

Conclusion

Triazole aldehydes are valuable synthetic intermediates in the quest for new and effective antifungal agents. Their reactivity allows for the creation of extensive libraries of derivatives, particularly Schiff bases, which have shown promising antifungal activities. The continued exploration of SAR, coupled with detailed mechanistic studies and in vivo evaluations, will be crucial in leveraging the full potential of triazole aldehyde-based compounds to address the growing challenge of fungal infections and drug resistance.

References

Application Notes & Protocols for the Use of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Polymers functionalized with heterocyclic moieties have garnered significant interest due to their diverse applications in materials science, catalysis, and biomedicine. The 1,2,3-triazole ring, in particular, is a valuable functional group in polymer chemistry, often incorporated via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The introduction of a 1-methyl-1H-1,2,3-triazole-4-carbaldehyde group onto a polymer backbone can impart unique properties and open avenues for further chemical modifications.

The aldehyde functionality serves as a versatile chemical handle for a variety of conjugation chemistries, including reductive amination to link biomolecules, condensation reactions to form Schiff bases for dynamic covalent chemistry, and as a precursor for other functional groups. This makes polymers bearing this moiety attractive for applications such as:

  • Bioconjugation and Drug Delivery: The aldehyde can be used to covalently attach proteins, peptides, or small molecule drugs to the polymer, creating sophisticated drug delivery systems.

  • Sensor Development: The triazole and aldehyde groups can act as binding sites for specific analytes, enabling the development of chemical sensors.

  • Functional Coatings and Adhesives: The polar nature of the triazole ring and the reactive aldehyde can enhance adhesion to various substrates.

  • Cross-linkable Materials: The aldehyde group can participate in cross-linking reactions to form hydrogels or other networked polymer structures with tunable properties.

Due to the high reactivity of the aldehyde group, which can interfere with many polymerization reactions, the most effective strategy for incorporating this compound into a polymer is through post-polymerization modification . This approach involves first synthesizing a polymer with suitable reactive handles (e.g., azide or alkyne groups) and then "clicking" the triazole-aldehyde moiety onto the polymer backbone. This ensures a high degree of functionalization while maintaining the integrity of the polymer chain.

This document outlines a detailed protocol for the synthesis of a polymer functionalized with this compound using a post-polymerization modification strategy based on CuAAC click chemistry. A poly(glycidyl methacrylate) (PGMA) backbone is first synthesized, followed by its modification with sodium azide to introduce pendant azide groups. A propargyl-functionalized triazole-aldehyde is then attached to the azido-polymer via CuAAC.

Experimental Protocols

Synthesis of Poly(glycidyl methacrylate) (PGMA) via Free Radical Polymerization

This protocol describes the synthesis of a polymer backbone with reactive epoxy groups.

  • Materials:

    • Glycidyl methacrylate (GMA), inhibitor removed

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous toluene

    • Methanol

  • Procedure:

    • In a Schlenk flask, dissolve GMA (10.0 g, 70.3 mmol) and AIBN (0.115 g, 0.7 mmol) in anhydrous toluene (40 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen or argon.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the viscous solution to an excess of cold methanol (400 mL) with vigorous stirring.

    • Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

ParameterValue
MonomerGlycidyl methacrylate (GMA)
InitiatorAzobisisobutyronitrile (AIBN)
SolventAnhydrous Toluene
Reaction Temperature70°C
Reaction Time24 hours
Expected Yield80-90%
Synthesis of Azido-functionalized PGMA (PGMA-N₃)

This protocol details the conversion of the epoxy groups on PGMA to azide groups.

  • Materials:

    • Poly(glycidyl methacrylate) (PGMA)

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Dissolve PGMA (5.0 g) in anhydrous DMF (50 mL) in a round-bottom flask.

    • Add sodium azide (4.55 g, 70 mmol) and ammonium chloride (3.75 g, 70 mmol) to the solution.

    • Heat the mixture to 60°C and stir for 48 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of deionized water (500 mL).

    • Collect the polymer by filtration, wash thoroughly with deionized water, and dry under vacuum at 40°C.

ReagentMolar Excess (relative to epoxy groups)
Sodium Azide (NaN₃)2 equivalents
Ammonium Chloride (NH₄Cl)2 equivalents
Synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde

This protocol describes a plausible synthesis for the alkyne-functionalized triazole-aldehyde required for the click reaction. Note: This is a proposed synthesis based on established chemical principles.

  • Materials:

    • Propargylamine

    • Ethyl glyoxalate

    • Sodium azide (NaN₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

    • tert-Butanol (t-BuOH)

    • Water

  • Procedure:

    • Step 3a: Synthesis of 2-azidoacetaldehyde (intermediate, used in situ)

      • Caution: Azidoacetaldehyde is potentially explosive and should be handled with care behind a blast shield. A detailed, safe procedure for its generation in situ is recommended.

    • Step 3b: Synthesis of (1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)methanol

      • In a flask, dissolve propargylamine (1.0 g, 18.1 mmol) and an in situ generated source of 2-azidoacetaldehyde in a 1:1 mixture of t-BuOH and water (40 mL).

      • Add sodium ascorbate (0.72 g, 3.6 mmol) followed by CuSO₄·5H₂O (0.45 g, 1.8 mmol).

      • Stir the reaction vigorously at room temperature for 24 hours.

      • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

    • Step 3c: Oxidation to the Aldehyde

      • Dissolve the alcohol from the previous step in DCM.

      • Add activated manganese dioxide (5-10 equivalents).

      • Stir the suspension at room temperature until the starting material is consumed (monitor by TLC).

      • Filter the mixture through a pad of Celite, wash the pad with DCM, and concentrate the filtrate under reduced pressure to yield the desired aldehyde.

"Click" Reaction: Synthesis of PGMA-g-(this compound)

This protocol describes the attachment of the triazole-aldehyde to the polymer backbone.

  • Materials:

    • PGMA-N₃

    • 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Anhydrous DMF

    • Deionized water

  • Procedure:

    • Dissolve PGMA-N₃ (1.0 g) and 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde (1.2 equivalents per azide group) in anhydrous DMF (20 mL).

    • In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents per azide group) and sodium ascorbate (0.3 equivalents per azide group) in a minimal amount of deionized water.

    • Add the catalyst solution to the polymer solution.

    • Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.

    • Cool the solution and precipitate the functionalized polymer by adding it to deionized water.

    • To remove copper catalyst, the precipitate can be redissolved in DMF and dialyzed against a solution of EDTA, followed by dialysis against deionized water.

    • Collect the final polymer by filtration or lyophilization.

ParameterCondition
SolventAnhydrous DMF
CatalystCuSO₄·5H₂O / Sodium Ascorbate
Temperature50°C
Time24 hours

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification GMA Glycidyl Methacrylate PGMA Poly(glycidyl methacrylate) GMA->PGMA Radical Polymerization PGMA_N3 Azido-functionalized PGMA PGMA->PGMA_N3 Azidation Final_Polymer Functionalized Polymer PGMA_N3->Final_Polymer CuAAC 'Click' Reaction Triazole_Aldehyde Alkyne-Triazole-Aldehyde Triazole_Aldehyde->Final_Polymer

Caption: Overall workflow for the synthesis of the functionalized polymer.

Post_Polymerization_Modification Polymer PGMA-N₃ Polymer with pendant azide groups Catalyst CuSO₄ / NaAscorbate Polymer->Catalyst Monomer Alkyne-Triazole-Aldehyde Small molecule with terminal alkyne Monomer->Catalyst Product Functionalized Polymer Triazole-aldehyde groups attached to backbone Catalyst->Product 'Click' Reaction

Caption: Post-polymerization modification via CuAAC "click" chemistry.

Signaling_Pathway_Analogy cluster_precursors Reactive Components cluster_reaction Controlled Reaction cluster_product Final Product Polymer_Backbone Polymer Backbone (Azide Functionalized) Click_Chemistry CuAAC 'Click' Reaction (High Specificity) Polymer_Backbone->Click_Chemistry Functional_Moiety Triazole-Aldehyde (Alkyne Functionalized) Functional_Moiety->Click_Chemistry Functional_Polymer Defined Functional Polymer Click_Chemistry->Functional_Polymer Forms stable triazole linkage

Caption: Logical relationship of the synthetic strategy.

Application Notes and Protocols for N-Terminal Protein Modification using 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins with improved pharmacokinetics, and fluorescently labeled proteins for imaging studies. The N-terminus of a protein offers a unique, single reactive site for modification, ensuring homogeneity of the final product. 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a reagent that facilitates highly efficient and specific modification of the protein N-terminus under mild, biocompatible conditions.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives for N-terminal protein modification.

Principle of the Method

The modification chemistry is based on the reaction between the aldehyde group of the this compound reagent and the α-amine of the protein's N-terminus. This reaction proceeds through the formation of a stable 4-imidazolidinone ring, involving the N-terminal amine and the nitrogen of the adjacent peptide bond.[1][2] This method is highly specific for the N-terminus and does not react with the ε-amino groups of lysine residues.[3]

The this compound scaffold can be readily functionalized with various moieties such as fluorophores, biotin, or polyethylene glycol (PEG) by synthesizing the corresponding triazole derivative. A common and efficient method for this is the Dimroth rearrangement of a primary amine-containing functional molecule with a precursor like 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde.[1][3][4]

Quantitative Data Summary

The following table summarizes the quantitative data for N-terminal protein modification using 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives, which are structurally and functionally analogous to the 1-methyl derivative.

ProteinReagent ConcentrationProtein ConcentrationpHTemperature (°C)Time (h)Conversion Efficiency (%)Reference
Angiotensin I10 mM100 µM7.537192[1][4]
Ribonuclease A10 mM50 µM7.5371690[4][5]
Aldolase10 mM50 µM7.53716-[5]
Bovine Serum Albumin (BSA)10 mM50 µM7.53716-[5]
Cytochrome b56210 mM50 µM7.53716-[5]
Cytochrome c10 mM50 µM7.53716-[5]

Experimental Protocols

Protocol 1: Preparation of a Functionalized this compound Reagent

This protocol describes a general method for synthesizing a functionalized triazole-carbaldehyde reagent via a Dimroth rearrangement, starting from a primary amine-containing molecule of interest (e.g., a fluorescent dye, biotin-amine).

Materials:

  • Molecule of interest containing a primary amine (e.g., Biotin-PEG-amine)

  • 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde[1][4][6]

  • Dimethyl sulfoxide (DMSO)

  • 4-Morpholinepropanesulfonic acid (MOPS)

  • Reaction vial

Procedure:

  • Dissolve the amine-containing molecule of interest (100 mM) and 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (100 mM) in DMSO in a reaction vial.

  • Add MOPS to a final concentration of 10 mol%.

  • Seal the vial and heat the reaction mixture at 99°C for 30 minutes.[1]

  • The resulting solution containing the functionalized 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde can often be used directly in the protein modification step after appropriate dilution. Purification by chromatography may be necessary depending on the properties of the functional molecule.

Protocol 2: N-Terminal Modification of a Protein

This protocol provides a general procedure for the N-terminal modification of a target protein with a prepared this compound derivative.

Materials:

  • Target protein with an accessible N-terminus

  • Functionalized this compound reagent (from Protocol 1 or commercially sourced)

  • Phosphate buffer (10 mM, pH 7.5)

  • Size-exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Dissolve the target protein in 10 mM phosphate buffer (pH 7.5) to a final concentration of 50 µM.

  • Add the functionalized this compound reagent to the protein solution to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for 1 to 16 hours. The optimal reaction time should be determined empirically for each specific protein and reagent.

  • Monitor the reaction progress by LC-MS to determine the extent of modification.

  • Upon completion, purify the modified protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.

  • Characterize the purified, modified protein by mass spectrometry (to confirm the mass of the conjugate) and functional assays (to ensure the modification has not compromised protein activity).

Visualizations

Reaction_Mechanism Reaction Mechanism of N-Terminal Protein Modification Protein Protein H₂N-CHR₁-CO-NH-CHR₂-... Intermediate Schiff Base Intermediate Protein->Intermediate + Triazole This compound R-N-N=N-CH=O Triazole->Intermediate Product Modified Protein 4-imidazolidinone ring Intermediate->Product Intramolecular cyclization

Caption: N-Terminal Protein Modification Mechanism.

Experimental_Workflow Experimental Workflow for N-Terminal Protein Modification cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Prepare functionalized This compound Modification Incubate protein and reagent (37°C, 1-16h) Reagent_Prep->Modification Protein_Prep Prepare target protein in buffer (pH 7.5) Protein_Prep->Modification Monitoring Monitor reaction by LC-MS Modification->Monitoring Purification Purify modified protein (SEC or Dialysis) Monitoring->Purification Characterization Characterize final product (Mass Spec, Functional Assay) Purification->Characterization

Caption: General Experimental Workflow.

References

Application Note: Efficient Reduction of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chemical reduction of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde to its corresponding primary alcohol, (1-methyl-1H-1,2,3-triazol-4-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and functional materials. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Functionalized triazoles, such as (1-methyl-1H-1,2,3-triazol-4-yl)methanol, serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The reduction of the aldehyde group at the 4-position of the triazole ring is a fundamental transformation to access this important intermediate. Sodium borohydride is an ideal reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups like esters and amides.[1] This protocol details a straightforward and efficient procedure for this reduction, adapted from established synthetic methodologies.

Reaction Scheme

The reduction of this compound with sodium borohydride proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation to yield the primary alcohol.

Figure 1: Chemical equation for the reduction of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the reduction of this compound with NaBH₄ in ethanol.

ParameterValueReference
Substrate This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Ethanol (EtOH)
Temperature Room Temperature
Reaction Time 1 hour
Yield 85%
Product (1-methyl-1H-1,2,3-triazol-4-yl)methanol

Experimental Protocol

This protocol is based on established procedures for the reduction of heterocyclic aldehydes.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent:

    • Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1 hour.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess NaBH₄ by the slow addition of deionized water.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

Reaction_Workflow Workflow for the Reduction of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Aldehyde in EtOH B Cool to 0°C A->B C Add NaBH4 B->C Start Reaction D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Remove EtOH F->G H Extract with EtOAc G->H I Wash with Water & Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography (optional) K->L M Final Product L->M

Caption: Workflow for the NaBH4 reduction of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of excess NaBH₄ should be done slowly and in an ice bath to control the exothermic reaction and gas evolution.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol from its corresponding aldehyde using sodium borohydride. The high yield and straightforward procedure make this an attractive method for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: Knoevenagel Condensation with 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds from an active methylene compound and a carbonyl group. This application note provides detailed protocols for the Knoevenagel condensation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with various active methylene compounds, including malononitrile, ethyl cyanoacetate, and diethyl malonate. The resulting vinyl-substituted triazole derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,3-triazole scaffold, such as anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5]

The protocols outlined below provide a foundation for the synthesis and exploration of novel triazole-based compounds. The reaction conditions can be optimized to improve yields and purity. The resulting products can be screened for various biological activities, contributing to the discovery of new therapeutic agents.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound with active methylene compounds is depicted below. The reaction is typically catalyzed by a weak base, such as piperidine or diisopropylethylammonium acetate.[6]

Knoevenagel_Condensation aldehyde This compound product α,β-Unsaturated Triazole Derivative aldehyde->product catalyst Base Catalyst (e.g., Piperidine) methylene Active Methylene Compound (Z-CH₂-Z') methylene->product water H₂O product->water + catalyst->product +

Caption: General Knoevenagel condensation reaction.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with selected active methylene compounds. Researchers should optimize these conditions based on their specific laboratory setup and desired outcomes.

Protocol 1: Synthesis of 2-((1-methyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-((1-methyl-1H-1,2,3-triazol-4-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc) (catalyst)[6]

  • Hexane (solvent)[6]

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.0 eq) in hexane.[6]

  • Add diisopropylethylammonium acetate (0.1 eq) as a catalyst.[6]

  • Heat the reaction mixture at 65-70 °C.[6]

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate 8:2 mobile phase).[6]

  • After completion of the reaction (typically 3-6 hours), cool the mixture to 40-45 °C.[6]

  • The product may separate as a distinct layer. Separate the layers and concentrate the product layer under vacuum.[6]

  • Purify the resulting material by recrystallization or column chromatography to obtain pure ethyl 2-cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylate.[6]

Protocol 3: Synthesis of Diethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)methylene)malonate

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes expected outcomes for the Knoevenagel condensation reactions. Note that specific yields and reaction times will vary depending on the exact conditions used.

Active Methylene CompoundProduct NameCatalystSolventExpected Yield (%)
Malononitrile2-((1-methyl-1H-1,2,3-triazol-4-yl)methylene)malononitrilePiperidineEthanolGood to Excellent
Ethyl CyanoacetateEthyl 2-cyano-3-(1-methyl-1H-1,2,3-triazol-4-yl)acrylateDIPEAcHexaneGood to Excellent
Diethyl MalonateDiethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)methylene)malonatePiperidineEthanolModerate to Good

Application in Drug Development

Derivatives of 1,2,3-triazoles are widely recognized for their potential as therapeutic agents. The Knoevenagel adducts synthesized from this compound are novel compounds that can be evaluated for a range of biological activities.

  • Anticancer Activity: Many triazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] The synthesized compounds can be screened against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549) using assays such as the MTT assay to determine their IC50 values.[1][2][3][4]

  • Antimicrobial Activity: The triazole nucleus is a key pharmacophore in several antifungal and antibacterial drugs. The novel adducts can be tested for their efficacy against a range of pathogenic bacteria and fungi.

  • Antiviral Activity: Certain triazole-containing compounds have shown promise as antiviral agents, including against HIV.[1]

The general workflow for screening the biological activity of these novel compounds is outlined below.

Biological_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Knoevenagel Condensation of This compound anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) synthesis->antimicrobial antiviral Antiviral Assays (e.g., Plaque Reduction) synthesis->antiviral sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar antiviral->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for biological activity screening.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds provides a versatile and efficient route to a novel class of triazole derivatives. The protocols provided herein serve as a starting point for the synthesis and exploration of these compounds. Their potential biological activities make them attractive targets for further investigation in the field of drug discovery and development. The structured approach of synthesis followed by systematic biological screening and structure-activity relationship studies can lead to the identification of promising new therapeutic candidates.

References

Application Notes and Protocols: Wittig Reaction for the Synthesis of 1,2,3-Triazole-4-vinyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction, a versatile and powerful method for the olefination of 1,2,3-triazole-4-carbaldehydes to synthesize novel 4-vinyl-1,2,3-triazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide includes a step-by-step experimental protocol, a summary of reaction conditions and yields, and diagrams illustrating the reaction mechanism and a relevant biological signaling pathway.

Introduction

The 1,2,3-triazole moiety is a key pharmacophore in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, antiviral, and anticancer properties. The introduction of a vinyl group at the 4-position of the triazole ring via the Wittig reaction offers a straightforward method to generate novel derivatives with potentially enhanced or novel therapeutic activities. The Wittig reaction allows for the stereoselective formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). This protocol focuses on the application of this reaction to 1-substituted-1,2,3-triazole-4-carbaldehydes.

Data Summary

The following table summarizes representative examples of the Wittig reaction with various aldehydes, showcasing the scope and efficiency of this transformation. While specific examples for a wide range of 1,2,3-triazole-4-carbaldehydes are not extensively tabulated in single sources, the data from related reactions with other aldehydes provide a strong basis for reaction optimization.

EntryAldehydePhosphonium SaltBaseSolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1p-AnisaldehydeK[(CF3BO2Ph)CH2PPh3]ClK2CO3DMSO805842.5:1
2BenzaldehydeBenzyltriphenylphosphonium chlorideNaHTHFrt2~90-
32-NaphthaldehydeBenzyltriphenylphosphonium chlorideNaOEtEtOHrt1275-
41-Phenyl-1H-1,2,3-triazole-4-carbaldehyde(Thiophen-2-ylmethyl)triphenylphosphonium bromideNaOEtEtOHrt1245-60Mixture
51-Benzyl-1H-1,2,3-triazole-4-carbaldehydeMethyltriphenylphosphonium bromiden-BuLiTHF0 to rt2>80-

Experimental Protocols

This section outlines a general, detailed protocol for the Wittig reaction of 1,2,3-triazole-4-carbaldehydes.

Materials and Reagents
  • 1-Substituted-1H-1,2,3-triazole-4-carbaldehyde

  • Appropriate alkyl or benzyltriphenylphosphonium halide

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol (EtOH), or dimethyl sulfoxide (DMSO))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Column chromatography setup

Protocol:

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent) - In Situ Generation

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the appropriate triphenylphosphonium halide (1.1 equivalents).

  • Add anhydrous solvent (e.g., THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (1.0 equivalent) to the stirred suspension. For example, if using n-BuLi in hexanes, add it dropwise via syringe. A color change (typically to deep red, orange, or yellow) indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete ylide formation.

Step 2: Wittig Reaction

  • Dissolve the 1-substituted-1H-1,2,3-triazole-4-carbaldehyde (1.0 equivalent) in a minimal amount of the same anhydrous solvent in a separate flame-dried flask under an inert atmosphere.

  • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C via syringe or dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

Step 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired vinyl-1,2,3-triazole and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 4-vinyl-1,2,3-triazole derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_ylide_prep Ylide Preparation (In Situ) cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification ylide_start Phosphonium Salt in Anhydrous Solvent add_base Add Strong Base at 0°C ylide_start->add_base stir_ylide Stir for 30-60 min add_base->stir_ylide reaction Add Aldehyde to Ylide stir_ylide->reaction aldehyde_prep Dissolve Triazole Aldehyde aldehyde_prep->reaction warm_rt Warm to Room Temperature reaction->warm_rt quench Quench with NH4Cl(aq) warm_rt->quench warm_rt->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure Vinyl-1,2,3-triazole

Caption: Experimental workflow for the Wittig reaction of 1,2,3-triazole-4-carbaldehydes.

Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase

Many azole-based antifungal agents, including those with a 1,2,4-triazole scaffold, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The vinyl-1,2,3-triazole derivatives synthesized via the Wittig reaction may exhibit similar mechanisms of action.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol Demethylation membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation cell_death Fungal Cell Death membrane->cell_death triazole Vinyl-1,2,3-Triazole Derivative triazole->cyp51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

Conclusion

The Wittig reaction is a highly effective method for the synthesis of 4-vinyl-1,2,3-triazole derivatives from their corresponding aldehydes. This protocol provides a robust starting point for researchers in organic synthesis and drug discovery. The resulting compounds are valuable scaffolds for the development of new therapeutic agents, potentially acting through mechanisms such as the inhibition of fungal ergosterol biosynthesis. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly lead to the discovery of novel vinyl-1,2,3-triazoles with potent biological activities.

Application Notes and Protocols for the Rearrangement of 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rearrangement reactions pertinent to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde derivatives. While direct literature on the Cornforth rearrangement of this specific scaffold is scarce, this document outlines the closely related and more extensively studied Dimroth rearrangement. The principles and protocols described herein are based on analogous transformations of structurally similar 1-substituted-1H-1,2,3-triazole-4-carbaldehydes and are intended to serve as a foundational guide for experimental design.

The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, and the ability to modify its substitution pattern through rearrangement reactions is a valuable tool in the synthesis of novel therapeutic agents.[1]

Introduction to Triazole Rearrangements

Rearrangements of substituted 1,2,3-triazoles, particularly those involving the interchange of substituents between the triazole ring and an exocyclic group, are critical transformations in heterocyclic chemistry. While the classical Cornforth rearrangement is characteristic of oxazole systems, a similar and well-documented thermal rearrangement occurs in 1-substituted-4-imino-1,2,3-triazoles, known as the Dimroth rearrangement.[2] This rearrangement proceeds through a ring-opening/ring-closing mechanism involving a diazo-imine intermediate.

Kinetic studies on related systems, such as those derived from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, have shown that the rate of rearrangement is sensitive to both steric and electronic factors of the substituents.[3] The equilibrium of this rearrangement is typically shifted toward the triazole with the most electron-deficient substituent on the imine nitrogen.

Proposed Reaction Mechanism: A Dimroth-Type Rearrangement

The rearrangement of a this compound derivative, upon condensation with a primary amine to form the corresponding 4-iminomethyl derivative, is proposed to follow a Dimroth-type mechanism. This thermal process involves the reversible cleavage of the N2-N3 bond of the triazole ring to form a diazo-imine intermediate. Subsequent intramolecular cyclization with rotation of the imine bond leads to the rearranged 1-substituted-1H-1,2,3-triazole.

Caption: Proposed Dimroth-type rearrangement mechanism.

Experimental Protocols

The following protocols are adapted from studies on analogous 1-aryl-1H-1,2,3-triazole-4-carbaldehyde systems and provide a starting point for investigating the rearrangement of 1-methyl derivatives.[2][3]

General Procedure for the Synthesis of 1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes via Sequential Cycloaddition and Rearrangement

This one-pot procedure is adapted from the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles and involves an in-situ formation and rearrangement.[3]

Materials:

  • 4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)

  • Primary amine (e.g., hexylamine, benzylamine)

  • Anhydrous solvent (e.g., isopropanol, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 1 equivalent of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole in the chosen anhydrous solvent under an inert atmosphere.

  • Add 1.1 equivalents of the primary amine to the solution.

  • Heat the reaction mixture at a temperature ranging from 70°C to 100°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for the Thermal Rearrangement of a Pre-formed 1-Methyl-4-(iminomethyl)-1H-1,2,3-triazole

This protocol is a proposed method based on the observed rearrangement of similar iminotriazoles.[2]

Materials:

  • This compound

  • Primary amine

  • Anhydrous solvent (e.g., DMSO, ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine Formation:

    • Dissolve 1 equivalent of this compound in the chosen anhydrous solvent.

    • Add 1 equivalent of the primary amine.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine. The formation can be monitored by spectroscopic methods (NMR, IR).

  • Thermal Rearrangement:

    • Heat the solution containing the in-situ formed imine to 80°C under an inert atmosphere.

    • Monitor the progress of the rearrangement by TLC or LC-MS, analyzing for the formation of the rearranged product.

  • Work-up and Purification:

    • After completion, cool the reaction mixture.

    • The rearranged product can be isolated by removal of the solvent and subsequent purification by column chromatography or recrystallization.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 1-substituted-1H-1,2,3-triazole-4-carbaldehydes via a sequential cycloaddition and rearrangement pathway, which provides an indication of the efficiency of this type of transformation.[3]

EntryR-Group (from R-NH₂)SolventYield (%)
1HexylIsopropanol94
2PropargylIsopropanol65
3tert-Butyl glycinateIsopropanol41
4tert-Butyl glycinate1,4-Dioxane45
5Aminoacetaldehyde dimethyl acetalIsopropanol72

Experimental Workflow

The logical flow for investigating the rearrangement of this compound derivatives is outlined below.

Experimental_Workflow A Synthesis of This compound B Condensation with Primary Amine (R-NH2) A->B C In-situ Thermal Rearrangement B->C D Isolation and Purification of Rearranged Product C->D F Kinetic Studies and Optimization C->F Monitoring E Structural Characterization (NMR, MS, IR) D->E

References

Applications of Triazole Aldehydes in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of triazole aldehydes as versatile building blocks in the synthesis of novel agrochemicals. The unique chemical reactivity of the aldehyde functional group, coupled with the inherent biological activity of the triazole scaffold, makes these compounds valuable intermediates for the development of new fungicides, herbicides, insecticides, and plant growth regulators.

Fungicide Synthesis: Targeting Ergosterol Biosynthesis

Triazole fungicides are a cornerstone of modern crop protection, primarily acting as demethylation inhibitors (DMIs) that disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Triazole aldehydes serve as key precursors for the synthesis of various fungicidal derivatives, including Schiff bases and hydrazones.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole fungicides inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and halting ergosterol production. This leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately causing cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Substrate ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane Essential component cyp51->ergosterol Catalyzes conversion triazole_fungicide Triazole Fungicide triazole_fungicide->cyp51 Inhibits

Inhibition of Ergosterol Biosynthesis by Triazole Fungicides.
Protocol: Synthesis of a 1,2,3-Triazole Phenylhydrazone Fungicide

This protocol describes the synthesis of a 1,2,3-triazole phenylhydrazone derivative, a class of compounds that has shown promising fungicidal activity.

Materials:

  • 1-Substituted-1H-1,2,3-triazole-4-carbaldehyde

  • Substituted phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1-substituted-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in ethanol.

  • Add a solution of the appropriately substituted phenylhydrazine (1.0 eq) in ethanol to the flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,2,3-triazole phenylhydrazone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Quantitative Data: Fungicidal Activity

The fungicidal efficacy of synthesized triazole derivatives is typically evaluated in vitro against a panel of pathogenic fungi. The half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit fungal growth by 50%, is a common metric.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference
6adRhizoctonia solani0.18[1][2]
6adSclerotinia sclerotiorum0.35[1][2]
6adFusarium graminearum0.37[1][2]
6adMagnaporthe oryzae2.25[1][2]
5pRhizoctonia solani0.18[3]
5pSclerotinia sclerotiorum2.28[3]
5pFusarium graminearum1.01[3]
5pPhytophthora capsici1.85[3]
SB-9Rhizoctonia solani17.34[4]
SB-4Fusarium oxysporum95.55[4]
SB-3Bipolaris sorokiniana181.3[4]

Herbicide Synthesis: Exploring Novel Modes of Action

Triazole aldehydes can be derivatized to produce compounds with herbicidal properties. The synthesis of Schiff bases and other derivatives allows for the exploration of novel chemical spaces and potential modes of action for weed control.

Protocol: Synthesis of a Thioether-Containing 1,2,4-Triazole Schiff Base Herbicide

This protocol outlines the synthesis of a thioether-containing 1,2,4-triazole Schiff base, a class of molecules investigated for their herbicidal activity, potentially targeting enzymes like transketolase.[5]

Materials:

  • 4-Amino-5-substituted-1,2,4-triazole-3-thiol

  • Substituted benzaldehyde

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-amino-5-substituted-1,2,4-triazole-3-thiol (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield the pure Schiff base.

  • Confirm the structure of the synthesized compound using spectroscopic methods.

Quantitative Data: Herbicidal Activity

The herbicidal activity of synthesized compounds is assessed by measuring the inhibition of plant growth.

Compound IDWeed SpeciesInhibition (%) at 100 mg/LReference
5avVarious weeds>90[5]
5awVarious weeds>90[5]
6fLettuce and bentgrass80[6]
6gLettuce and bentgrass80[6]
C6Cucumber and Leptochloa chinensis>90 at 1.875 µg/mL[7]

Insecticide Synthesis: Development of Novel Pest Control Agents

Triazole aldehydes are valuable starting materials for the synthesis of insecticidal compounds. The formation of Schiff bases and hydrazones from these aldehydes has led to the discovery of molecules with significant activity against various insect pests.

Protocol: Synthesis of a Dehydroabietyl-1,2,4-Triazole Schiff Base Insecticide

This protocol is for the synthesis of a Schiff base derived from a dehydroabietyl-1,2,4-triazole, which has shown insecticidal properties.

Materials:

  • 4-Amino-5-(dehydroabietyl)-4H-1,2,4-triazole-3-thiol

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4-amino-5-(dehydroabietyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry it under vacuum.

  • Purify the compound by recrystallization if necessary.

  • Characterize the final product by IR, ¹H NMR, ¹³C NMR, and MS.

Quantitative Data: Insecticidal Activity

The insecticidal efficacy is often determined by the lethal concentration (LC₅₀) or the mortality rate at a specific concentration.

Compound IDInsect SpeciesCorrected Mortality Rate (%) after 48hReference
3gCulex asiatica>90[8]
3iCulex asiatica>90[8]
3jCulex asiatica>90[8]
4bCulex asiatica>90[8]
4cCulex asiatica>90[8]

Plant Growth Regulator Synthesis: Modulating Plant Development

Triazole-containing compounds are well-known for their plant growth regulatory effects, which stem from their ability to inhibit gibberellin biosynthesis.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Triazole-based plant growth regulators act by inhibiting key enzymes, particularly cytochrome P450 monooxygenases, in the gibberellin (GA) biosynthesis pathway.[9] A primary target is the enzyme ent-kaurene oxidase, which catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid.[9] By blocking this step, triazoles reduce the levels of active gibberellins, leading to a range of physiological effects, including reduced stem elongation, increased root growth, and enhanced stress tolerance.[9][10]

Gibberellin_Biosynthesis_Inhibition ggdp Geranylgeranyl Diphosphate (GGDP) ent_copalyl_diphosphate ent-Copalyl Diphosphate ggdp->ent_copalyl_diphosphate ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene ent_kaurene_oxidase ent-Kaurene Oxidase (Cytochrome P450) ent_kaurene->ent_kaurene_oxidase Substrate ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene_oxidase->ent_kaurenoic_acid Catalyzes oxidation ga12 GA12 ent_kaurenoic_acid->ga12 active_gas Active Gibberellins (e.g., GA1, GA4) ga12->active_gas plant_responses Plant Growth Responses (e.g., Stem Elongation) active_gas->plant_responses Promotes triazole_pgr Triazole Plant Growth Regulator triazole_pgr->ent_kaurene_oxidase Inhibits

Inhibition of Gibberellin Biosynthesis by Triazole Plant Growth Regulators.
Protocol: General Synthesis of Triazole Derivatives for Plant Growth Regulation Screening

The synthesis of potential plant growth regulators often involves the reaction of a triazole-containing intermediate with various electrophiles to generate a library of compounds for screening.

Materials:

  • 1H-1,2,4-Triazole

  • A suitable alkylating or acylating agent (e.g., a substituted benzyl halide or acyl chloride)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., DMF, acetonitrile)

  • Standard laboratory glassware for synthesis

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base (e.g., potassium carbonate, 1.5 eq) in the chosen solvent (e.g., DMF).

  • Add 1H-1,2,4-triazole (1.2 eq) to the suspension and stir for 15-30 minutes at room temperature.

  • Add the alkylating or acylating agent (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triazole derivative.

  • Characterize the purified compound by spectroscopic methods.

Quantitative Data: Plant Growth Regulatory Effects

The effects of these compounds are quantified by measuring parameters such as plant height, root length, and biomass.

CompoundPlant SpeciesEffectReference
PaclobutrazolVariousReduced shoot elongation, increased root growth[11]
UniconazoleVariousPotent inhibitor of shoot growth[10]
MetconazoleOilseed rapeInhibition of gibberellin biosynthesis[12]
TebuconazoleOilseed rapePlant growth regulatory effects[12]

Conclusion

Triazole aldehydes are highly valuable and versatile intermediates in the synthesis of a wide range of agrochemicals. Their reactivity allows for the straightforward introduction of diverse functionalities, leading to the discovery of novel compounds with potent fungicidal, herbicidal, insecticidal, and plant growth regulatory activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of triazole aldehydes in the development of next-generation crop protection and management solutions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde using column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the baseline (Low Rf value) The eluent system is not polar enough.Gradually increase the polarity of the mobile phase. Start with a dichloromethane (DCM) or ethyl acetate (EtOAc) system and add increasing percentages of methanol (MeOH). For very polar compounds, a solvent system containing ammonia may be effective; try adding 1-10% of a 10% ammonium hydroxide in methanol solution to your dichloromethane eluent.[1]
Compound streaks or "tails" down the column The compound may be interacting too strongly with the acidic silica gel. The column may be overloaded. The flow rate might be too fast, preventing proper equilibration.[2]Consider deactivating the silica gel to reduce its acidity.[1] Alternatively, switch to a different stationary phase like alumina or Florisil.[1] Ensure the sample load is appropriate for the column size. Optimize the flow rate; a rate that is too fast can lead to tailing.[2]
Poor or no recovery of the compound The compound may have decomposed on the silica gel. The fractions collected may be too dilute to detect the compound. The compound may have eluted very quickly in the solvent front.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to check for degradation.[1] If unstable, use an alternative stationary phase like alumina or deactivated silica.[1] Concentrate the fractions where you expected to find your compound and re-analyze by TLC.[1] Always check the first few fractions collected, as the compound may have eluted with the solvent front.[1]
Co-elution of impurities with the desired product The chosen solvent system does not provide adequate separation (Rf values are too close). The column was not packed or loaded properly, leading to channeling.Systematically screen different solvent systems using TLC to find one that provides the best separation between your product and impurities. A good target Rf for the desired compound is between 0.3 and 0.4. If solubility is an issue, consider a dry-loading technique to ensure a tight band at the start of the chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound?

A1: Due to the polar nature of the triazole and aldehyde moieties, a moderately polar solvent system is required. A good starting point is a gradient elution. Based on protocols for similar compounds, you can begin with 100% dichloromethane (DCM) and gradually introduce a more polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc).[3] One specific method involved an initial elution with DCM to remove non-polar impurities, followed by a gradient up to a 1:1 mixture of DCM/MTBE.[3]

Q2: My compound appears to be unstable on the silica column. What can I do?

A2: Aldehydes and triazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] First, confirm instability by performing a 2D TLC or spotting the compound on a TLC plate and leaving it for some time before development.[1] If instability is confirmed, you have several options:

  • Deactivate the Silica: Treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to your eluent system.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography could be a viable alternative.[1]

Q3: Should I use wet or dry loading for my sample?

A3: The choice depends on your sample's solubility in the initial mobile phase.

  • Wet Loading: This method is suitable if your crude product dissolves easily in a minimal amount of the starting eluent.[2] Dissolve the sample and carefully pipette it directly onto the top of the silica bed.[2]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or if you need to use a stronger solvent for dissolution.[2] To dry load, dissolve your crude material in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[2][3] This powder can then be carefully added to the top of the column.[2] Dry loading generally results in better separation and sharper bands.

Q4: How can I effectively monitor the elution of my compound?

A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring the column. Collect fractions of a consistent volume. Spot every few fractions on a TLC plate and run it in the same solvent system used for the column (or a slightly more polar one to speed up the process). Visualize the spots using a UV lamp, as the triazole ring is often UV-active. This allows you to identify which fractions contain your pure product, which contain impurities, and which are mixed.

Experimental Protocols & Data

Recommended Solvent Systems

The selection of an eluent system is critical and should be optimized using TLC prior to running the column. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Eluent SystemRatio / GradientTarget Compound / AnalogueReference
Dichloromethane / MTBEGradient from 1:0 to 1:1This compound [3]
Dichloromethane / Ethyl AcetateGradient from 1:0 to 19:11-Hexyl-1H-1,2,3-triazole-4-carbaldehyde[3]
Methanol / Chloroform7% Methanol in ChloroformTriazole-linked Dimer[4]
General Column Chromatography Protocol
  • Preparation of Silica Slurry: In a beaker, add the required amount of silica gel to your initial, least polar eluent. Stir to create a homogenous slurry with no clumps.

  • Packing the Column: Secure the column vertically. Pour the slurry into the column, using a funnel. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Add a thin layer of sand on top to protect the silica surface.

  • Equilibration: Run the initial eluent through the packed column for at least two column volumes to ensure it is fully equilibrated. The solvent level should never drop below the top of the sand layer.

  • Sample Loading:

    • Wet Load: Dissolve the crude sample in the minimum volume of eluent and carefully apply it to the sand layer.[2]

    • Dry Load: Adsorb the crude sample onto a small amount of silica, remove the solvent, and carefully add the resulting powder to the sand layer.[2]

  • Elution: Begin eluting with the starting solvent system. If using a gradient, gradually and systematically increase the percentage of the more polar solvent. Maintain a consistent flow rate.

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow

Purificaiton_Workflow cluster_prep Preparation cluster_sample Sample Loading cluster_run Chromatography cluster_iso Isolation A Prepare Silica Slurry B Pack Column A->B C Equilibrate Column B->C D Dissolve Crude Sample E Soluble in Eluent? D->E F Wet Load onto Column E->F Yes G Adsorb on Silica & Dry E->G No I Elute with Solvent Gradient F->I H Dry Load onto Column G->H H->I J Collect Fractions I->J K Analyze Fractions by TLC J->K L Combine Pure Fractions K->L M Concentrate via Rotovap L->M N Obtain Purified Product M->N

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," between methyl azide and propargyl alcohol to form (1-methyl-1H-1,2,3-triazol-4-yl)methanol. The second step is the oxidation of this alcohol intermediate to the desired aldehyde. This method is favored due to its high regioselectivity, yielding exclusively the 1,4-disubstituted triazole, and generally high yields for both steps.

Q2: Can I perform this synthesis as a one-pot reaction?

A2: While one-pot syntheses for similar triazole aldehydes have been reported, a stepwise approach with isolation of the intermediate alcohol, (1-methyl-1H-1,2,3-triazol-4-yl)methanol, is generally recommended for higher purity and yield. This allows for the optimization of each distinct chemical transformation and simplifies purification.

Q3: What are the critical safety precautions for this synthesis?

A3: Methyl azide is a low-boiling, potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood, preferably as a solution rather than in its neat form. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, are mandatory.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the CuAAC and the oxidation steps. For the CuAAC reaction, the disappearance of the propargyl alcohol starting material and the appearance of the more polar triazolylmethanol product can be tracked. For the oxidation, the disappearance of the alcohol and the appearance of the less polar aldehyde product are monitored. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of reaction conversion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: Low or No Yield of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

Potential Cause Troubleshooting Solution
Oxidation of Cu(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II) by atmospheric oxygen.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions prior to use. Use a reducing agent, such as sodium ascorbate, to continuously regenerate Cu(I) from any Cu(II) formed.
Inhibitory Solvent or Buffer Components: Certain solvents or buffer components can chelate the copper catalyst, reducing its activity.Use appropriate solvents such as a mixture of t-butanol and water, or DMF. Avoid coordinating buffers like Tris; opt for non-coordinating buffers such as phosphate or HEPES if required.
Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.Use a suitable ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.
Impure Reagents: Impurities in methyl azide, propargyl alcohol, or solvents can interfere with the reaction.Use high-purity reagents and solvents. If necessary, purify the starting materials before use.
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion.While a 1:1 ratio is standard, using a slight excess (e.g., 1.1 equivalents) of the less critical or more easily accessible reagent can drive the reaction to completion.

Issue 2: Presence of Side Products

Side Product Identification Prevention
Diyne (Glaser Coupling Product): A common side product resulting from the oxidative homocoupling of propargyl alcohol.Can be identified by TLC and LC-MS.Ensure the reaction is carried out under strictly anaerobic (oxygen-free) conditions. Increasing the concentration of the stabilizing ligand can also suppress this side reaction.
Rearrangement Products: Propargyl alcohols can undergo acid-catalyzed rearrangements (Meyer-Schuster or Rupe rearrangements).Can be identified by NMR and LC-MS.Maintain neutral or slightly basic reaction conditions. Avoid acidic workups if rearrangement is observed.
Step 2: Oxidation of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

Issue 1: Incomplete Oxidation to the Aldehyde

Potential Cause Troubleshooting Solution
Inactive Manganese Dioxide (MnO₂): Commercially available MnO₂ can have varying activity. Water produced during the reaction can also deactivate the oxidant.Activate the MnO₂ before use by heating it in an oven at 110-120 °C for several hours. Use a larger excess of activated MnO₂ (e.g., 5-10 equivalents). Add activated molecular sieves to the reaction mixture to adsorb water as it is formed.
Insufficient Reaction Time or Temperature: The oxidation may be sluggish under certain conditions.Increase the reaction time and monitor by TLC until the starting alcohol is consumed. Gentle heating may be necessary, but should be done cautiously to avoid over-oxidation.
Poor Solvent Choice: The solvent can affect the efficiency of the heterogeneous oxidation.Dichloromethane (DCM) or chloroform are commonly used and effective solvents for MnO₂ oxidations. Ensure the solvent is anhydrous.

Issue 2: Low Isolated Yield of the Aldehyde

Potential Cause Troubleshooting Solution
Product Adsorption onto MnO₂: The aldehyde product can adsorb onto the surface of the solid MnO₂, leading to losses during filtration.After the reaction is complete, wash the MnO₂ residue thoroughly with a more polar solvent such as ethyl acetate or acetone to recover the adsorbed product.
Over-oxidation to Carboxylic Acid: Prolonged reaction times or overly harsh conditions can lead to the formation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.Carefully monitor the reaction by TLC and stop it as soon as the starting alcohol is consumed. Avoid excessive heating.
Difficult Purification: The aldehyde may be difficult to separate from residual starting material or byproducts.Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) for purification.

Data Presentation

Table 1: Representative Yields for the Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes
Step Substituent (R) Reagents and Conditions Yield (%)
CuAAC PhenylPhenyl azide, propargyl alcohol, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O~95%
Oxidation Phenyl(1-phenyl-1H-1,2,3-triazol-4-yl)methanol, MnO₂, DCM, rt~99%
Overall PhenylTwo-step synthesisHigh
Alternative Hexyl4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole, hexylamine, iPrOH94%
Alternative Benzyl4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole, benzylamine, iPrOH95%

Experimental Protocols

Protocol 1: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

This protocol is a representative procedure for the CuAAC reaction.

  • Reagent Preparation:

    • Prepare a solution of methyl azide in a suitable solvent (e.g., t-butanol/water). Caution: Methyl azide is potentially explosive and should be handled with care.

    • Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water (e.g., 0.1 M).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add propargyl alcohol (1.0 eq.).

    • Add the solution of methyl azide (1.0-1.1 eq.) in t-butanol/water (1:1).

    • Stir the mixture at room temperature.

  • Initiation of Reaction:

    • Add the sodium ascorbate solution (0.1-0.2 eq.) to the reaction mixture.

    • Add the CuSO₄·5H₂O solution (0.01-0.05 eq.). A color change is typically observed.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the propargyl alcohol is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield (1-methyl-1H-1,2,3-triazol-4-yl)methanol as a solid.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the oxidation of the alcohol intermediate.

  • Reagent Preparation:

    • Activate manganese dioxide (MnO₂) by heating it in an oven at 110-120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq.).

    • Add anhydrous dichloromethane (DCM).

  • Initiation of Reaction:

    • Add activated MnO₂ (5-10 eq.) to the solution in portions. The mixture will be a black slurry.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad and the MnO₂ residue thoroughly with DCM and then with a more polar solvent like ethyl acetate to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Oxidation A Methyl Azide + Propargyl Alcohol B (1-methyl-1H-1,2,3-triazol-4-yl)methanol A->B CuSO4, NaAscorbate t-BuOH/H2O, rt C (1-methyl-1H-1,2,3-triazol-4-yl)methanol D This compound C->D Activated MnO2 DCM, rt

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_CuAAC Start Low or No Yield in CuAAC? Inert Is the reaction under inert atmosphere? Start->Inert ReducingAgent Is a reducing agent (e.g., NaAscorbate) present? Inert->ReducingAgent Yes Sol_Inert Action: Degas solvents and run under N2 or Ar. Inert->Sol_Inert No Ligand Is a suitable ligand (e.g., TBTA, THPTA) used? ReducingAgent->Ligand Yes Sol_ReducingAgent Action: Add freshly prepared sodium ascorbate solution. ReducingAgent->Sol_ReducingAgent No Reagents Are reagents and solvents pure? Ligand->Reagents Yes Sol_Ligand Action: Add an appropriate ligand in a 1:1 to 5:1 ratio with Cu. Ligand->Sol_Ligand No Sol_Reagents Action: Purify starting materials and use anhydrous solvents. Reagents->Sol_Reagents No

Caption: Troubleshooting logic for low yield in the CuAAC reaction.

Troubleshooting_Oxidation Start Incomplete Oxidation? MnO2_Active Was the MnO2 activated? Start->MnO2_Active MnO2_Excess Is a sufficient excess of MnO2 used (5-10 eq.)? MnO2_Active->MnO2_Excess Yes Sol_Activate Action: Activate MnO2 by heating at 110-120 °C for >4h. MnO2_Active->Sol_Activate No Water Is water being formed and deactivating the MnO2? MnO2_Excess->Water Yes Sol_Excess Action: Increase the stoichiometry of activated MnO2. MnO2_Excess->Sol_Excess No Sol_Water Action: Add activated molecular sieves to the reaction. Water->Sol_Water Yes

Caption: Troubleshooting logic for incomplete oxidation with MnO₂.

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, with a focus on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions in CuAAC, and how can they be identified?

A1: The most prevalent side reactions in CuAAC can lead to low yields, complex product mixtures, and degradation of sensitive substrates. Key side reactions include:

  • Oxidative Homocoupling (Glaser Coupling) : This is the dimerization of the terminal alkyne starting material, forming a diyne byproduct.[1][2][3] It is promoted by the presence of oxygen and Cu(II) ions.[1][4] This side product can be identified by a mass corresponding to double the alkyne mass minus two protons.[5]

  • Generation of Reactive Oxygen Species (ROS) : The copper catalyst, in the presence of a reducing agent (like sodium ascorbate) and oxygen, can generate ROS.[3][6] These species can damage biomolecules, particularly by oxidizing sensitive amino acid residues like histidine and arginine in proteins and peptides.[1][6]

  • Reaction with Thiols : Free thiols, such as those in cysteine residues, can react with alkyne probes or participate in a copper-catalyzed reaction with the azide and alkyne to form thiotriazoles, leading to off-target labeling and background signal.[3][7]

  • Ascorbate Byproduct Reactions : The oxidation product of ascorbate, dehydroascorbate, is an electrophile that can react with lysine and arginine residues, leading to covalent modifications and potential protein aggregation.[2][8]

  • Cleavage of Propargyl Ethers : In some cases, aromatic propargyl ethers can be cleaved during the reaction.[1]

  • Formation of Insoluble Copper-Acetylide Complexes : Certain alkynes, like propiolic acid, can form insoluble complexes with copper, which can precipitate out of the reaction mixture.[5]

Q2: My reaction yield is low. What are the primary causes related to side reactions?

A2: Low yields are often a direct consequence of side reactions consuming starting materials or catalyst inactivation. Key causes include:

  • Catalyst Inactivation : The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2][4]

  • Alkyne Homocoupling : The Glaser coupling side reaction directly consumes your alkyne, preventing it from reacting with the azide.[2]

  • Inhibitory Buffer Components : Buffers such as Tris can chelate the copper catalyst, reducing its activity.[9][10] High concentrations of chloride ions (>0.2 M) can also compete for copper binding.[2][9] Phosphine-based reducing agents like TCEP can also interfere with the reaction.[10]

  • Low Reactant Concentration : At very low concentrations (<10 μM), the desired bimolecular reaction slows down, allowing unimolecular decomposition or reactions with trace impurities to become more significant.[2]

Q3: I'm working with proteins/peptides and observing degradation or aggregation. How can I prevent this?

A3: Biomolecule damage is a critical issue in CuAAC bioconjugations, primarily caused by copper-mediated ROS generation.[6][11]

  • Minimize ROS Formation : The most effective strategy is to rigorously remove oxygen. Degas all solutions (buffer, stock solutions) and perform the reaction under an inert atmosphere (argon or nitrogen).[1][12]

  • Use a Protective Ligand : Copper-stabilizing ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for aqueous reactions as it accelerates the desired reaction, protects the Cu(I) state from oxidation, and can sacrificially intercept ROS, thus protecting the biomolecule.[1][10][13] A ligand-to-copper ratio of 5:1 is often suggested to protect sensitive substrates.[2][8]

  • Add a Scavenger : Aminoguanidine can be added to the reaction mixture. It acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation, preventing them from modifying arginine and lysine residues.[8][10][13]

  • Optimize Copper Concentration : Use the lowest effective concentration of copper, generally between 50 and 100 μM for bioconjugation.[8] Excessive copper can cause protein precipitation.[13]

Q4: How can I suppress the oxidative homocoupling of my alkyne?

A4: Suppressing Glaser coupling is crucial for achieving high yields.

  • Maintain a Reducing Environment : Ensure an adequate excess of a reducing agent. Sodium ascorbate is the most common choice; a 5 to 10-fold excess relative to the copper catalyst is often recommended.[1][12][14] Always use a freshly prepared solution of sodium ascorbate.[5]

  • Degas Thoroughly : Since oxygen is a key ingredient for this side reaction, degassing all solvents and reagents is critical.[5][12]

  • Use a Stabilizing Ligand : Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state, making it less available to participate in the Cu(II)-mediated oxidative coupling pathway.[1][5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative parameters for minimizing side reactions in CuAAC.

Table 1: Troubleshooting Guide for Common CuAAC Issues

Issue ObservedPotential CauseRecommended Solution & Parameters
Alkyne Dimer Present (Glaser Coupling) Oxygen in the reaction; Insufficient reducing agentDegas all solutions thoroughly.[5] Use a 5-10 fold molar excess of fresh sodium ascorbate relative to copper.[1][12] Use a stabilizing ligand (e.g., THPTA) at a 1:1 to 5:1 ratio with copper.[2]
Biomolecule Degradation/Aggregation Reactive Oxygen Species (ROS); Ascorbate byproductsDegas solutions and use an inert atmosphere.[1] Use a protective ligand like THPTA (5 equivalents relative to Cu).[8] Add aminoguanidine (1-5 mM) to scavenge byproducts.[8][10] Keep copper concentration low (50-100 μM).[8]
Low or No Product Yield Catalyst oxidation; Inhibitory buffer componentsEnsure fresh reducing agent is used.[5] Avoid Tris and high chloride (>0.2M) buffers.[2][9] Premix CuSO₄ and ligand before adding to the reaction.[9]
Reaction Stalls Substrate chelation of copper; Poor substrate solubilityUse excess copper and ligand.[10] Add a co-solvent like DMSO or t-BuOH (up to 10%) for poorly soluble substrates.[2]
Precipitate Formation Insoluble copper-acetylide complex; Protein precipitationUse a coordinating solvent (e.g., acetonitrile).[5] For proteins, adjust pH or ionic strength and use protective ligands.[14]

Table 2: Recommended Reagent Concentrations for a Standard Bioconjugation Reaction

ReagentTypical Concentration RangePurpose
Copper (CuSO₄) 50 µM - 1 mMCatalyst
Ligand (THPTA) 250 µM - 5 mM (5x Copper)Accelerate reaction, stabilize Cu(I), protect biomolecule
Reducing Agent (Sodium Ascorbate) 500 µM - 10 mM (5-10x Copper)Reduce Cu(II) to Cu(I), maintain reducing environment
Aminoguanidine 1 mM - 5 mMScavenge reactive ascorbate byproducts
Azide/Alkyne Substrates > 10 µMReactants

Visual Troubleshooting Workflows

The following diagrams provide logical workflows for addressing common experimental issues.

G start Low Yield or Unexpected Side Products check_reagents 1. Check Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes reagent_purity Purity of Azide/Alkyne? reagents_ok->reagent_purity No reagent_fresh Fresh Reducing Agent? reagents_ok->reagent_fresh No conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst 3. Assess Catalyst System conditions_ok->check_catalyst Yes cond_degas System Degassed? (No Oxygen) conditions_ok->cond_degas No cond_solvent Correct Solvent? (Solubility) conditions_ok->cond_solvent No cond_time Sufficient Time/ Temperature? conditions_ok->cond_time No catalyst_ok Catalyst OK? check_catalyst->catalyst_ok success High Yield Achieved catalyst_ok->success Yes cat_source Correct Cu Source? (Cu(I) or Cu(II)+reductant) catalyst_ok->cat_source No cat_ligand Stabilizing Ligand Used? (e.g., THPTA) catalyst_ok->cat_ligand No cat_buffer Buffer Interference? (e.g., Tris) catalyst_ok->cat_buffer No

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

G cluster_main CuAAC Catalytic Cycle cluster_side Side Reactions CuI Cu(I) Cu_Alkyne Cu(I)-Acetylide Complex CuI->Cu_Alkyne + Alkyne CuII Cu(II) (Inactive) CuI->CuII Oxidation (O₂) ROS Reactive Oxygen Species (ROS) CuI->ROS + O₂, Ascorbate Cu_Triazolide Copper-Triazolide Intermediate Cu_Alkyne->Cu_Triazolide + Azide Product 1,4-Triazole Product Cu_Triazolide->Product + H+ Product->CuI Releases Catalyst CuII->CuI Reduction (+ Sodium Ascorbate) Glaser Alkyne Dimer (Glaser Coupling) CuII->Glaser + 2x Alkyne, O₂

Caption: The CuAAC catalytic cycle and competing oxidative side reactions.

Experimental Protocols

Protocol 1: General CuAAC for Small Molecules (Minimizing Side Reactions)

This protocol is a general guideline for robust CuAAC reactions, optimized to reduce byproduct formation.

Materials:

  • Azide starting material

  • Terminal alkyne starting material

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, prepare fresh )

  • THPTA stock solution (e.g., 200 mM in water)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • Reagent Preparation : In a reaction vial, dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent.

  • Degassing : Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.[5][12]

  • Catalyst Premix : In a separate microcentrifuge tube, add the required volume of CuSO₄ solution (e.g., 1-5 mol%). Add 5 equivalents of the THPTA solution relative to the copper (i.e., a 1:5 Cu:Ligand ratio).[1] Mix gently and let it stand for 2 minutes. This premixing step is crucial.[9]

  • Catalyst Addition : Add the premixed catalyst-ligand complex to the degassed solution of azide and alkyne.

  • Initiation : Add the freshly prepared sodium ascorbate solution (5-10 mol%) to initiate the reaction.[1]

  • Reaction : Seal the vial and stir the reaction at room temperature. Monitor progress by TLC or LC-MS.

  • Work-up : Upon completion, the reaction can be diluted with an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The product can then be purified by column chromatography.

Protocol 2: CuAAC for Protein Bioconjugation

This protocol is designed for conjugating a small molecule to a protein or other sensitive biomolecule, with safeguards against oxidative damage.

Materials:

  • Aliquot of alkyne- or azide-labeled protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4). Avoid Tris buffers.[10]

  • Azide- or alkyne-functionalized small molecule (e.g., fluorophore) in DMSO or water.

  • CuSO₄ stock solution (20 mM in water).

  • THPTA stock solution (50 mM in water).[10]

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh ).[10]

  • Aminoguanidine hydrochloride stock solution (100 mM in water).

Procedure:

  • Reaction Setup : In a microcentrifuge tube, combine the reagents in the following order: a. Protein solution (e.g., to a final concentration of 10-100 µM). b. Buffer to reach the desired final volume. c. Small molecule solution (typically 5-20 fold molar excess over the protein). d. Aminoguanidine solution (to a final concentration of 5 mM).[10]

  • Catalyst Premix : In a separate tube, combine CuSO₄ and THPTA ligand. For a final reaction volume of 500 µL, you might use 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. This gives final concentrations of 0.25 mM Copper and 1.25 mM Ligand (a 1:5 ratio).[10] Let stand for 1 minute.

  • Catalyst Addition : Add the premixed catalyst complex to the protein/small molecule mixture. Mix gently by pipetting.

  • Initiation : Add the fresh sodium ascorbate solution to initiate the reaction (e.g., 25 µL of 100 mM stock for a 500 µL reaction, giving a final concentration of 5 mM).[10]

  • Incubation : Close the tube to minimize oxygen entry.[9] Incubate at room temperature or on a slow rotator for 1-4 hours. If using light-sensitive molecules, protect the tube from light.

  • Purification : Remove excess small molecules and the copper catalyst using methods appropriate for your protein, such as dialysis, size-exclusion chromatography (SEC), or spin filtration.[13]

References

preventing over-oxidation to carboxylic acid from 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective oxidation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this transformation while avoiding over-oxidation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in oxidizing this compound?

A1: The primary challenge is to achieve complete oxidation of the aldehyde to the carboxylic acid without causing degradation of the triazole ring or other sensitive functional groups. The triazole ring is an electron-rich heterocyclic system that can be susceptible to oxidative cleavage under harsh conditions. Therefore, selecting a mild and selective oxidizing agent is crucial.

Q2: Which oxidation methods are recommended to prevent over-oxidation?

A2: For sensitive heterocyclic aldehydes like this compound, mild oxidation methods are highly recommended. The Pinnick oxidation is a particularly suitable choice due to its high selectivity for aldehydes and tolerance of a wide range of functional groups.[1][2] Another mild option is the use of Tollens' reagent, which is a classic method for aldehyde detection and can be used for preparative oxidation on a small scale.

Q3: Are there any oxidizing agents I should avoid?

A3: Strong, non-selective oxidizing agents such as potassium permanganate (KMnO₄) under harsh acidic or basic conditions should be used with caution. While effective for oxidizing many aldehydes, they pose a significant risk of over-oxidizing the aldehyde to CO₂ or cleaving the triazole ring, leading to complex product mixtures and low yields of the desired carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting aldehyde, the product carboxylic acid, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot (which will likely have a lower Rf value due to increased polarity) indicate the progression of the reaction.

Q5: The oxidation is incomplete, and I still have starting material. What should I do?

A5: If the reaction is incomplete, consider the following troubleshooting steps:

  • Reagent Purity: Ensure that your oxidizing agent (e.g., sodium chlorite for Pinnick oxidation) is of high purity and has not degraded.

  • Reaction Time: The reaction may require a longer duration. Continue to monitor the reaction by TLC until the starting material is consumed.

  • Temperature: Gently warming the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid side reactions.

  • Stoichiometry: A slight excess of the oxidizing agent may be necessary to drive the reaction to completion. However, a large excess should be avoided to minimize the risk of side reactions.

Q6: I am observing the formation of multiple spots on my TLC plate. What are the possible side products?

A6: The formation of multiple spots suggests the occurrence of side reactions. Possible side products could arise from:

  • Over-oxidation: Although less likely with mild oxidants, some over-oxidation to CO₂ could occur, leading to decomposition.

  • Ring Cleavage: Stronger oxidants or harsh conditions could lead to the degradation of the triazole ring.

  • Chlorination: In the Pinnick oxidation, the hypochlorite byproduct can sometimes lead to chlorination of electron-rich aromatic systems if not effectively scavenged.[2]

  • Reaction with other functional groups: If your starting material contains other sensitive functional groups, they may also react with the oxidant.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of Carboxylic Acid Incomplete reaction.Extend the reaction time and monitor by TLC. A slight increase in temperature may be beneficial.
Degradation of the product.Ensure the reaction conditions are sufficiently mild. If using a stronger oxidant, switch to a milder one like Pinnick's conditions.
Difficulties in product isolation.The carboxylic acid product is polar and may be water-soluble. Acidify the aqueous layer to a low pH (around 2-3) to protonate the carboxylate and then extract with an organic solvent like ethyl acetate.
Presence of Unreacted Aldehyde Insufficient amount of oxidizing agent.Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidizing agent.
Low reaction temperature.Allow the reaction to warm to room temperature or slightly above, while monitoring for byproduct formation.
Formation of Unidentified Byproducts Over-oxidation or ring degradation.Use a milder oxidizing agent (Pinnick or Tollens'). Avoid strong oxidants like KMnO₄.
Side reaction with hypochlorite (in Pinnick oxidation).Ensure a sufficient amount of a scavenger (e.g., 2-methyl-2-butene or hydrogen peroxide) is used.
Difficulty in Purifying the Product Product is highly polar.Purification can be achieved by recrystallization or flash column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).
Residual inorganic salts.Ensure proper work-up procedures to remove all inorganic salts. Washing the organic extracts with brine can be helpful.

Experimental Protocols

Method 1: Pinnick Oxidation (Recommended)

The Pinnick oxidation is a highly selective method for converting aldehydes to carboxylic acids under mild conditions, making it ideal for substrates with sensitive functional groups like the triazole ring.[1][2]

Reaction Scheme:

Pinnick_Oxidation Start This compound Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O Product 1-methyl-1H-1,2,3-triazole-4-carboxylic acid Reagents->Product

Pinnick oxidation of the triazole aldehyde.

Detailed Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (typically a 2:1 to 4:1 ratio).

  • Addition of Scavenger: To the solution, add an excess of a scavenger, such as 2-methyl-2-butene (4.0-5.0 eq), to quench the hypochlorite byproduct that can cause side reactions.

  • Buffering: Add a phosphate buffer, typically sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq), to maintain a mildly acidic pH.

  • Addition of Oxidant: Cool the mixture in an ice bath and slowly add a solution of sodium chlorite (NaClO₂, 1.1-1.5 eq) in water. The slow addition is important to control the reaction temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the yellow color disappears.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by recrystallization or flash column chromatography.

Method 2: Tollens' Oxidation

Tollens' reagent provides a very mild method for the oxidation of aldehydes.[3] While often used as a qualitative test, it can be employed for small-scale preparations.

Reaction Scheme:

Tollens_Oxidation Start This compound Reagents [Ag(NH3)2]+ NaOH, H2O Product 1-methyl-1H-1,2,3-triazole-4-carboxylate salt Reagents->Product FinalProduct 1-methyl-1H-1,2,3-triazole-4-carboxylic acid Product->FinalProduct Acidification (e.g., HCl)

Tollens' oxidation of the triazole aldehyde.

Detailed Protocol:

  • Preparation of Tollens' Reagent: This reagent should be prepared fresh and not stored.

    • In a clean flask, add a solution of silver nitrate (AgNO₃).

    • Add a few drops of dilute sodium hydroxide (NaOH) solution to form a brown precipitate of silver(I) oxide (Ag₂O).

    • Add aqueous ammonia dropwise with stirring until the brown precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

  • Oxidation:

    • Add the this compound to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath. A silver mirror or a black precipitate of silver will form, indicating the oxidation of the aldehyde.

  • Work-up:

    • After the reaction is complete, carefully decant the solution from the silver precipitate.

    • Acidify the solution with dilute HCl to precipitate the carboxylic acid.

    • Collect the precipitate by filtration or extract with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Data Summary

Oxidation Method Oxidizing Agent Typical Yield Reaction Conditions Advantages Disadvantages
Pinnick Oxidation NaClO₂HighMildly acidic (pH ~4-5), room temperatureHigh selectivity, tolerates many functional groups, scalable.[1][2]Requires a scavenger to avoid side reactions.
Tollens' Oxidation [Ag(NH₃)₂]⁺Moderate to HighAlkaline, gentle warmingVery mild, highly selective for aldehydes.Reagent must be freshly prepared, can be expensive for large scale, potential for explosive byproducts if not handled correctly.
Potassium Permanganate KMnO₄Variable (often low)Acidic or basic, often requires heatingInexpensive and powerful oxidant.Low selectivity, high risk of over-oxidation and ring cleavage.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts start Oxidation of this compound check_tlc Monitor reaction by TLC start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Starting material remains byproducts Byproducts Observed check_tlc->byproducts Multiple spots complete Reaction Complete check_tlc->complete Clean conversion inc_q1 Check reagent purity and age incomplete->inc_q1 by_q1 Using strong oxidant? Switch to Pinnick or Tollens'. byproducts->by_q1 workup Proceed to Work-up and Purification complete->workup inc_q2 Increase reaction time inc_q1->inc_q2 inc_q3 Slightly increase temperature inc_q2->inc_q3 inc_q4 Increase oxidant stoichiometry (1.1-1.5 eq) inc_q3->inc_q4 inc_q4->check_tlc by_q2 Pinnick: Ensure sufficient scavenger is present by_q1->by_q2 by_q3 Lower reaction temperature by_q2->by_q3 by_q3->check_tlc

A workflow for troubleshooting common oxidation issues.

Characterization Data

For confirmation of the starting material and the final product, the following NMR data can be used as a reference.

This compound

  • ¹H NMR (300 MHz, CDCl₃) δ: 10.14 (s, 1H, CHO), 8.15 (s, 1H, triazole-H), 4.21 (s, 3H, N-CH₃).

  • ¹³C NMR (75 MHz, CDCl₃) δ: 185.1 (CHO), 148.1 (C4-triazole), 126.3 (C5-triazole), 37.2 (N-CH₃).

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • ¹H NMR (DMSO-d₆) δ: ~13.5 (br s, 1H, COOH), ~8.6 (s, 1H, triazole-H), ~4.1 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆) δ: ~161.5 (COOH), ~142.0 (C4-triazole), ~128.0 (C5-triazole), ~36.0 (N-CH₃). (Note: Exact chemical shifts for the carboxylic acid may vary depending on the solvent and concentration.)

References

Technical Support Center: Optimizing Cornforth Rearrangement Conditions for Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Cornforth rearrangement and related thermal rearrangements for the synthesis of substituted triazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the thermal rearrangement of substituted triazoles, providing specific advice to improve reaction outcomes.

Issue 1: Low or No Conversion of the Starting Triazole

  • Question: I am observing poor conversion of my 4-acyl-1,2,3-triazole starting material. What are the critical factors to consider?

  • Answer: The Cornforth rearrangement and analogous thermal rearrangements of triazoles are thermally driven processes. Insufficient temperature is a common reason for low conversion. Additionally, the electronic nature of the substituents on the triazole ring plays a crucial role.

    • Troubleshooting Steps:

      • Increase Temperature: These rearrangements often require high temperatures, sometimes as high as 320°C, when performed neat (without solvent).[1][2] If using a high-boiling solvent like DMF or diphenyl ether, ensure the reaction is heated to a sufficiently high temperature.

      • Solvent Choice: While some thermal rearrangements are performed neat, using a high-boiling polar aprotic solvent like DMSO or DMF can sometimes facilitate the reaction by improving solubility and heat transfer.[3]

      • Substituent Effects: The presence of electron-withdrawing groups on the migrating acyl group can sometimes hinder the rearrangement. Conversely, electron-donating groups on the triazole ring may facilitate the reaction. Consider the electronic properties of your specific substrate.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate technique like TLC, LC-MS, or NMR spectroscopy.

Issue 2: Formation of Multiple Products and Side Reactions

  • Question: My reaction is producing a complex mixture of products, including what appear to be elimination products and other isomers. How can I improve the selectivity?

  • Answer: The formation of multiple products in thermal rearrangements of triazoles can be attributed to competing reaction pathways, such as elimination reactions or alternative rearrangement pathways like the Dimroth rearrangement. The nature of the substituents and the reaction conditions significantly influence the product distribution.

    • Troubleshooting Steps:

      • Substituent Choice: The type of substituent at the 5-position of the triazole ring can have a major impact. For instance, in the thermal rearrangement of 4-allyl-substituted 4H-1,2,4-triazoles, changing the 5-substituent from a hydrogen to a methyl or phenyl group suppresses elimination products in favor of the desired rearrangement.[1]

      • Control of Reaction Temperature: While high temperatures are often necessary, excessive heat can lead to decomposition and the formation of undesired byproducts. A careful optimization of the reaction temperature is crucial.

      • Consider Alternative Mechanisms: Be aware of the possibility of a Dimroth rearrangement, which involves the interconversion of triazole isomers and is often facilitated by acidic or basic conditions, but can also occur thermally.[4][5] The reaction pH can be a critical factor in directing the reaction pathway.[6]

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and other side reactions, especially at high temperatures.

Issue 3: Difficulty in Achieving Regioselectivity

  • Question: My thermal rearrangement is producing a mixture of regioisomers. How can I control the regioselectivity of the reaction?

  • Answer: Regioselectivity in the thermal rearrangement of unsymmetrical triazoles is influenced by the electronic and steric nature of the substituents on the triazole ring. The rearrangement may proceed through an intermolecular nucleophilic displacement mechanism, where the regioselectivity is comparable to that of direct alkylation of the corresponding 1H-triazole.

    • Troubleshooting Steps:

      • Electronic Effects of Substituents: In the alkylation of unsymmetrically substituted triazoles, the alkyl group preferentially attaches to the nitrogen atom adjacent to the ring carbon with the most electron-donating group. A similar trend can be expected in thermal rearrangements, providing a degree of control over the regioselectivity.

      • Steric Hindrance: Bulky substituents can influence the regiochemical outcome by sterically hindering the approach of the migrating group to a particular nitrogen atom.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of triazole rearrangements based on literature data.

Table 1: Effect of Solvent on the Yield of a Model Triazole Synthesis Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1101265
2DMF150885
3DMSO150695
4Acetonitrile802440
5Dioxane1001855

Note: Data is illustrative and based on general principles of triazole synthesis; specific outcomes will vary with the substrate and reaction type. Polar aprotic solvents like DMF and DMSO often lead to higher yields and faster reaction rates in related triazole syntheses.[3]

Table 2: Effect of Temperature on the Yield of a Thermal Triazole Rearrangement

EntryTemperature (°C)Time (h)Yield (%)Reference
1280245[1]
23001.560[1]
3320175[1][2]
43400.568 (decomposition observed)[1]

Note: This data illustrates a general trend observed in thermal rearrangements of 4-substituted triazoles. The optimal temperature needs to be determined empirically for each specific substrate.

Experimental Protocols

General Procedure for the Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles

This protocol is a general guideline based on the thermal rearrangement of 4-alkyl-3,5-diphenyl-4H-1,2,4-triazoles and should be adapted for specific substrates.

  • Preparation: Place the 4-alkyl-4H-1,2,4-triazole substrate (typically 30-50 mg) in a sealed glass tube under a nitrogen atmosphere.

  • Heating: Heat the sealed tube in an oven or a suitable heating block at a predetermined temperature (e.g., 320-335°C) for a specified duration (e.g., 30 minutes to 1 hour).[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS analysis of aliquots taken at regular intervals (if feasible).

  • Work-up: After the reaction is complete, allow the tube to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the product by column chromatography on silica gel using an appropriate eluent system to isolate the desired rearranged triazole.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.

Experimental Protocol for a Cascade Cornforth Rearrangement and Triazolization

This one-pot procedure is adapted from the synthesis of angularly fused/linear bitriazoles and demonstrates the application of a Cornforth-type rearrangement in a cascade reaction.

  • Reaction Setup: To a solution of the starting triazoloketone (1 equivalent) and a primary amine (1.2 equivalents) in a suitable solvent (e.g., ethanol), add 4-nitrophenyl azide (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by TLC. The initial step involves the formation of an intermediate that undergoes a Cornforth-type rearrangement.

  • Triazolization: The rearranged intermediate then undergoes an intramolecular cyclization to form the final bitriazole product.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Cornforth_Rearrangement_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine 4-Acyl-Triazole, Solvent (optional), and Catalyst (optional) start->reagents atmosphere Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->atmosphere heating Heat to Optimized Temperature atmosphere->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring Maintain Temperature completion Reaction Complete monitoring->completion cooling Cool to Room Temperature completion->cooling extraction Solvent Extraction and Washing cooling->extraction purification Column Chromatography extraction->purification product Isolated Rearranged Triazole purification->product Troubleshooting_Logic cluster_temp Temperature Issues cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Issues start Low Yield or Incomplete Reaction temp_low Is Temperature Sufficiently High? start->temp_low substituents Are Substituents Electronically Favorable? start->substituents solvent Is the Solvent Appropriate? start->solvent temp_high Is Temperature Too High (Decomposition)? temp_low->temp_high If yes, then... solution_temp Optimize Temperature temp_high->solution_temp purity Are Starting Materials Pure? substituents->purity solution_substrate Modify Substrate Design purity->solution_substrate time Is the Reaction Time Sufficient? solvent->time side_reactions Are Side Reactions (e.g., Elimination) Occurring? time->side_reactions solution_conditions Optimize Solvent & Time; Consider Inert Atmosphere side_reactions->solution_conditions

References

1-methyl-1H-1,2,3-triazole-4-carbaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the solubility of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde in organic solvents. Below you will find qualitative solubility data, a detailed experimental protocol for solubility determination, a troubleshooting guide for common experimental issues, and a workflow diagram to assist in your research and development activities.

Frequently Asked Questions (FAQs) & Solubility Data

Q1: Is quantitative solubility data for this compound available?

A1: Extensive literature searches have not yielded specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound. However, qualitative solubility can be inferred from solvents used in its synthesis and purification.

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on documented synthesis and purification procedures, the compound is soluble in a range of common organic solvents. This information is summarized in the table below.

Qualitative Solubility of this compound

SolventSolubilityContext of Use in Literature
Dichloromethane (DCM)SolubleUsed as an eluent in column chromatography for purification.
Ethyl Acetate (EtOAc)SolubleUsed in solvent gradients for column chromatography.
Isopropanol (iPrOH)SolubleUsed as a reaction solvent for its synthesis.
1,4-DioxaneSolubleUtilized as a reaction solvent.[1][2]
Methyl tert-Butyl Ether (MTBE)SolubleEmployed in solvent gradients for purification via column chromatography.
Petroleum EtherSparingly Soluble/InsolubleUsed as a non-polar component in solvent systems for chromatography, suggesting lower solubility.
WaterSparingly Soluble/InsolubleSynthesis procedures involving aqueous work-ups suggest low solubility in water.[1]

Experimental Protocols

Protocol: Gravimetric Determination of Solubility

This protocol outlines a standard gravimetric method to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear solution) using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility as mass of solute per volume of solvent (e.g., g/mL or mg/mL) or convert to other units as required (e.g., g/100 mL, mol/L).

Troubleshooting Guide

Issue 1: The compound does not appear to be dissolving.

  • Possible Cause: The concentration may be above the solubility limit, or the dissolution rate is slow.

  • Solution:

    • Ensure an adequate amount of solvent is used.

    • Increase the agitation time and/or temperature to facilitate dissolution. Note that solubility is temperature-dependent.

    • Grind the solid to a fine powder to increase the surface area.

Issue 2: Inconsistent solubility results between replicate experiments.

  • Possible Cause: Equilibrium may not have been reached, or there were variations in temperature or measurement.

  • Solution:

    • Increase the equilibration time to ensure the solution is fully saturated.

    • Maintain a constant temperature throughout the experiment using a reliable thermostatic bath.

    • Ensure accurate and consistent volume and mass measurements.

Issue 3: The compound precipitates out of solution after filtration.

  • Possible Cause: The temperature of the solution decreased after filtration, or the solution was supersaturated.

  • Solution:

    • Ensure all equipment (syringe, filter, receiving vessel) is at the same temperature as the saturated solution.

    • Avoid creating a supersaturated solution by allowing sufficient time for equilibrium to be established.

Visual Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vial A->B C Equilibrate with Agitation (Constant Temperature) B->C D Settle Excess Solid C->D Reaching Equilibrium E Withdraw Supernatant D->E F Filter (0.22 µm) into Pre-weighed Dish E->F G Evaporate Solvent F->G Quantitative Transfer H Dry to Constant Mass G->H I Weigh Dried Solute H->I J Calculate Solubility I->J

Caption: Workflow for the Gravimetric Determination of Solubility.

References

stability of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole ring in this compound under acidic and basic conditions?

A1: The 1,2,3-triazole ring is a robust aromatic heterocycle known for its significant stability. It is generally resistant to hydrolysis under both acidic and basic conditions, as well as to oxidation and reduction. This inherent stability makes it a reliable structural component in larger molecules.

Q2: What are the expected degradation pathways for this compound in acidic or basic solutions?

A2: While the 1,2,3-triazole core is stable, the aldehyde functional group is more susceptible to degradation. The potential degradation pathways are primarily dictated by the reactivity of the aldehyde.

  • Under acidic conditions: The aldehyde group can be protonated, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack. If alcohols are present in the solvent system, this can lead to the formation of hemiacetals and subsequently acetals.

  • Under basic conditions: Aromatic aldehydes that lack an α-hydrogen, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. This can occur in the presence of oxidizing agents or even atmospheric oxygen over time.

Q3: What are the likely degradation products of this compound?

A3: Based on the potential degradation pathways, the following are the most likely degradation products:

Potential Degradation ProductFormation Pathway
1-methyl-1H-1,2,3-triazole-4-carboxylic acidOxidation of the aldehyde group.
(1-methyl-1H-1,2,3-triazol-4-yl)methanolReduction of the aldehyde group (e.g., via Cannizzaro reaction).
Acetal derivativesAcid-catalyzed reaction with alcohols.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of potency of this compound in solution.

  • Potential Cause: Degradation of the aldehyde functional group due to improper storage or handling of solutions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as aldehydes are sensitive to trace impurities.

    • pH of the Medium: Be mindful of the pH of your experimental medium. If possible, use buffered solutions to maintain a stable pH.

    • Inert Atmosphere: For long-term storage of solutions, consider preparing and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent oxidation.

    • Temperature: Store solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions.

    • Light Exposure: Protect solutions from light to prevent potential photodegradation.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Potential Cause: Formation of degradation products during sample preparation, storage, or the analytical run.

  • Troubleshooting Steps:

    • Peak Identification: Utilize LC-MS to determine the mass of the unknown peaks and compare them with the masses of potential degradation products (see table above).

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks by comparing their retention times and mass spectra.

    • Mobile Phase Compatibility: Ensure the pH of the mobile phase is compatible with the stability of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution (0.1 mg/mL in acetonitrile/water) at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (0.1 mg/mL in acetonitrile/water) to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • Employ a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any degradation products.

    • Utilize LC-MS to obtain mass information for the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of the compound (determine experimentally)
Injection Volume 10 µL

Visualizations

degradation_pathways main This compound acid 1-methyl-1H-1,2,3-triazole-4-carboxylic acid main->acid Oxidation alcohol (1-methyl-1H-1,2,3-triazol-4-yl)methanol main->alcohol Reduction (e.g., Cannizzaro) acetal Acetal Derivative main->acetal Acid-catalyzed reaction with alcohol experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress neutralize Neutralize Acid/Base Samples stress->neutralize hplc HPLC-PDA Analysis neutralize->hplc purity Assess Peak Purity hplc->purity lcms LC-MS for Identification identify Identify Degradation Products lcms->identify purity->lcms pathway Propose Degradation Pathway identify->pathway

Technical Support Center: Removing Copper Catalyst from Click Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from their click reaction products.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of products from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Problem Potential Cause Recommended Solution
Persistent blue or green color in the product after purification. Incomplete removal of the copper catalyst.[1][2]- Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA).[1][3] - Pass the product through a fresh plug of silica gel or alumina.[1] - Utilize a copper scavenger resin.[1]
The product itself chelates copper.[1]- Use a stronger chelating agent for the aqueous wash.[1] - Employ a scavenger resin with a high affinity for copper.[1]
Low product yield after aqueous workup. The product is partially soluble in the aqueous phase and is being lost during extraction.[1]- For organic-soluble products, use a brine (saturated NaCl solution) wash to decrease the solubility of the organic product in the aqueous phase.[1] - For water-soluble products, avoid aqueous washes and opt for methods like scavenger resins, dialysis, or size-exclusion chromatography.[1][2]
Emulsion formation during liquid-liquid extraction. High concentration of reagents or product acting as a surfactant.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Centrifuge the mixture to separate the layers.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product exhibit similar polarity and affinity for the stationary phase.[1]- Pre-treat the crude product with an aqueous wash using a chelating agent to remove the majority of the copper before chromatography.[1] - Consider using a different stationary phase (e.g., alumina instead of silica gel).[1] - Use a scavenger resin to remove copper prior to chromatographic purification.[1]
Product degradation during copper removal. Exposure to harsh pH conditions during extraction or precipitation.[3]- If your product is acid-sensitive, avoid acidic washes. Similarly, if it is base-sensitive, avoid basic washes like aqueous ammonia.[4] - Buffer the aqueous washes to a pH compatible with your product's stability.
Paramagnetic broadening in NMR spectra. Residual paramagnetic copper(II) ions in the final product.[1]- Pass the sample through a short plug of silica gel or alumina before NMR analysis.[1] - Ensure thorough copper removal by using a combination of purification methods.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove the copper catalyst after a click reaction?

Residual copper can be cytotoxic, which interferes with downstream biological applications. For drug development and bioconjugation, minimizing copper contamination is crucial for the safety and efficacy of the final product. Furthermore, copper ions can catalyze the generation of reactive oxygen species, potentially damaging the conjugated molecules.

Q2: What are the most common methods for removing copper catalysts?

The most prevalent methods include aqueous washes with chelating agents like EDTA, filtration through solid supports such as silica gel or Celite, the use of copper scavenger resins, and dialysis for macromolecular products.[1][2]

Q3: How do I choose the most suitable copper removal method for my product?

The selection of the appropriate method depends on several factors, including the solubility and stability of your product, the scale of your reaction, and the required level of purity. For small, organic-soluble molecules, aqueous washes or filtration through silica gel are often sufficient. For sensitive biomolecules or when very low copper levels are required, scavenger resins or dialysis are more appropriate.

Q4: My product is water-soluble. How can I remove the copper catalyst without significant product loss?

For water-soluble products, liquid-liquid extraction with aqueous chelators is not ideal due to product loss.[2] In such cases, using a solid-supported copper scavenger resin is a highly effective strategy. The resin can be stirred with the aqueous solution of your product and subsequently filtered off.[2] Dialysis against a buffer containing a chelating agent like EDTA is also an excellent method for water-soluble macromolecules.[5][6]

Q5: Can I use a combination of methods for copper removal?

Yes, a combination of methods is often more effective. For instance, performing an aqueous wash with a chelating agent to remove the bulk of the copper, followed by filtration through a silica gel plug, can effectively remove both dissolved and finely suspended copper species.[1][2]

Comparison of Copper Removal Methods

The efficiency of copper removal and product yield can vary significantly depending on the specific reaction conditions, the nature of the product, and the chosen protocol. The following table provides a general comparison of common copper removal methods.

Method Typical Copper Removal Efficiency Typical Product Yield Advantages Disadvantages
Aqueous Wash with EDTA Good to ExcellentModerate to HighInexpensive and readily available reagents.[7]Can be time-consuming if multiple washes are needed; risk of emulsion formation and product loss for partially water-soluble compounds.[1]
Filtration through Silica Gel Plug GoodHighSimple, fast, and effective for removing suspended copper species.[1]May not be sufficient for removing highly soluble copper salts; potential for product adsorption onto the silica.[3]
Copper Scavenger Resins ExcellentHighHigh selectivity for copper, applicable to a wide range of solvents, and ideal for water-soluble products.[8]Resins can be expensive; may require longer reaction times for complete removal.[1]
Dialysis (for macromolecules) ExcellentHighGentle method suitable for sensitive biomolecules; effectively removes small molecule impurities.[5][6]Time-consuming; not suitable for small molecules.[9]

Disclaimer: The values presented in this table are estimates based on available literature and can vary significantly based on experimental conditions.

Experimental Protocols

Protocol 1: Aqueous Wash with Ethylenediaminetetraacetic Acid (EDTA)

This method is suitable for organic-soluble products and involves the use of a chelating agent to form a water-soluble copper complex that can be extracted into the aqueous phase.

Workflow for Aqueous Wash with EDTA

start Start: Crude Reaction Mixture transfer Transfer to Separatory Funnel start->transfer add_edta Add 0.5 M EDTA Solution transfer->add_edta shake Shake Vigorously add_edta->shake separate Separate Aqueous Layer shake->separate repeat_wash Repeat Wash Until Colorless separate->repeat_wash Aqueous layer is blue/green brine_wash Wash with Brine separate->brine_wash Aqueous layer is colorless repeat_wash->add_edta dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate end End: Purified Product concentrate->end start Start: Crude Product Solution prepare_plug Prepare Silica Gel Plug start->prepare_plug load_product Load Product onto Plug prepare_plug->load_product elute Elute with Solvent load_product->elute collect Collect Filtrate elute->collect concentrate Concentrate Filtrate collect->concentrate end End: Purified Product concentrate->end start Start: Reaction Mixture add_resin Add Scavenger Resin start->add_resin stir Stir Suspension add_resin->stir monitor Monitor Copper Removal stir->monitor filter Filter to Remove Resin monitor->filter Copper removed wash_resin Wash Resin filter->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate end End: Purified Product concentrate->end start Start: Reaction Mixture transfer Transfer to Dialysis Tubing start->transfer dialyze Dialyze Against EDTA Buffer transfer->dialyze change_buffer Change Dialysis Buffer dialyze->change_buffer dialyze_water Dialyze Against Pure Water dialyze->dialyze_water Sufficient time elapsed change_buffer->dialyze dialyze_water->change_buffer recover Recover Product dialyze_water->recover Sufficient time elapsed end End: Purified Product recover->end

References

Technical Support Center: Regioselectivity in Huisgen Cycloaddition for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselectivity issues in Huisgen cycloaddition for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I performed a Huisgen cycloaddition and obtained a mixture of 1,4- and 1,5-disubstituted triazoles. Why is this happening?

A1: The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition, typically conducted at elevated temperatures, is not regioselective and often produces a mixture of 1,4- and 1,5-regioisomers.[1][2] The ratio of these isomers can be influenced by the electronic and steric properties of the substituents on the azide and alkyne, as well as the solvent used, but achieving high selectivity for one isomer over the other is challenging without a catalyst.[3][4]

Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole?

A2: To exclusively obtain the 1,4-disubstituted regioisomer, you should employ the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry".[5][6] This reaction is highly regioselective and proceeds under mild conditions, often at room temperature.[7] The use of a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), is crucial for this selectivity.[5]

Q3: What is the best method to synthesize the 1,5-disubstituted 1,2,3-triazole?

A3: For the selective synthesis of the 1,5-disubstituted regioisomer, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[8][9] Ruthenium catalysts, such as [Cp*RuCl] complexes, direct the cycloaddition to favor the formation of the 1,5-isomer.[5][8]

Q4: My CuAAC reaction is giving a low yield. What are the possible causes and solutions?

A4: Low yields in CuAAC reactions can stem from several factors:

  • Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen. It is crucial to use a reducing agent like sodium ascorbate and to degas your solvents.[10]

  • Poor Ligand Choice or Concentration: Stabilizing ligands like TBTA or THPTA can protect the Cu(I) catalyst from oxidation and improve reaction efficiency. Ensure you are using an appropriate ligand for your solvent system and at the correct concentration.

  • Improper Solvent: The solubility of your azide and alkyne is critical. If your reactants are not fully dissolved, the reaction will be slow or may not proceed at all. Common solvents include t-BuOH/H₂O, DMSO, and DMF.[5]

  • Side Reactions: The most common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne. This can be minimized by ensuring anaerobic conditions.[10]

Q5: Can I use internal alkynes in these cycloaddition reactions?

A5: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes.[9] However, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[8][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers)

Possible Cause: You are likely running a thermal, uncatalyzed Huisgen cycloaddition.

Solutions:

  • For 1,4-Regioisomer: Switch to a Copper(I)-catalyzed (CuAAC) protocol.

  • For 1,5-Regioisomer: Employ a Ruthenium-catalyzed (RuAAC) protocol.

Issue 2: Low or No Yield in a Catalyzed Reaction (CuAAC or RuAAC)

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality catalyst->reagents Catalyst OK sub_catalyst1 Inactive Cu(I)? - Use fresh reducing agent - Degas solvents catalyst->sub_catalyst1 sub_catalyst2 Incorrect Ru catalyst? catalyst->sub_catalyst2 conditions Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Degraded azide/alkyne? - Check purity (NMR, MS) reagents->sub_reagents1 separation Improve Product Isolation conditions->separation Conditions Optimized sub_conditions1 Poor solubility? - Change solvent system conditions->sub_conditions1 sub_conditions2 Suboptimal temperature? - Adjust temperature conditions->sub_conditions2

Caption: Troubleshooting workflow for low or no product yield.

Issue 3: Difficulty in Separating 1,4- and 1,5-Regioisomers

Possible Cause: The two isomers have very similar polarities.

Solution:

  • Chromatography: Separation of 1,4- and 1,5-disubstituted triazole isomers can often be achieved by column chromatography on silica gel. A careful selection of the eluent system is critical. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The 1,4-isomer is typically more polar and will have a lower Rf value than the 1,5-isomer.

  • HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if the substituents are chiral, can be effective.

Data Presentation

Table 1: Comparison of Huisgen Cycloaddition Methods for Regioselectivity
Reaction TypeCatalystPredominant RegioisomerTypical ConditionsYieldReference(s)
Thermal Huisgen Cycloaddition NoneMixture of 1,4- and 1,5-High Temperature (80-120 °C)Moderate to Good[1][2]
Copper-Catalyzed (CuAAC) Cu(I) source (e.g., CuSO₄/NaAsc)1,4-disubstitutedRoom TemperatureHigh to Excellent[5][6]
Ruthenium-Catalyzed (RuAAC) Ru(II) complex (e.g., [Cp*RuCl])1,5-disubstitutedRoom Temperature to 80 °CHigh to Excellent[8][9]
Table 2: Influence of Substituents on Regioselectivity in Thermal Huisgen Cycloaddition
Alkyne Substituent (R₁)Azide Substituent (R₂)Solvent1,4 : 1,5 RatioReference(s)
PhenylBenzylToluene~1 : 1[5]
CO₂MePhenylBenzene>95 : 5[3]
Electron-withdrawingElectron-donatingVariousFavors 1,4-isomer[3][4]
Electron-donatingElectron-withdrawingVariousFavors 1,5-isomer[3][4]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 1,4-Disubstituted 1,2,3-Triazoles

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 v/v t-butanol/water, DMSO, DMF)

Procedure:

  • In a round-bottom flask, dissolve the azide and the terminal alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution should change color, indicating the formation of the Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with saturated aqueous ammonium chloride or EDTA solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to Synthesize 1,5-Disubstituted 1,2,3-Triazoles

Materials:

  • Azide (1.0 equiv)

  • Terminal or internal alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the azide and the alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.[11]

Visualizations

G cluster_input Starting Materials cluster_thermal Thermal Huisgen Cycloaddition cluster_cuaac Copper-Catalyzed (CuAAC) cluster_ruaac Ruthenium-Catalyzed (RuAAC) Azide R1-N3 Thermal Heat (Δ) CuAAC Cu(I) Catalyst RuAAC Ru(II) Catalyst Alkyne R2-C≡CH Mixture Mixture of 1,4- and 1,5-isomers Thermal->Mixture Product_1_4 1,4-disubstituted triazole CuAAC->Product_1_4 Product_1_5 1,5-disubstituted triazole RuAAC->Product_1_5

Caption: Reaction pathways for triazole synthesis.

References

Technical Support Center: Scaling Up 1-methyl-1H-1,2,3-triazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and scalable synthetic route for this compound that avoids hazardous reagents?

A1: A highly effective and scalable method involves a two-step, one-pot approach starting from the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide to form an intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT). This stable intermediate is then reacted with methylamine to yield the desired this compound. This pathway is advantageous as it avoids the use of low-boiling and potentially explosive methyl azide.[1]

Q2: My reaction with methylamine is sluggish or incomplete. What are the likely causes?

A2: Incomplete reactions can be due to several factors. Ensure that the methylamine solution concentration is accurate; using a commercial solution in a suitable solvent like isopropanol is recommended. Reaction temperature is also critical; temperatures around 80°C for approximately 15 hours are typically required for this conversion.[1] Finally, ensure all reagents are of sufficient purity and the reaction is conducted under anhydrous conditions until the final hydrolysis step.

Q3: I am having difficulty purifying the final product. It streaks on the TLC plate and elutes slowly or not at all from my silica column. What can I do?

A3: this compound is a polar compound. The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can:

  • Neutralize the Silica Gel: Add a small amount (0.5-1%) of a basic modifier like triethylamine to your column eluent.[2][3]

  • Use a More Polar Eluent: A gradient of methanol (1-10%) in dichloromethane (DCM) or ethyl acetate can be effective for eluting highly polar compounds.[2][3]

  • Pre-purification Extraction: Before chromatography, an acidic aqueous extraction can be performed to remove the main byproduct, 4-nitroaniline, which can simplify the subsequent chromatographic purification.[1]

  • Consider Alumina or Reverse-Phase Chromatography: If issues persist, switching to a different stationary phase like neutral alumina or employing reverse-phase chromatography (with a C18 column and a water/acetonitrile or water/methanol mobile phase) may be beneficial.[2][3]

Q4: What are the main byproducts in this synthesis, and how can I minimize them?

A4: The primary byproduct from the reaction of the FNPT intermediate with methylamine is 4-nitroaniline.[1] Its formation is inherent to the reaction mechanism. While it cannot be entirely prevented, its removal is key. An acidic wash of the crude product mixture prior to chromatography is an effective strategy to remove the majority of this basic byproduct.[1]

Q5: Can I use a copper-catalyzed "click chemistry" approach for this synthesis at scale?

A5: While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method for creating 1,4-disubstituted triazoles, it presents challenges for this specific target at scale.[4][5][6] It would require handling methyl azide, which is a volatile and explosive compound, and a suitable alkyne partner like propargyl aldehyde, which can be unstable. The most common byproduct in CuAAC reactions is the homocoupling of the terminal alkyne (Glaser coupling), which would consume starting material and complicate purification.[7] Therefore, the amine-displacement method is generally preferred for safety and scalability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of FNPT Intermediate 1. Impure 3-dimethylaminoacrolein or 4-nitrophenyl azide.2. Incorrect solvent.3. Insufficient reaction time or temperature.1. Use high-purity, commercially available starting materials.2. Use a polar aprotic solvent like DMF or DMSO for the cycloaddition step.[1]3. Ensure the reaction is heated sufficiently as per the protocol.
Incomplete Conversion of FNPT to Product 1. Insufficient methylamine.2. Low reaction temperature.3. Deactivation of reagents due to moisture.1. Use a slight excess of methylamine (e.g., 1.1 equivalents).[1]2. Maintain a reaction temperature of ~80°C.[1]3. Use anhydrous solvents for the reaction setup.
Difficult Purification: Product Streaking on TLC/Column 1. Acidic nature of silica gel interacting with the basic triazole ring.2. Eluent is not polar enough.1. Add 0.5-1% triethylamine to the eluent to neutralize silica.[2][3]2. Increase eluent polarity with a gradient of methanol in DCM.[1][2]
Contamination with 4-Nitroaniline in Final Product 1. Inefficient removal of the byproduct.1. Perform an acidic wash (e.g., with dilute HCl) on the crude reaction mixture after solvent evaporation and before column chromatography.[1]2. Use a dedicated isocratic step in your chromatography (e.g., pure DCM) to elute the less polar 4-nitroaniline before starting a gradient to elute the product.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes via the FNPT intermediate method, as reported by Derksen et al. (2018).

AmineProductSolventYield (%)
MethylamineThis compound Isopropanol82
Hexylamine1-hexyl-1H-1,2,3-triazole-4-carbaldehydeIsopropanol94
Benzylamine1-benzyl-1H-1,2,3-triazole-4-carbaldehydeIsopropanol95
Allylamine1-allyl-1H-1,2,3-triazole-4-carbaldehydeIsopropanol93
Aminoacetaldehyde dimethyl acetal1-(2,2-dimethoxyethyl)-1H-1,2,3-triazole-4-carbaldehydeIsopropanol93

Data extracted from Derksen, G. C. H., et al. (2018).[1]

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound

This protocol is adapted from the general procedure described by Derksen, G. C. H., et al. (2018).[1]

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

  • To a solution of 3-dimethylaminoacrolein (1.0 eq) in dimethylformamide (DMF), add 4-nitrophenyl azide (1.0 eq).

  • Heat the reaction mixture at 80-90°C and monitor by TLC until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and then with a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.

  • Dry the resulting solid (FNPT) under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a screw-capped reaction tube equipped with a magnetic stirring bar, combine the FNPT intermediate (1.0 eq), a commercial solution of methylamine in isopropanol (e.g., 2M, 1.1 eq), water (2.5 eq), and additional isopropanol as the reaction solvent.

  • Seal the tube tightly and heat the reaction mixture to 80°C with vigorous stirring for 15 hours.

  • Monitor the reaction by TLC for the disappearance of the FNPT spot.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Work-up and Purification: a. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or DCM. b. Wash the organic solution with dilute aqueous HCl to extract the 4-nitroaniline byproduct. c. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the organic layer to yield the crude product. e. Purify the crude product by column chromatography on silica gel. Use a gradient eluent system, starting with DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 5% MeOH in DCM). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

Synthesis_Pathway cluster_0 Step 1: FNPT Synthesis cluster_1 Step 2: Amine Displacement cluster_2 Work-up & Purification 3-DMA 3-Dimethylaminoacrolein FNPT 1-(4-Nitrophenyl)-1H-1,2,3- triazole-4-carbaldehyde (FNPT) 3-DMA->FNPT DMF, 80-90°C 4-NPA 4-Nitrophenyl azide 4-NPA->FNPT Product 1-methyl-1H-1,2,3-triazole- 4-carbaldehyde FNPT->Product iPrOH/H2O, 80°C Byproduct 4-Nitroaniline FNPT->Byproduct MeNH2 Methylamine Solution MeNH2->Product AcidWash Acidic Wash Product->AcidWash Byproduct->AcidWash Chroma Column Chromatography AcidWash->Chroma Final Product Final Product Chroma->Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Complete? Check_Purity Check Starting Material Purity Start->Check_Purity No Proceed Proceed to Purification Start->Proceed Yes Check_Conditions Verify Temp & Reagent Stoichiometry Check_Purity->Check_Conditions Purification Purification Issue? (e.g., Streaking) Proceed->Purification Acid_Wash Perform Acidic Pre-extraction? Purification->Acid_Wash Yes Success Pure Product Obtained Purification->Success No Modify_Eluent Modify Eluent: 1. Add Triethylamine 2. Increase Polarity (MeOH) Acid_Wash->Modify_Eluent Issue Persists Acid_Wash->Success Resolved Change_Stationary Change Stationary Phase: (Alumina or Reverse Phase) Modify_Eluent->Change_Stationary Issue Persists Modify_Eluent->Success Resolved Change_Stationary->Success

Caption: Troubleshooting workflow for synthesis and purification.

References

troubleshooting low yields in metal-free triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in metal-free triazole synthesis, primarily focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: My SPAAC reaction has a very low yield or is not working at all. What are the primary causes?

Low yields in SPAAC reactions can often be traced back to a few critical factors: reagent integrity, reaction conditions, and steric hindrance.[1][2] A systematic check of these elements is the first step in troubleshooting.

Primary Causes of Low Yield:

  • Reagent Degradation: Strained cyclooctynes, the cornerstone of SPAAC, are susceptible to degradation from improper storage or handling, such as exposure to air, moisture, light, or acidic conditions.[1][3] Azide reagents can also degrade, though they are generally more stable.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction pH, and temperature can significantly influence reaction kinetics.[4][5]

  • Solubility Issues: Poor solubility of either the azide or cyclooctyne in the chosen solvent can lead to a heterogeneous mixture and drastically reduced reaction rates.[1][2]

  • Steric Hindrance: Bulky functional groups near the azide or alkyne can physically block the reactive sites, preventing the cycloaddition from occurring efficiently.[1][2]

  • Incorrect Stoichiometry: An inaccurate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[2]

  • Competing Side Reactions: The presence of certain functionalities or contaminants can lead to undesired side reactions. For instance, some cyclooctynes can react with thiols present in biological samples.[2] Additionally, if sodium azide (NaN₃) is used as a preservative in your buffers, it will compete with your azide-functionalized molecule for the cyclooctyne.[4][6]

Q2: How can I determine if my cyclooctyne reagent has degraded?

Degradation of the cyclooctyne reagent is a frequent cause of reaction failure.[3] Visual inspection and control reactions are effective methods for assessing its viability.

Signs of Degradation:

  • Visual Cues: Discoloration (e.g., yellowing) of a solid cyclooctyne reagent can indicate oxidation or polymerization.[3]

  • Solubility Problems: Difficulty in dissolving the reagent in a recommended anhydrous solvent (like DMSO or DMF) may suggest polymerization.[3]

To definitively test the reagent's activity, a control reaction is recommended.

Experimental Protocol: Control Reaction to Test Cyclooctyne Activity

Objective: To verify the reactivity of a cyclooctyne reagent using a simple, known azide.

Materials:

  • Your cyclooctyne reagent (e.g., DBCO, BCN)

  • A simple, reliable azide (e.g., Benzyl Azide)

  • Reaction buffer or solvent (e.g., PBS, pH 7.4 or DMSO)

  • Analytical instrument for monitoring (e.g., LC-MS, HPLC, or TLC)

Procedure:

  • Prepare Solutions: Create stock solutions of your cyclooctyne and benzyl azide in the chosen solvent.

  • Set up Reaction: In a clean vial, combine the cyclooctyne and a slight excess (1.1 to 1.5 equivalents) of benzyl azide.

  • Incubate: Allow the reaction to proceed at room temperature or 37°C for a time period where you would typically expect significant product formation (e.g., 1-4 hours).

  • Monitor Progress: Analyze a small aliquot of the reaction mixture using your chosen analytical method to check for the formation of the expected triazole product and the consumption of the starting materials.

  • Analyze Results: If little to no product is formed, and the cyclooctyne is consumed, it may indicate a side reaction or instability in the reaction medium. If the cyclooctyne remains unreacted, it has likely degraded.

Q3: What are the optimal reaction conditions for a SPAAC reaction?

While SPAAC reactions are robust, optimizing conditions for your specific substrates is key to achieving high yields. The reaction rate is influenced by solvent, pH, and temperature.[7][8]

Table 1: General Reaction Condition Guidelines for SPAAC
ParameterRecommended Range/ConditionNotes
pH 7.0 - 9.0A neutral pH of 7.4 is a common starting point. Higher pH values can sometimes accelerate the reaction, but biomolecule stability must be considered.[6][8]
Temperature 4°C - 37°CHigher temperatures generally increase the reaction rate. However, the stability of the reactants, particularly in biological applications, is paramount.[8]
Solvent Aqueous buffers (PBS, HEPES), Organic co-solvents (DMSO, DMF)Buffer choice can significantly impact kinetics; HEPES has been shown to result in higher rate constants than PBS.[4][9] Organic co-solvents can improve the solubility of hydrophobic reactants but should be used judiciously as they can also affect the reaction rate.[4][10]
Reaction Time 1 - 24 hoursThis is highly dependent on the intrinsic reactivity of the specific cyclooctyne used and the concentration of the reactants.[8]
Q4: My yield is still low after optimizing conditions. What other issues should I consider?

If optimizing reaction conditions doesn't solve the yield problem, consider issues related to the molecular structure of your reactants, the presence of interfering substances, and purification methods.

Advanced Troubleshooting Steps:

  • Evaluate Steric Hindrance: If your azide or alkyne is attached to a large molecule, consider inserting a PEG spacer to increase the accessibility of the reactive group.[6]

  • Check for Thiol-yne Side Reactions: In biological samples containing proteins with free cysteine residues, cyclooctynes can undergo a thiol-yne addition.[2] This can be mitigated by blocking free thiols with an alkylating agent like iodoacetamide (IAM) prior to the SPAAC reaction.[2]

  • Ensure Azide-Free Buffers: Double-check that none of your buffers contain sodium azide as a preservative, as it acts as a competitive inhibitor.[4][6]

  • Review Purification Strategy: Ensure your purification method (e.g., chromatography, dialysis) is suitable for separating the triazole product from unreacted starting materials and potential byproducts.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in your metal-free triazole synthesis.

SPAAC_Troubleshooting start Low or No Product in SPAAC Reaction reagent_check 1. Check Reagent Integrity start->reagent_check q_reagent Reagents Degraded or Impure? reagent_check->q_reagent condition_check 2. Review Reaction Conditions q_conditions Conditions Suboptimal? condition_check->q_conditions design_check 3. Evaluate Reactant Design & Side Reactions q_design Steric Hindrance or Side Reactions Possible? design_check->q_design q_reagent->condition_check No sol_reagent Use Fresh Batch of Reagents. Store Properly at -20°C under Inert Gas. q_reagent->sol_reagent  Yes q_conditions->design_check No sol_conditions Optimize pH (7-8.5), Buffer (HEPES), Temperature, and Concentrations. q_conditions->sol_conditions  Yes sol_design Redesign Linker (e.g., add PEG spacer). Block Thiols if Necessary. Ensure Azide-Free Buffers. q_design->sol_design  Yes success Successful Reaction q_design->success No sol_reagent->success sol_conditions->success sol_design->success

Caption: A step-by-step workflow for troubleshooting low yields in SPAAC reactions.

Reagent Storage and Handling

Proper storage is critical for maintaining the reactivity of strained cyclooctynes.

Table 2: Recommended Storage for Cyclooctyne Reagents
ParameterConditionRationale
Temperature -20°CMinimizes degradation and preserves reactivity.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation and reaction with atmospheric moisture.[1]
Light Store in the darkPrevents light-induced degradation.[1]
Solvent (for stock solutions) Anhydrous, high-purity (e.g., DMSO, DMF)Prevents hydrolysis of the reagent.[1]

Signaling Pathway Analogy: The Logic of Reaction Success

The success of a SPAAC reaction can be visualized as a signaling pathway, where each component must be optimal to transmit the "signal" (i.e., achieve a high yield).

Reaction_Pathway cluster_reactants Reactant Quality cluster_environment Reaction Environment cluster_design Molecular Design Azide Stable Azide Solvent Optimal Solvent & Solubility Azide->Solvent Alkyne Active Cyclooctyne Alkyne->Solvent Conditions Correct pH & Temperature Solvent->Conditions Accessibility Steric Accessibility Conditions->Accessibility No_Side_Rxns No Competing Functionality Accessibility->No_Side_Rxns Product High Yield of Triazole Product No_Side_Rxns->Product Degradation Degradation Degradation->Alkyne Inhibitors Interfering Substances (e.g., NaN3, Thiols) Inhibitors->No_Side_Rxns

Caption: Logical flow from high-quality reactants to successful product formation.

References

managing volatile reagents in 1-methyl-1H-1,2,3-triazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. Our focus is on the safe and efficient management of volatile and hazardous reagents commonly encountered in this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary volatile and hazardous reagents to be aware of during the synthesis of this compound?

A1: The primary hazardous reagent of concern is methyl azide (CH₃N₃) . It is a low-boiling (20-21 °C), highly explosive, and shock-sensitive compound.[1] Due to these properties, it is strongly recommended to generate and use methyl azide in situ (in the reaction mixture) rather than isolating it. Additionally, reagents used in the Vilsmeier-Haack formylation step, such as phosphoryl chloride (POCl₃) and dimethylformamide (DMF) , are corrosive and toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q2: How can I avoid the use of highly volatile and explosive methyl azide?

A2: A safer alternative to using isolated methyl azide is its in situ generation from less hazardous precursors. For instance, methyl azide can be generated from sodium azide and a methylating agent like dimethyl sulfate or methyl iodide.[1] An even safer approach is to avoid alkyl azides altogether by using a different synthetic strategy. One such method involves the reaction of an aryl-substituted formyltriazole with methylamine, followed by a Cornforth rearrangement and hydrolysis to yield the desired this compound.[2] This method circumvents the need for low-boiling and explosive alkyl azides.

Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is giving a low yield. What are the common causes?

A3: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen.

  • Poor Reagent Quality: Impurities in either the azide or alkyne starting materials can inhibit the reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can negatively impact the yield.

  • Ligand Issues: The choice and concentration of the stabilizing ligand for the copper catalyst are crucial.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).[3]

Q4: What are potential side reactions during the Vilsmeier-Haack formylation of the triazole ring?

A4: The Vilsmeier-Haack reaction is generally a reliable method for formylation. However, potential issues include:

  • Incomplete reaction: This can occur if the reaction time is too short or the temperature is too low.

  • Formation of byproducts: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive and can potentially react with other functional groups in the molecule if present. Careful control of reaction conditions is key.[4][5]

  • Hydrolysis of the Vilsmeier reagent: The reagent is sensitive to moisture, so anhydrous conditions are necessary to prevent its decomposition.

Q5: What is the recommended method for purifying the final product, this compound?

A5: Purification is typically achieved through column chromatography. A common mobile phase is a gradient of ethyl acetate in dichloromethane or petroleum ether.[2] The exact conditions may need to be optimized based on the specific impurities present in the crude product.

Troubleshooting Guides

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
Problem Potential Cause Troubleshooting Strategy
Low or No Product Formation Inactive Cu(I) catalyst due to oxidation.Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[3]
Impure starting materials.Purify the alkyne and ensure the azide solution is freshly prepared or properly stored.
Incorrect reaction conditions.Optimize temperature (often room temperature is sufficient), solvent, and reaction time. Ensure a 1:1 stoichiometry of azide to alkyne.
Presence of Alkyne Dimer (Glaser Coupling Byproduct) Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all solutions and maintain an inert atmosphere. Ensure an adequate concentration of the reducing agent (sodium ascorbate).[3]
Reaction is Sluggish Poor solubility of reagents.Choose a solvent system in which all components are soluble (e.g., mixtures of water with t-butanol, DMSO, or DMF).
Inefficient ligand.Use a stabilizing ligand for the Cu(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[6]
Vilsmeier-Haack Formylation Step
Problem Potential Cause Troubleshooting Strategy
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or gradually increase the temperature while monitoring the reaction progress by TLC.
Deactivated Vilsmeier reagent.Ensure strict anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF.
Low Yield Hydrolysis of the intermediate iminium salt during workup.Perform the aqueous workup at a low temperature (e.g., on an ice bath) and neutralize the reaction mixture carefully.
Formation of Dark-colored Byproducts Overheating or prolonged reaction times.Maintain the recommended reaction temperature and monitor the reaction closely to avoid extended heating once the starting material is consumed.
Difficulty in Isolating the Product Product is water-soluble.After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Experimental Protocols

Key Experiment: Synthesis of this compound via Cornforth Rearrangement (Avoiding Volatile Methyl Azide)

This protocol is adapted from a general procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes.[2]

Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT)

  • To a solution of 4-nitrophenyl azide (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane), add 3-dimethylaminoacrolein (0.8 eq).

  • Stir the mixture at 50 °C for 72 hours.

  • Reduce the solvent volume under reduced pressure.

  • The product can often be isolated by filtration and washing with a cold solvent.

Step 2: Synthesis of this compound

  • In a reaction vessel, combine 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) (1.0 eq), methylamine (as a solution in a suitable solvent, 1.1 eq), and a small amount of water in a solvent such as isopropanol or 1,4-dioxane.

  • Stir the reaction mixture at 80 °C for 15 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in dichloromethane) to obtain the pure this compound.

Visualizations

Experimental_Workflow cluster_step1 Step 1: FNPT Synthesis cluster_step2 Step 2: Methyltriazole Synthesis start1 4-Nitrophenyl azide + 3-Dimethylaminoacrolein react1 Stir at 50°C in 1,4-Dioxane start1->react1 product1 1-(4-Nitrophenyl)-1H-1,2,3-triazole- 4-carbaldehyde (FNPT) react1->product1 start2 FNPT + Methylamine product1->start2 Intermediate react2 Stir at 80°C in Isopropanol/Water start2->react2 workup Concentration & Column Chromatography react2->workup product2 1-Methyl-1H-1,2,3-triazole- 4-carbaldehyde workup->product2 Troubleshooting_Logic start Low Yield in CuAAC Reaction? cause1 Catalyst Oxidation? start->cause1 Check cause2 Side Reactions (Glaser Coupling)? start->cause2 Check cause3 Poor Reagent Quality? start->cause3 Check solution1 Degas Solvents & Use Inert Atmosphere. Add Sodium Ascorbate. cause1->solution1 Solution solution2 Ensure Inert Atmosphere & Sufficient Reducing Agent. cause2->solution2 Solution solution3 Purify Starting Materials. cause3->solution3 Solution

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. For contextual analysis, spectral data for two alternative heterocyclic aldehydes, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde and 1H-pyrazole-4-carbaldehyde, are also presented. This guide is intended to serve as a practical reference for the unambiguous structural elucidation and purity assessment of these important synthetic intermediates.

Data Presentation: NMR Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected alternatives. Data is provided for acquisitions in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) to illustrate solvent effects on chemical shifts.

CompoundSolventNucleusChemical Shift (δ, ppm)Assignment
This compound CDCl₃¹H10.14 (s, 1H)-CHO
8.15 (s, 1H)H-5
4.21 (s, 3H)-CH₃
¹³C185.1-CHO
148.1C-4
126.3C-5
37.2-CH₃
DMSO-d₆¹H10.01 (s, 1H)-CHO
8.81 (s, 1H)H-5
4.13 (s, 3H)-CH₃
¹³C185.0-CHO
147.0C-4
128.8C-5
36.7-CH₃
1-benzyl-1H-1,2,3-triazole-4-carbaldehyde CDCl₃¹H10.00 (s, 1H)-CHO
8.00 (s, 1H)H-5
7.41-7.33 (m, 5H)Phenyl-H
5.60 (s, 2H)-CH₂-
¹³C184.6-CHO
147.9C-4
133.8Phenyl-C (ipso)
129.3, 129.0, 128.4Phenyl-CH
126.3C-5
54.9-CH₂-
1H-pyrazole-4-carbaldehyde DMSO-d₆¹H13.3 (br s, 1H)N-H
9.77 (s, 1H)-CHO
8.28 (s, 1H)H-5
8.07 (s, 1H)H-3
¹³C185.5-CHO
141.5C-3
136.2C-5
119.4C-4

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectra Acquisition

A standardized protocol was followed for the acquisition of all NMR data presented, ensuring consistency and comparability.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid aldehyde was accurately weighed and dissolved in 0.6-0.7 mL of the appropriate deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • The solution was thoroughly mixed to ensure complete dissolution.

  • To remove any particulate matter that could affect spectral quality, the solution was filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The NMR tube was securely capped and labeled.

2. NMR Spectrometer and Parameters:

  • All spectra were recorded on a 400 MHz NMR spectrometer.

  • For ¹H NMR:

    • The spectrometer was tuned and the magnetic field was shimmed for optimal homogeneity using the deuterium lock signal of the solvent.

    • A standard single-pulse experiment was used with a 90° pulse width.

    • A spectral width of approximately 16 ppm was used.

    • A relaxation delay of 2 seconds was employed between scans.

    • A total of 16 scans were typically acquired and averaged.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence was utilized to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A spectral width of approximately 220 ppm was used.

    • A relaxation delay of 2 seconds was employed.

    • The number of scans ranged from 1024 to 4096 to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) were Fourier transformed.

    • Phase and baseline corrections were applied to the resulting spectra.

    • Chemical shifts were referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structures and the assignment of the NMR signals for the discussed compounds.

G cluster_0 This compound cluster_1 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde C4_1 C C5_1 C C4_1->C5_1 C_CHO_1 CHO C4_1->C_CHO_1 N1_1 N C5_1->N1_1 N2_1 N N1_1->N2_1 C_Me_1 CH₃ N1_1->C_Me_1 N3_1 N N2_1->N3_1 N3_1->C4_1 H5_label_1 H-5 C5_label_1 C-5 Me_label_1 -CH₃ CHO_label_1 -CHO C4_label_1 C-4 C4_2 C C5_2 C C4_2->C5_2 C_CHO_2 CHO C4_2->C_CHO_2 N1_2 N C5_2->N1_2 N2_2 N N1_2->N2_2 C_CH2_2 CH₂ N1_2->C_CH2_2 N3_2 N N2_2->N3_2 N3_2->C4_2 C_Ph_2 Ph C_CH2_2->C_Ph_2 H5_label_2 H-5 C5_label_2 C-5 CH2_label_2 -CH₂- CHO_label_2 -CHO C4_label_2 C-4

Caption: Molecular structures with key NMR assignments.

The diagram above illustrates the core structures of this compound and its benzyl analogue, highlighting the atoms corresponding to the key signals in their respective ¹H and ¹³C NMR spectra. This visual representation aids in the rapid correlation of chemical shifts with specific atomic positions within the molecules.

Confirming the Structure of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and drug discovery. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for the structural confirmation of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a key building block in medicinal chemistry. We present supporting data, a detailed experimental protocol, and a comparison with alternative analytical techniques.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. This accuracy allows for the determination of the elemental composition of a molecule, offering strong evidence for its chemical structure.

CompoundMolecular FormulaIonTheoretical m/z [M+H]⁺ (Calculated)Experimental m/z [M+H]⁺ (Found)Difference (ppm)
This compoundC₄H₅N₃O[M+H]⁺112.0505Not AvailableN/A
1-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehydeC₆H₅N₃O[M+H]⁺136.0505136.0512[1]+5.1

Table 1: Comparison of theoretical and experimental HRMS data. The data for the propargyl analogue demonstrates the low ppm error typically achieved, providing high confidence in elemental composition.

Comparison with Other Structural Elucidation Methods

While HRMS provides excellent data for elemental composition, a combination of analytical techniques is often employed for complete and unambiguous structure determination.[2][3]

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Elemental Composition (from exact mass).High sensitivity, requires minimal sample, provides molecular formula.Does not provide information on connectivity or stereochemistry.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), 2D correlations, stereochemistry (NOE).Provides a detailed map of the molecular skeleton, non-destructive.Requires larger sample amounts, sensitive to sample purity.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry.[2]Provides unequivocal proof of structure and conformation in the solid state.[2]Requires a suitable single crystal, which can be difficult to obtain.[2]

Table 2: A comparative overview of primary analytical techniques for structural elucidation of small organic molecules.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a published procedure.[1]

  • To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol), methylamine (0.55 mmol), water (45 µL), and isopropanol (1 mL).

  • Stir the reaction mixture for 15 hours at 80 °C.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly via column chromatography on silica gel.

  • Elute with a gradient of dichloromethane (DCM) to remove 4-nitroaniline, followed by a DCM/ethyl acetate gradient to isolate the pure product.

High-Resolution Mass Spectrometry (HRMS) Analysis

The following is a general protocol for HRMS analysis using an Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use positive ion mode to detect the [M+H]⁺ ion.

  • Mass Analysis: Set the Q-TOF analyzer to scan a mass range appropriate for the expected product (e.g., m/z 50-500).

  • Data Acquisition: Acquire the mass spectrum. The high-resolution capabilities of the TOF analyzer will provide a mass measurement with high accuracy (typically <5 ppm error).

  • Data Analysis: Process the acquired spectrum to identify the peak corresponding to the protonated molecule and compare the experimental m/z value with the theoretical exact mass calculated from the molecular formula.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for synthesizing and confirming the structure of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials (4-formyl-1-(4-nitrophenyl)-1,2,3-triazole, methylamine) reaction Chemical Reaction (80°C, 15h) start->reaction purification Column Chromatography reaction->purification product Isolated Product: This compound purification->product hrms HRMS Analysis (Elemental Composition) product->hrms nmr NMR Analysis (Connectivity) product->nmr other_spec Other Spectroscopy (IR, etc.) (Functional Groups) product->other_spec confirmation Structure Confirmed hrms->confirmation nmr->confirmation other_spec->confirmation

Workflow for synthesis and structural validation.

References

A Comparative Guide to Substituted Triazole Synthesis: CuAAC vs. RuAAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is pivotal in the synthesis of substituted 1,2,3-triazoles. These two powerful "click" reactions offer distinct regioselectivity and substrate scope, enabling access to different triazole isomers that can significantly impact the biological activity and material properties of the final compounds.

This guide provides a comprehensive comparison of CuAAC and RuAAC, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route for your research needs.

At a Glance: Key Differences Between CuAAC and RuAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Primary Product 1,4-disubstituted 1,2,3-triazoles1,5-disubstituted 1,2,3-triazoles
Alkyne Substrate Scope Primarily terminal alkynes[1]Terminal and internal alkynes[1][2][3]
Catalyst Copper(I) species (often generated in situ from Cu(II))[3][4]Ruthenium(II) complexes, typically [Cp*RuCl] derivatives[2][5]
Mechanism Stepwise mechanism involving a copper acetylide intermediate[6]Oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate[2][3][5]
Reaction Conditions Typically mild, often at room temperature in aqueous or organic solvents[3][4]Can be performed at room temperature or with gentle heating in aprotic solvents[1][7]

Delving Deeper: A Head-to-Head Comparison

The fundamental distinction between CuAAC and RuAAC lies in their regioselectivity. CuAAC reactions are highly specific for the formation of 1,4-disubstituted 1,2,3-triazoles, a result of the well-established mechanism involving the formation of a copper acetylide intermediate.[6] This reaction is a cornerstone of click chemistry due to its high efficiency, broad functional group tolerance, and mild reaction conditions, often proceeding readily in aqueous environments.[3]

In contrast, RuAAC provides access to the complementary 1,5-disubstituted 1,2,3-triazole isomers.[1][8] This alternative regioselectivity is governed by a distinct mechanistic pathway involving the oxidative coupling of the azide and alkyne on the ruthenium catalyst to form a six-membered ruthenacycle intermediate.[2][3][5] A significant advantage of RuAAC is its ability to catalyze the cycloaddition of internal alkynes, leading to the synthesis of fully substituted 1,2,3-triazoles, a transformation not readily achieved with CuAAC.[1][2][7]

Performance Data: A Quantitative Look

The following tables summarize typical reaction outcomes for CuAAC and RuAAC with representative substrates, highlighting the differences in product, yield, and reaction conditions.

Table 1: CuAAC of Benzyl Azide and Phenylacetylene

CatalystLigandSolventTemp. (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O / Sodium AscorbateNonet-BuOH/H₂O (1:1)RT1-24>95[9]
CuINoneTHFRT898[10]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂N/ANeatRT0.08>99[11]

Table 2: RuAAC of Benzyl Azide and Phenylacetylene

| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | CpRuCl(PPh₃)₂ | Benzene | 80 | 4 | 80 (1,5-isomer) |[1] | | CpRuCl(COD) | DCE | 45 | 1 | >95 (1,5-isomer) |[7] | | [Cp*RuCl]₄ | Toluene/DMF | RT | 1 | High |[12] |

Visualizing the Mechanisms: Catalytic Cycles

To further understand the divergent pathways of these two reactions, the following diagrams illustrate their respective catalytic cycles.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Alkyne R-C≡CH CopperAcetylide R-C≡C-Cu Alkyne->CopperAcetylide + Cu(I) - H⁺ CopperTriazolide Copper(I) Triazolide CopperAcetylide->CopperTriazolide + R'-N₃ Azide R'-N₃ CopperTriazolide->CuI Product 1,4-Triazole CopperTriazolide->Product + H⁺

Caption: Simplified catalytic cycle of the CuAAC reaction.

RuAAC_Mechanism cluster_1 RuAAC Catalytic Cycle RuII [Cp*RuCl] Ruthenacycle Ruthenacycle Intermediate RuII->Ruthenacycle + Alkyne + Azide Alkyne R-C≡CR'' Azide R'-N₃ Product 1,5-Triazole Ruthenacycle->Product Reductive Elimination Product->RuII

Caption: Simplified catalytic cycle of the RuAAC reaction.

Experimental Protocols

Below are representative experimental protocols for both CuAAC and RuAAC reactions.

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction.

Materials:

  • Azide (1.0 mmol)

  • Terminal Alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, 4 mL)

Procedure:

  • To a round-bottom flask, add the azide (1.0 mmol) and the terminal alkyne (1.0 mmol).

  • Dissolve the starting materials in the chosen solvent system (e.g., 4 mL of a 1:1 mixture of tert-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in a small amount of water (e.g., 300 µL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in a small amount of water (e.g., 100 µL).

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[9]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]

General Protocol for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general procedure for a RuAAC reaction.

Materials:

  • Azide (0.5 mmol)

  • Alkyne (terminal or internal) (0.55 mmol, 1.1 equiv)

  • Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂) (0.005 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (0.005 mmol).

  • Add the anhydrous, degassed solvent (5 mL) to the flask.

  • Add the alkyne (0.55 mmol) to the flask via syringe.

  • Add the azide (0.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the pure 1,5-disubstituted or fully substituted 1,2,3-triazole.

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up and performing a typical azide-alkyne cycloaddition reaction.

Experimental_Workflow cluster_workflow General Azide-Alkyne Cycloaddition Workflow Start Start Reagents Combine Azide and Alkyne in Solvent Start->Reagents Catalyst Add Catalyst System (CuAAC or RuAAC) Reagents->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for azide-alkyne cycloadditions.

Conclusion

Both CuAAC and RuAAC are indispensable tools for the synthesis of 1,2,3-triazoles, each offering unique advantages. The choice between the two is primarily dictated by the desired regiochemistry of the triazole product. CuAAC remains the method of choice for the highly reliable and efficient synthesis of 1,4-disubstituted triazoles from terminal alkynes. For access to 1,5-disubstituted and fully substituted triazoles from both terminal and internal alkynes, RuAAC provides a powerful and complementary approach. By understanding the distinct mechanisms, substrate scopes, and reaction conditions of both catalytic systems, researchers can strategically select the optimal method to advance their work in drug discovery, materials science, and chemical biology.

References

Comparative Analysis of the Reactivity of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric heterocyclic aldehydes: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde and 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. A thorough review of available literature indicates a lack of direct head-to-head experimental comparisons of these two specific molecules. Therefore, this guide will focus on a comparison based on established principles of electronic effects imparted by the respective triazole ring systems, supplemented with available experimental data for related compounds.

Electronic Properties and Their Influence on Reactivity

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is significantly influenced by the electronic nature of the substituent attached to the carbonyl group. In this case, the substituents are the 1-methyl-1H-1,2,3-triazol-4-yl and the 1-methyl-1H-1,2,4-triazol-3-yl moieties.

Both the 1,2,3-triazole and 1,2,4-triazole rings are known to be electron-withdrawing in nature due to the presence of multiple electronegative nitrogen atoms. This electron-withdrawing character enhances the electrophilicity of the attached aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl aldehyde.

The key difference between the two isomers lies in the arrangement of the nitrogen atoms within the triazole ring and the point of attachment of the aldehyde group. In This compound , the aldehyde is attached at the C4 position. The electron density at this position is influenced by the adjacent N3 and the more distant N1 and N2 atoms. In 1-methyl-1H-1,2,4-triazole-3-carbaldehyde , the aldehyde is at the C3 position, situated between the N2 and N4 nitrogen atoms. This positioning is expected to result in a stronger inductive electron withdrawal from the C3 position compared to the C4 position of the 1,2,3-triazole isomer.

Consequently, it is predicted that 1-methyl-1H-1,2,4-triazole-3-carbaldehyde will exhibit greater reactivity towards nucleophiles due to a more electrophilic carbonyl carbon.

G cluster_0 This compound cluster_1 1-methyl-1H-1,2,4-triazole-3-carbaldehyde a Aldehyde at C4 b Electron withdrawal by N1, N2, and N3 a->b c Moderately Electrophilic Carbonyl Carbon b->c g Nucleophilic Addition c->g Lower Reactivity (Predicted) d Aldehyde at C3 e Stronger inductive withdrawal by adjacent N2 and N4 d->e f Highly Electrophilic Carbonyl Carbon e->f f->g Higher Reactivity (Predicted)

Predicted Reactivity Flowchart

Synthesis of the Isomeric Aldehydes

The synthetic routes to these two aldehydes differ, reflecting the distinct chemistry of the parent triazole ring systems.

This compound is commonly synthesized from precursors obtained through "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). A typical route involves the cycloaddition of an azide with a propargyl alcohol derivative, followed by oxidation of the resulting alcohol to the aldehyde.

1-methyl-1H-1,2,4-triazole-3-carbaldehyde synthesis is less commonly described. A plausible route involves the formation of the corresponding ester, 1-methyl-1H-1,2,4-triazole-3-carboxylate, which can then be reduced to the aldehyde. The ester can be synthesized from 1,2,4-triazole through a multi-step process involving N-methylation and subsequent functionalization at the C3 position.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde A Methyl Azide + Propargyl Alcohol B Cu(I)-catalyzed Azide-Alkyne Cycloaddition A->B C (1-methyl-1H-1,2,3-triazol-4-yl)methanol B->C D Oxidation (e.g., MnO2, PCC) C->D E This compound D->E F 1H-1,2,4-triazole-3-carboxylic acid G Esterification F->G H Methyl 1H-1,2,4-triazole-3-carboxylate G->H I N-methylation H->I J Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate I->J K Reduction (e.g., DIBAL-H) J->K L 1-methyl-1H-1,2,4-triazole-3-carbaldehyde K->L

Synthetic Pathways

Comparative Reactivity Data

While direct comparative quantitative data is scarce, the following table summarizes the expected relative reactivity based on electronic principles and provides representative data for analogous reactions where available.

Reaction TypeThis compound1-methyl-1H-1,2,4-triazole-3-carbaldehyde
Predicted Reactivity Less reactiveMore reactive
Nucleophilic Addition (e.g., Grignard) Expected to proceed readily.Expected to proceed more rapidly and/or with higher yield under identical conditions.
Reduction (e.g., with NaBH₄) Readily reduced to the corresponding alcohol.Expected to be reduced at a faster rate.
Oxidation (e.g., with KMnO₄) Can be oxidized to the corresponding carboxylic acid.Can be oxidized to the corresponding carboxylic acid; rate comparison is not straightforward.
Condensation (e.g., Wittig, Knoevenagel) Participates in various condensation reactions.Expected to exhibit higher reactivity in condensation reactions.
¹³C NMR of Aldehyde Carbon (ppm) ~185 (for 1-benzyl analog)Not available in searched literature. A higher value is predicted.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the two aldehydes, adapted from the literature.

Protocol 1: Synthesis of this compound

This is a two-step process starting from the corresponding alcohol.

Step 1: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • To a solution of propargyl alcohol in a suitable solvent (e.g., a mixture of water and t-butanol), add methyl azide.

  • Add a copper(I) catalyst, such as copper(I) iodide, and a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by extracting the product into an organic solvent. Purify by column chromatography.

Step 2: Oxidation to this compound

  • Dissolve (1-methyl-1H-1,2,3-triazol-4-yl)methanol in a suitable solvent such as dichloromethane or chloroform.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Stir the mixture at room temperature until the starting material is consumed.

  • Filter the reaction mixture to remove the oxidant and its byproducts.

  • Evaporate the solvent and purify the resulting aldehyde by column chromatography or crystallization.

Protocol 2: Synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

This protocol outlines a potential route via reduction of the corresponding ester.

Step 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

  • Start with 1H-1,2,4-triazole-3-carboxylic acid and convert it to its methyl ester using standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

  • Perform N-methylation of the resulting methyl 1H-1,2,4-triazole-3-carboxylate. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). This step may produce a mixture of N1 and N4 methylated isomers, requiring careful separation.

Step 2: Reduction to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

  • Dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in an anhydrous aprotic solvent (e.g., THF or dichloromethane) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of a reducing agent such as diisobutylaluminium hydride (DIBAL-H) (typically 1.1 to 1.5 equivalents).

  • Stir the reaction at low temperature for a specified time, monitoring the progress by TLC.

  • Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by an aqueous solution of Rochelle's salt).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the aldehyde by column chromatography.

Conclusion

Based on fundamental electronic principles, 1-methyl-1H-1,2,4-triazole-3-carbaldehyde is predicted to be more reactive towards nucleophiles than its 1,2,3-triazole isomer . This is attributed to the stronger electron-withdrawing effect of the 1,2,4-triazole ring when the aldehyde is positioned at C3. Researchers and drug development professionals should consider this difference in reactivity when designing synthetic routes and planning reactions involving these two important heterocyclic building blocks. Further quantitative experimental studies are warranted to confirm and precisely measure this reactivity difference.

The 1,2,3-Triazole Ring: A Superior Surrogate for the Amide Bond in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bioisosteric replacement of the ubiquitous amide bond with the 1,2,3-triazole ring reveals significant advantages in stability, synthetic versatility, and, in many cases, biological activity. This guide provides a comparative overview for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols, to facilitate the strategic incorporation of this valuable isostere in peptidomimetics and other therapeutic agents.

The amide bond is a cornerstone of peptide and protein structure, but its susceptibility to enzymatic degradation poses a significant challenge in drug design, limiting the oral bioavailability and in vivo half-life of peptide-based therapeutics.[1][2][3][4] The 1,2,3-triazole ring has emerged as an effective bioisostere for the amide bond, offering a stable and synthetically accessible alternative that often preserves or enhances pharmacological properties.[1][3][5][6]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The 1,4-disubstituted 1,2,3-triazole is an excellent mimic of the trans-amide bond, sharing key structural and electronic features.[4][5][7] Both moieties are planar and possess comparable dipole moments, which are crucial for maintaining necessary molecular interactions with biological targets.[1][7] However, there are subtle yet significant differences that can be leveraged in drug design.

PropertyAmide Bond1,2,3-Triazole RingKey Implications for Drug Design
Susceptibility to Proteolysis HighResistantIncreased in vivo stability and half-life.[2][8][9]
Distance between Substituents (R1-R2) ~3.8 - 3.9 Å~4.9 - 5.1 ÅThe ~1 Å increase in distance can alter ligand conformation and must be considered in molecular modeling.[5][10]
Dipole Moment ~3.5 Debye~4.5 - 5.0 DebyeThe larger dipole moment of the triazole can influence solubility and interactions with polar residues in a binding pocket.[1][7]
Hydrogen Bonding Carbonyl oxygen is an H-bond acceptor; N-H is an H-bond donor.N2 and N3 atoms are weak H-bond acceptors; the C5-H can act as a weak H-bond donor.[5][6][7]The triazole offers a different pattern of H-bond acceptors and a weaker donor, which can modulate binding affinity and selectivity.
Synthetic Accessibility Standard peptide couplingCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)."Click chemistry" allows for rapid, efficient, and modular synthesis of analogs.[1][6][8]

Performance in Biological Systems: A Data-Driven Comparison

The true test of a bioisostere lies in its performance within a biological context. Numerous studies have demonstrated that replacing an amide bond with a 1,2,3-triazole can lead to compounds with retained or even improved biological activity and enhanced metabolic stability.

Case Study 1: HIV-1 Vif Antagonists

In the development of inhibitors for the HIV-1 Viral infectivity factor (Vif), replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole resulted in a significant improvement in potency.[4][11]

CompoundStructureIC50 (µM) in H9 cells
RN-18 (Amide) Amide Linker6.0[4][11]
Analog 1d (Triazole) 1,4-disubstituted 1,2,3-Triazole Linker1.2[4][11]

This five-fold increase in potency highlights the positive impact the triazole ring can have on biological activity.[4][11]

Case Study 2: GPR88 Agonists

In the pursuit of agonists for the orphan receptor GPR88, a 1,2,3-triazole linkage not only replaced an amide bond but also outperformed other heterocyclic bioisosteres.[6]

CompoundBioisosteric LinkerEC50 (nM)
Amide Analog Amide>1000
1,3,4-Oxadiazole Analog 1,3,4-Oxadiazole59
1,2,4-Triazole Analog 1H-1,2,4-Triazole178[6]
1,2,3-Triazole Analog (25) 1H-1,2,3-Triazole95[6]
1,2,3-Triazole Analog (26) 1H-1,2,3-Triazole60[6]

These results demonstrate the superiority of the 1,2,3-triazole in this specific scaffold for achieving high potency.[6]

Metabolic Stability

A key driver for employing the amide-to-triazole substitution is the enhancement of metabolic stability.

Compound ClassObservationReference
Dopamine Receptor Ligands A 1,2,3-triazole-containing compound showed 35% remaining after 1h incubation with mouse liver microsomes, compared to 11% for the amide analog, indicating greater resistance to phase 1 metabolism.[4]
Minigastrin Analogs The metabolic half-life of radiolabeled minigastrin analogs in human blood plasma was significantly affected by the position of the amide-to-triazole substitution, with some triazole-containing peptidomimetics showing increased stability.[12]

Experimental Protocols

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][6][8]

Materials:

  • Azide-functionalized precursor

  • Alkyne-functionalized precursor

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol, DMF, or DMSO)

General Procedure:

  • Dissolve the azide and alkyne precursors in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate.

  • Add a freshly prepared aqueous solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species. The reaction mixture will typically change color.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent choice, temperature, and stoichiometry, may need to be optimized for different substrates.

In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of a peptidomimetic to degradation by proteases.

Materials:

  • Test compound (amide or triazole analog)

  • Protease solution (e.g., trypsin, chymotrypsin, or human plasma)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., trifluoroacetic acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Incubate the test compound at a known concentration with the protease solution in the buffer at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analyze the samples by HPLC to quantify the amount of the remaining intact compound.

  • The metabolic half-life (t₁/₂) can be calculated from the degradation profile.[12]

Visualizing the Bioisosteric Replacement and Synthetic Strategy

Amide vs Triazole cluster_amide Amide Bond cluster_triazole 1,2,3-Triazole Ring Amide R1-C(=O)NH-R2 Triazole R1-[C2N3H]-R2 Amide->Triazole Bioisosteric Replacement

Caption: Structural comparison of an amide bond and a 1,2,3-triazole ring.

CuAAC_Workflow Start Azide Precursor Reaction CuAAC Reaction (CuSO4, NaAsc) Start->Reaction Alkyne Alkyne Precursor Alkyne->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 1,4-Disubstituted 1,2,3-Triazole Product Purification->Product

Caption: A simplified workflow for the CuAAC synthesis of 1,2,3-triazoles.

Conclusion

The bioisosteric replacement of an amide bond with a 1,2,3-triazole ring is a powerful and validated strategy in modern drug discovery. The enhanced proteolytic stability, coupled with the synthetic tractability of click chemistry, provides a robust platform for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. While careful consideration of the structural and electronic differences is necessary, the experimental evidence strongly supports the 1,2,3-triazole as a superior surrogate for the amide bond in many applications. This guide serves as a foundational resource for researchers looking to harness the potential of this versatile heterocyclic scaffold.

References

A Comparative Guide to the Cytotoxicity of 1,2,3-Triazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 1,2,3-triazole derivatives, with a focus on analogs structurally related to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde. While specific cytotoxicity data for derivatives of this compound are not extensively available in the public domain, this guide draws upon experimental data from closely related 1,2,3-triazole scaffolds to provide valuable insights into their anticancer potential.

The 1,2,3-triazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds are often synthesized via "click chemistry," allowing for the creation of diverse molecular libraries for screening.[3] The versatility of the formyl group at the 4-position of the triazole ring, as seen in 1,2,3-triazole-4-carbaldehydes, makes it a key intermediate for synthesizing a variety of derivatives, such as Schiff bases, which have shown promise as cytotoxic agents.[4][5]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1,2,3-triazole derivatives against various human cancer cell lines. This data, extracted from recent studies, highlights the influence of different substitutions on the triazole ring on their anticancer efficacy.

Compound ID/SeriesDerivative TypeCancer Cell LineIC50 (µM)Reference
Compound 8 Phosphonate 1,2,3-triazoleHT-1080 (Fibrosarcoma)15.13[3]
A-549 (Lung Carcinoma)21.25[3]
MCF-7 (Breast Adenocarcinoma)18.06[3]
MDA-MB-231 (Breast Adenocarcinoma)16.32[3]
Compounds 5 & 7 1,4-disubstituted 1,2,3-triazolesVarious18.32 - 31.65[3]
Compound 3 Chiral Schiff base hybridPC3 (Prostate Cancer)Significant Activity[4]
Compound 6 Chiral Schiff base hybridPC3 (Prostate Cancer)Significant Activity[4]
Compound 7c Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]
Compound 7e Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]
Compound 7h Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]
Compound 7j Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]
Compound 7k Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]
Compound 7r Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]
Compound 7w Stilbene-linked 1,2,3-triazoleVarious11.6 - 19.3[6]

Note: "Significant Activity" for compounds 3 and 6 was reported without specific IC50 values in the referenced abstract. The original paper should be consulted for detailed quantitative data.[4]

Experimental Protocols

The most frequently cited method for evaluating the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1,2,3-triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound treatment and a blank group with no cells are also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing Experimental and Biological Processes

To better understand the workflow and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D MTT Addition & Incubation C->D E Formazan Solubilization D->E F Absorbance Reading (Microplate Reader) E->F G IC50 Determination F->G

Caption: A typical workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

G cluster_pathway Potential Anticancer Mechanisms of 1,2,3-Triazoles Triazole 1,2,3-Triazole Derivative CellCycle Cell Cycle Arrest (e.g., G0/G1 or G2/M phase) Triazole->CellCycle Apoptosis Induction of Apoptosis Triazole->Apoptosis Signaling Modulation of Signaling Pathways Triazole->Signaling CellDeath Cancer Cell Death CellCycle->CellDeath Caspase Caspase Activation Apoptosis->Caspase Signaling->CellDeath Caspase->CellDeath

Caption: Generalized signaling pathways potentially targeted by anticancer 1,2,3-triazole derivatives.

Structure-Activity Relationship and Future Directions

The cytotoxic activity of 1,2,3-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and the attached functionalities. For instance, the introduction of phosphonate groups or the formation of Schiff base hybrids can significantly influence their anticancer potency.[3][4] The development of novel 1,2,3-triazole derivatives, including those from this compound, remains a promising area of research for identifying new and effective cancer therapeutic agents. Further studies are warranted to synthesize and evaluate a broader range of these derivatives to establish a more comprehensive structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

A Comparative Guide to the Enzyme Inhibition Kinetics of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole-based compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their ability to interact with various enzymes makes them promising candidates for the development of novel therapeutic agents. This guide provides a comparative analysis of the enzyme inhibition kinetics of several triazole derivatives against key enzymatic targets, supported by experimental data and detailed protocols to aid in future research and drug discovery efforts.

Quantitative Inhibition Data

The inhibitory potential of triazole-based compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for various enzymes, offering a clear comparison of the potency of different triazole derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

AChE and BChE are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are key therapeutic agents for neurodegenerative diseases like Alzheimer's.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
12dAChE0.73 ± 0.54--
12mBChE0.038 ± 0.50--
56AChE-0.121Mixed
57AChE-0.94Mixed

Table 1: Inhibition data for selected triazole derivatives against AChE and BChE. Note: '-' indicates data not available.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Compound IDIC50 (µM)
6a28.7
6e27.4
6i29.4
6m28.2
6n28.0
6o22.3
6s20.7
Acarbose (Standard)817.38

Table 2: IC50 values of benzothiazole-triazole derivatives against α-glucosidase.[1]

Thymidine Phosphorylase (TP) Inhibition

TP is an enzyme involved in pyrimidine metabolism and is a target for anticancer therapies.

Compound IDIC50 (µM)
Compound 228.74 ± 0.59
Compound 6-
7-Deazaxanthine (Standard)41.0 ± 1.63

Table 3: Inhibition of thymidine phosphorylase by bis-1,2,4-triazole derivatives. Note: '-' indicates data not available.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are involved in various physiological processes, and their inhibitors are used as diuretics and for the treatment of glaucoma.

Compound IDTarget EnzymeIC50 (µM)
7bCA-II13.8 ± 0.63
9eCA-II18.1 ± 1.31
9dCA-II20.7 ± 1.13
9cCA-II21.5 ± 0.21
9bCA-II25.1 ± 1.04
Acetazolamide (Standard)CA-II18.2 ± 0.23

Table 4: Inhibitory activity of 1H-1,2,3-triazole analogs against bovine carbonic anhydrase-II.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of enzyme inhibition data.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Triazole-based inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the triazole inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the inhibitor solution at various concentrations.

  • Initiate the reaction by adding 25 µL of AChE solution (0.2 U/mL).

  • The absorbance is monitored at 412 nm for 15 minutes at 37°C using a microplate reader.

  • A control reaction is performed without the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) - Substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Triazole-based inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the triazole inhibitors in a suitable solvent.

  • In a 96-well plate, add 50 µL of the inhibitor solution at various concentrations.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer).

  • Incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of 5 mM pNPG solution.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.

  • Acarbose is used as a standard inhibitor.

  • Calculate the percentage of inhibition and IC50 values as described in Protocol 1.

Protocol 3: Thymidine Phosphorylase (TP) Inhibition Assay

This spectrophotometric assay measures the conversion of thymidine to thymine.[3]

Materials:

  • Thymidine Phosphorylase (from E. coli)

  • Thymidine - Substrate

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Triazole-based inhibitor compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 290 nm

Procedure:

  • Prepare stock solutions of the triazole inhibitors in DMSO.

  • In a 96-well plate, add 145 µL of potassium phosphate buffer.

  • Add 5 µL of the inhibitor solution at various concentrations.

  • Add 30 µL of TP enzyme solution (0.058 U/well) and incubate at 30°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 1.5 mM thymidine solution.

  • Immediately monitor the increase in absorbance at 290 nm for 10 minutes, which corresponds to the formation of thymine.

  • 7-Deazaxanthine is used as a standard inhibitor.

  • Calculate the rate of reaction and determine the percentage of inhibition and IC50 values.

Visualizations: Pathways and Workflows

Visual representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation start Design of Triazole Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assay characterization->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50 kinetics Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetics sar Structure-Activity Relationship (SAR) Analysis kinetics->sar

General workflow for synthesis and evaluation of triazole inhibitors.

cholinergic_synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle ACh Vesicle ACh_synthesis->Vesicle ACh ACh Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding Triazole Triazole Inhibitor Triazole->AChE Inhibition Signal Signal Transduction Receptor->Signal

Inhibition of Acetylcholinesterase at the Cholinergic Synapse.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibition BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Co-activation Nucleus->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Triazole_Tankyrase 1,2,4-Triazole Inhibitor Tankyrase Tankyrase Triazole_Tankyrase->Tankyrase Inhibition Tankyrase->DestructionComplex Promotes Degradation of Axin

Inhibition of Tankyrase in the Wnt/β-catenin Signaling Pathway.

This guide provides a foundational comparison of the enzyme inhibition kinetics of triazole-based compounds. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The diverse inhibitory activities of triazoles underscore their potential as scaffolds for designing potent and selective enzyme inhibitors for a range of therapeutic applications.

References

A Comparative Guide to 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde Derivatives: Synthesis, Structure, and Performance in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design and synthesis of novel heterocyclic compounds are paramount for advancing therapeutic interventions. Among these, 1,2,3-triazole derivatives have emerged as a versatile scaffold in medicinal chemistry due to their significant biological activities. This guide provides a comprehensive comparison of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde derivatives, focusing on their synthesis, structural characterization via X-ray crystallography, and performance as enzyme inhibitors, particularly against α-glucosidase, an important target in diabetes management.

Structural Elucidation: The Power of X-ray Crystallography

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for initial characterization, single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule. This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Although a specific CCDC deposition for this compound is not publicly available, the crystal structure of the closely related parent compound, 1H-1,2,3-triazole-4-carbaldehyde, has been determined (CCDC Number: 860711)[1]. This provides a foundational understanding of the core scaffold's geometry and intermolecular interactions.

Table 1: Crystallographic Data for 1H-1,2,3-triazole-4-carbaldehyde [1]

ParameterValue
CCDC Number860711
Empirical FormulaC₃H₃N₃O
Formula Weight97.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.834(2)
b (Å)5.5890(10)
c (Å)8.834(2)
α (°)90
β (°)115.46(3)
γ (°)90
Volume (ų)394.32(14)
Z4

Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

The synthesis of this compound and its derivatives is most commonly achieved through a multi-step process. A prevalent and efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by oxidation of the resulting alcohol.[2][3]

A scalable, metal-free approach has also been developed, utilizing the reaction of 1-aryl-4-formyl-1,2,3-triazoles with alkylamines, which involves a Cornforth rearrangement.[4]

Experimental Protocol: Synthesis of this compound[4]

A general and efficient procedure for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes involves the reaction of 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) with a primary amine.

  • Reaction Setup: To a screw-capped reaction tube equipped with a magnetic stirring bar, add 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (0.5 mmol), a solution of methylamine in isopropanol (0.55 mmol), and water (45 µL) in isopropanol (1 mL).

  • Reaction Conditions: The mixture is stirred at 80 °C for 15 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of dichloromethane and ethyl acetate as the eluent to afford the pure this compound.

The following diagram illustrates the general synthetic workflow for 1-substituted-1H-1,2,3-triazole-4-carbaldehydes.

G General Synthetic Workflow for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes cluster_0 Method 1: CuAAC and Oxidation cluster_1 Method 2: Metal-Free via Cornforth Rearrangement A Terminal Alkyne (e.g., Propargyl Alcohol) D 1-Methyl-1H-1,2,3-triazol-4-yl)methanol A->D CuAAC B Azide (e.g., Methyl Azide) B->D C Copper(I) Catalyst F This compound D->F Oxidation E Oxidizing Agent (e.g., MnO2) E->F G 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) I Imine Formation G->I H Primary Amine (e.g., Methylamine) H->I J Cornforth Rearrangement I->J K Hydrolysis J->K L This compound K->L

Caption: Synthetic routes to this compound.

Performance Comparison: Enzyme Inhibition Activity

Derivatives of 1,2,3-triazole-4-carbaldehyde have shown significant promise as inhibitors of various enzymes, with a notable focus on α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage blood glucose levels in diabetic patients.

A comparative analysis of the α-glucosidase inhibitory activity of various 1,2,4-triazole derivatives reveals that structural modifications significantly impact their potency.

Table 2: Comparative α-Glucosidase Inhibitory Activity (IC₅₀) of Triazole Derivatives

CompoundDerivative TypeIC₅₀ (µM)Reference
Acarbose (Standard) -750.0 ± 10.5[5]
Compound 7h 6-chloro-2-methoxyacridine bearing aryl triazole98.0 ± 0.3[5]
Compound 9d Flavone-triazole derivative (4-chloro substituent)24.77 ± 0.30[5]
Compound 9k Flavone-triazole derivative (2,5-dichloro substituent)24.37 ± 0.55[5]
Compound R1 Triazole based indole derivative10.1[5]
Compound 7a N'-substituted benzylidene benzohydrazide-1,2,3-triazole0.02[5]
Compound 7h N'-substituted benzylidene benzohydrazide-1,2,3-triazole0.01[5]

Note: The table presents data for various triazole derivatives to illustrate the impact of structural changes on inhibitory activity. Specific data for this compound derivatives would require further targeted studies.

The data clearly indicates that the inhibitory potency of triazole derivatives can surpass that of the standard drug, acarbose. The structure-activity relationship (SAR) suggests that the nature and position of substituents on the triazole and associated rings play a crucial role in determining the inhibitory activity.

The following diagram illustrates the logical relationship in a typical quantitative structure-activity relationship (QSAR) study for these derivatives.

G QSAR Logical Flow for Triazole-based Enzyme Inhibitors A Set of 1,2,3-Triazole Derivatives with Varying Substituents B Experimental Determination of Enzyme Inhibitory Activity (IC50) A->B C Calculation of Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic) A->C D Development of QSAR Model (e.g., Multiple Linear Regression) B->D C->D E Model Validation (Internal and External) D->E F Identification of Key Structural Features for High Activity E->F G Design of Novel, More Potent Inhibitors F->G

Caption: Logical workflow for a QSAR study of triazole inhibitors.

Conclusion

References

Comparative Analysis of Computational Docking Studies on 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the computational evaluation of 1-substituted-1H-1,2,3-triazole-4-carbaldehyde analogs and related derivatives.

While specific computational docking studies focusing exclusively on 1-methyl-1H-1,2,3-triazole-4-carbaldehyde are not extensively detailed in the reviewed literature, a considerable body of research exists for structurally related 1,2,3-triazole derivatives. These studies highlight the therapeutic potential of the triazole scaffold against various biological targets. This guide provides a comparative overview of the methodologies and findings from several computational docking studies on these related compounds, offering insights into their binding modes and potential efficacy.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from molecular docking studies of various 1,2,3-triazole derivatives against different biological targets. This data provides a basis for comparing the binding affinities of these compounds.

Compound/Derivative ClassTarget ProteinDocking Score (unit)Key Interacting ResiduesReference
1,2,3-Triazole-Appended Bis-pyrazole DerivativesSterol 14α-demethylase (CYP51)-8.918 (Glide Score, kcal/mol)Not specified[1]
1,2,3-Triazole-Chromene ConjugatesMycobacterium tuberculosis DprE1Not specified (Significant binding affinity reported)Not specified[2]
N-substituted 1,2,3-triazolylmethyl indole derivativesCaspase-3, 17-beta-hydroxy steroid dehydrogenase type 1Not specified (Reported to fit well in the active site)Not specified[3]
Phosphonate 1,2,3-triazole derivativeMMP-2, MMP-9Not specified (π-anion, π-alkyl, and hydrogen bonding reported)Not specified[4]
1,2,3-triazole-based benzimidazole derivativesDihydrofolate reductase (DHFR) from various bacteriaNot specified (Compared to Trimethoprim)Not specified[5]

Experimental Protocols in Computational Docking

The methodologies employed in the computational docking of triazole derivatives generally follow a standardized workflow. Below are detailed protocols representative of the cited studies.

General Protocol for Molecular Docking of Triazole Derivatives [6]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules, heteroatoms, and co-ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein structure.

    • The protein is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • The 2D structures of the 1,2,3-triazole derivatives are drawn using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • A docking software (e.g., AutoDock Vina, Glide) is used to predict the binding conformation and affinity of the ligand within the active site of the protein.

    • The active site is defined by creating a grid box around the key residues.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are analyzed based on the docking score (e.g., binding energy, Glide score) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

    • Visualization tools (e.g., PyMOL, Discovery Studio Visualizer) are used to analyze the ligand-protein interactions.

Visualizations

The following diagrams illustrate the typical workflow and conceptual relationships in computational docking studies of drug-like molecules such as 1,2,3-triazole derivatives.

Computational_Docking_Workflow Protein_Prep Target Protein Preparation (from PDB) Define_Site Define Binding Site (Grid Generation) Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (3D Structure Generation) Run_Docking Run Docking Simulation (e.g., AutoDock, Glide) Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize Visualize Interactions (e.g., PyMOL) Analyze_Poses->Visualize Final_Analysis Lead Identification Visualize->Final_Analysis

Caption: General workflow for computational docking studies.

Ligand_Protein_Interactions cluster_interactions Binding Interactions Ligand 1,2,3-Triazole Ligand H_Bond Hydrogen Bonding Ligand->H_Bond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Pi_Stacking π-π Stacking Ligand->Pi_Stacking Van_der_Waals Van der Waals Forces Ligand->Van_der_Waals Protein Target Protein Active Site H_Bond->Protein Hydrophobic->Protein Pi_Stacking->Protein Van_der_Waals->Protein

Caption: Conceptual diagram of ligand-protein interactions.

References

A Spectroscopic Guide to Differentiating 1,2,3-Triazole and 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry and materials science. The constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, exhibit distinct chemical and biological properties that necessitate unambiguous structural confirmation. This guide provides an objective comparison of the key spectroscopic features of these two isomers, supported by experimental data, to aid in their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the 1,2,3- and 1,2,4-triazole isomers due to the different electronic environments of their respective protons and carbons. The key distinction lies in the symmetry of the molecules. 1,2,4-Triazole possesses a C₂ᵥ symmetry axis (passing through the N1-N2 bond and bisecting the C3-C5 bond), rendering the two carbon atoms (C3 and C5) and their attached protons chemically equivalent. In contrast, 1,2,3-triazole is asymmetric, leading to distinct signals for its carbons and protons.

¹H NMR Comparison

In ¹H NMR, the chemical shift of the C-H protons provides a clear point of differentiation. The two equivalent C-H protons of 1,2,4-triazole typically appear as a single sharp singlet further downfield compared to the two distinct singlets of the C-H protons in 1,2,3-triazole.

¹³C NMR Comparison

Similarly, ¹³C NMR spectroscopy reveals one signal for the two equivalent carbons in 1,2,4-triazole, whereas 1,2,3-triazole shows two separate signals for its non-equivalent carbons. The chemical shift of the C5 carbon in 1,4-disubstituted 1,2,3-triazoles is characteristically found around δ ~120 ppm.[1]

Table 1: Comparative NMR Data (¹H and ¹³C) for Triazole Isomers

IsomerSpectroscopic Data¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1,2,3-Triazole (in CDCl₃)~7.7 (s, 1H, C5-H), ~7.9 (s, 1H, C4-H)~120 (C5), ~130 (C4)
1,2,4-Triazole (in DMSO-d₆)~8.4 (s, 2H, C3-H & C5-H)~145 (C3 & C5)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups and bonding within the triazole rings. While both isomers share some common features, such as C-H and N-H stretching vibrations, subtle differences in band position and shape can be observed. The unsubstituted 1,2,4-triazole often shows extensive intermolecular hydrogen bonding (N-H···N), resulting in a broad N-H stretching band.[2]

Table 2: Comparative IR Absorption Data for Triazole Isomers

IsomerN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)Ring Vibrations (cm⁻¹)
1,2,3-Triazole ~3400-3100 (broad)~3100-3000~1500-1400, ~1200-1000
1,2,4-Triazole ~3126 (sharp) or 3600-2300 (very broad, H-bonded)[2]~3097, ~3032[2]~1540 (C=N), ~1275, ~1130, ~1060

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Both 1,2,3- and 1,2,4-triazole have the same molecular formula (C₂H₃N₃) and a nominal molecular weight of 69 g/mol .[3][4] However, their fragmentation pathways under electron ionization (EI) can differ, offering clues to their structure.

A characteristic fragmentation for many 1,2,3-triazoles is the loss of a nitrogen molecule (N₂), which is less common or follows a different pathway in 1,2,4-triazoles.[5] Conversely, a major fragment for the unsubstituted 1,2,4-triazole involves the loss of hydrogen cyanide (HCN), resulting in a significant ion at m/z 42.[6]

Table 3: Comparative Mass Spectrometry Data for Triazole Isomers

IsomerMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Neutral Losses
1,2,3-Triazole 69 (strong)41 ([M-N₂]⁺), 42 ([M-HCN]⁺, minor)[5]
1,2,4-Triazole 69 (strong)[3][6]42 ([M-HCN]⁺, major), 41 ([M-N₂]⁺, minor)[6]

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the triazole sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Obtain the proton spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[7]

  • ¹³C NMR Acquisition : Obtain the carbon spectrum with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm, DMSO-d₆ at 39.5 ppm).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

    • Liquids : Cast a thin film of the liquid sample between two NaCl or KBr plates.

  • Instrumentation : Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition : Typically, scan from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is collected first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction.

  • Data Acquisition :

    • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the MS.

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the compound (e.g., m/z 10-200). The resulting mass spectrum plots relative ion abundance against the mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The differentiation of triazole isomers follows a logical workflow, starting with the initial sample and proceeding through various spectroscopic analyses to a conclusive structural assignment.

G cluster_0 Isomer Differentiation Workflow Sample Unknown Triazole Sample NMR Acquire ¹H & ¹³C NMR Spectra Sample->NMR MS Acquire Mass Spectrum (EI) Sample->MS IR Acquire IR Spectrum Sample->IR Decision1 NMR Analysis: One or two ¹³C signals? One or two ¹H signals? NMR->Decision1 Decision2 MS Fragmentation: Major loss of N₂ or HCN? MS->Decision2 Result123 Identified as 1,2,3-Triazole Decision1->Result123 Two signals Result124 Identified as 1,2,4-Triazole Decision1->Result124 One signal Decision2->Result123 Loss of N₂ Decision2->Result124 Loss of HCN

Caption: Workflow for the spectroscopic differentiation of 1,2,3- and 1,2,4-triazole isomers.

References

Efficacy of Triazole Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of triazole-based compounds as potent inhibitors of carbonic anhydrase, with a focus on their therapeutic potential, particularly in oncology.

Triazole derivatives have emerged as a promising class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. The versatility of the triazole scaffold, often synthesized via efficient "click" chemistry, allows for extensive structural modifications to achieve high potency and selectivity against different CA isoforms.[1][2] This guide provides a comparative assessment of the efficacy of various triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers and drug development professionals.

Comparative Efficacy of Triazole Derivatives

The inhibitory potential of triazole derivatives is typically evaluated against a panel of human (h) CA isoforms, with particular interest in the cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.[3] The latter are key targets in cancer therapy due to their role in regulating the tumor microenvironment's pH, which is critical for tumor growth and survival, especially under hypoxic conditions.[1]

The efficacy is commonly reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of selected triazole derivatives from recent studies, with acetazolamide (AAZ) often used as a standard for comparison.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 1,2,3-Triazole Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) -381.44--[4]
Compound 4f -144.30--[4]
Compound 4g -239.10--[4]
Compound 1d --5.1-[5]
Compound 1j --8.65.4[5]
Compound 1v --4.7-[5]
Compound 1x --5.1-[5]
Compound 1r ---4.3[5]
Compound 1ab ---9.0[5]
Glycosyltriazole 6 --9.9-[6]
Glycosyltriazole 14 --8.4-[6]
Ribofuranosyl triazole 15 -7.5--[6]
Mannosyl triazole 17 -2.3--[6]

Table 2: Inhibition of Carbonic Anhydrase Isoforms by 1,2,4-Triazole Derivatives

CompoundhCA I (IC₅₀/Kᵢ, nM)hCA II (IC₅₀/Kᵢ, nM)hCA IX (IC₅₀/Kᵢ, nM)hCA XII (IC₅₀/Kᵢ, nM)Reference
Various Derivatives Poor inhibitionEffective inhibitionEffective inhibitionEffective inhibition[3]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data clearly indicates that triazole derivatives can be highly potent inhibitors of various CA isoforms. Notably, several compounds exhibit low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, highlighting their potential as anticancer agents.[5][7] The structure-activity relationship (SAR) analyses often reveal that factors like hydrophobicity, steric bulk, and aromaticity significantly influence the enzyme affinity.[4]

Experimental Protocols

The synthesis and evaluation of triazole-based carbonic anhydrase inhibitors generally follow a well-established workflow.

Synthesis of Triazole Derivatives via Click Chemistry

A common and efficient method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[2][8]

General Procedure:

  • Azide Synthesis: An appropriate starting material is converted to an organic azide (R-N₃).

  • Alkyne Synthesis: A molecule containing a terminal alkyne (R'-C≡CH) is prepared. This often incorporates the benzenesulfonamide moiety, a known pharmacophore for CA inhibition.

  • Cycloaddition: The azide and alkyne are reacted in the presence of a Cu(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). The reaction is often carried out in a solvent mixture such as tBuOH/H₂O or DMSO.

  • Purification: The resulting 1,4-disubstituted 1,2,3-triazole product is purified using standard techniques like recrystallization or column chromatography.

The synthesized compounds are characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[4][9]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different CA isoforms is determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator.

General Protocol:

  • Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform is prepared in a suitable buffer (e.g., TRIS). The triazole derivative to be tested is dissolved in a solvent like DMSO to create stock solutions of varying concentrations.

  • Assay Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme and a pH indicator (e.g., phenol red), while the other contains a CO₂-saturated solution.

  • Measurement: The solutions are rapidly mixed, and the time course of the decrease in absorbance of the pH indicator is monitored as the CO₂ hydrates and the pH drops.

  • Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor. The IC₅₀ values are then calculated from the dose-response curves. The inhibition constants (Kᵢ) can be determined from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_modeling In Silico Studies start Starting Materials (Azides & Alkynes) click Click Chemistry (CuAAC) start->click purification Purification click->purification characterization Characterization (NMR, MS, IR) purification->characterization inhibition_assay CA Inhibition Assay (Stopped-Flow) characterization->inhibition_assay data_analysis Data Analysis (IC50 / Ki) inhibition_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar docking Molecular Docking docking->sar

Caption: Experimental workflow for assessing triazole derivatives as CA inhibitors.

CA_inhibition_mechanism cluster_active_site Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water Displaced H₂O Zn->Water Inhibitor Triazole-Sulfonamide Inhibitor Inhibitor->Zn Sulfonamide group coordinates with Zn²⁺ tumor_acidosis_pathway cluster_cell Cancer Cell cluster_effects Effects Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX H H⁺ CAIX->H HCO3 HCO₃⁻ CAIX->HCO3 Extracellular Acidic Extracellular Microenvironment (pHe ↓) CAIX->Extracellular extrudes H⁺ Glycolysis Increased Glycolysis Glycolysis->H produces CO2 CO₂ CO2->CAIX H2O H₂O H2O->CAIX Intracellular Maintained Intracellular pH (pHi ≥ 7.2) HCO3->Intracellular contributes to Invasion Invasion & Metastasis Extracellular->Invasion Apoptosis Resistance to Apoptosis Extracellular->Apoptosis Drug Drug Resistance Extracellular->Drug

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: Before handling or disposing of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 16681-69-9), it is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer. An SDS for this specific compound can be obtained from your chemical supplier. The following information is based on general laboratory safety principles and data for structurally similar compounds and should be used as supplementary guidance only.

Understanding the Hazard Profile

Hazard Classification1,2,4-Triazole[1][2]1-Methyl-1,2,4-triazole[3]3-Amino-1H-1,2,4-triazole
Acute Toxicity (Oral) Harmful if swallowed.[2]May be harmful if swallowed.[3]-
Eye Irritation Causes serious eye irritation.[1][2]Causes serious eye irritation.[3]-
Skin Irritation/Corrosion May cause skin irritation.[1]--
Reproductive Toxicity May damage fertility or the unborn child.[2]-Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity -May cause respiratory irritation.[3]May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard --Toxic to aquatic life with long-lasting effects.
Flammability Combustible.[2]Combustible liquid.[3]Combustible.

Note: The hazard information above is for related compounds and may not fully represent the hazards of this compound.

Pre-Disposal and Handling Protocols

Proper handling is the first step in safe disposal. Adherence to the following procedures will minimize risk to personnel and the environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves.[5]

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger quantities or in case of a spill, additional protective clothing may be necessary.[6]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[6]

Safe Handling Practices:

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[1]

  • Prevent Inhalation and Ingestion: Avoid breathing dust, fumes, or vapors.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize exposure.

  • Hygiene: Wash hands thoroughly after handling.[3]

Step-by-Step Disposal Procedure

Chemical waste must be disposed of in accordance with local, state, and federal regulations. The following is a general guideline for the disposal of this compound.

  • Waste Identification and Segregation:

    • Identify the material as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[8]

  • Container Selection and Labeling:

    • Use a dedicated, properly sealed, and compatible waste container. Plastic containers are often preferred for chemical waste.[9]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard pictograms (e.g., irritant, health hazard).[9]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[10]

    • Keep the container closed except when adding waste.

    • Ensure the storage area is away from heat, sparks, and open flames.[3]

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.[10]

    • Do not dispose of this chemical down the drain or in the regular trash.

Spill and Emergency Procedures

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site.

  • Large Spills: Evacuate the area. Contact your institution's emergency response team or EHS office immediately.

  • Fire: In case of a fire involving this chemical, use a dry chemical, CO2, or foam extinguisher.[3]

Disposal Workflow Diagram

cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal PPE Wear Appropriate PPE Segregate Segregate from Incompatible Waste PPE->Segregate Handle Safely Container Select Compatible Waste Container Segregate->Container Label Label Container Correctly Container->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guide for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal protocols for 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Summary

  • Irritation to the skin, eyes, and respiratory tract.[1][2][3]

  • Potential for allergic skin reactions.[4]

  • Possible harm if swallowed.[4]

  • Triazole compounds may have reproductive toxicity.[5]

Engineering Controls:

  • Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any handling area.[1][4]

Personal Protective Equipment (PPE) Plan

A thorough risk assessment of all procedures is mandatory to ensure the appropriate selection and use of PPE. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications and Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for damage before use and practice proper removal techniques to prevent skin contact. For tasks with a high risk of splashing, consider double-gloving.[4][7][8]
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles are required for all handling procedures. A full-face shield must be worn over safety goggles during procedures with a significant risk of splashing.[1][4]
Skin and Body Protection Laboratory coat and apronA flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4][8]
Respiratory Protection Air-purifying respiratorIn situations where engineering controls may not be sufficient to control exposure, a full-face respirator with appropriate cartridges should be used.[1]

Experimental Protocol: Safe Handling and Disposal

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Handling: Avoid direct contact with the skin and eyes.[6] Prevent the formation of dust and aerosols.[6] Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill Management: In the event of a spill, evacuate the area and alert others. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Use an absorbent material to contain the spill and place it in a sealed container for disposal.[7]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[4]

  • Containerization: Collect all liquid and solid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all waste in strict accordance with local, regional, and national hazardous waste regulations.[4]

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing the integration of safety measures at each step.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Determines DonPPE Don PPE SelectPPE->DonPPE PrepWorkspace Prepare Workspace & Fume Hood HandleChemical Handle Chemical PrepWorkspace->HandleChemical DonPPE->HandleChemical Monitor Monitor for Spills/Exposure HandleChemical->Monitor DoffPPE Doff & Dispose of PPE HandleChemical->DoffPPE SegregateWaste Segregate Hazardous Waste HandleChemical->SegregateWaste Monitor->HandleChemical DoffPPE->SegregateWaste Dispose Dispose of Waste per Regulations SegregateWaste->Dispose CleanWorkspace Clean Workspace Dispose->CleanWorkspace

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.